7-Deazaxanthine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c10-5-3-1-2-7-4(3)8-6(11)9-5/h1-2H,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASUWNAFLUMMFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473683 | |
| Record name | 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39929-79-8 | |
| Record name | 7-Deazaxanthine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39929-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of 7-Deazaxanthine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Deazaxanthine is a synthetic purine analog that has garnered significant interest within the scientific community for its potent inhibitory effects on thymidine phosphorylase (TPase), an enzyme critically implicated in angiogenesis and tumor progression. This technical guide elucidates the fundamental mechanism of action of this compound, detailing its enzymatic inhibition kinetics, the consequential impact on angiogenic signaling pathways, and comprehensive experimental protocols for its characterization. The information presented herein is intended to serve as a foundational resource for researchers engaged in the fields of oncology, pharmacology, and drug discovery.
Introduction
This compound (7-DX) is recognized as a prototypical inhibitor of thymidine phosphorylase (TPase), an enzyme that catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate.[1] Elevated levels of TPase are observed in a variety of solid tumors, where its activity is correlated with increased angiogenesis, tumor growth, and metastasis. The enzymatic product, 2-deoxy-D-ribose, is a potent chemoattractant and pro-angiogenic factor. By inhibiting TPase, this compound effectively curtails the production of this key signaling molecule, thereby exerting its anti-angiogenic effects.
Mechanism of Action: Inhibition of Thymidine Phosphorylase
The primary mechanism of action of this compound is the direct inhibition of thymidine phosphorylase. Extensive enzymatic assays have been conducted to characterize the nature of this inhibition.
Inhibition Kinetics
Kinetic analyses have revealed that this compound exhibits a non-competitive mode of inhibition with respect to the inorganic phosphate (Pi) substrate and a competitive or mixed type of inhibition with respect to the thymidine substrate. This suggests that this compound can bind to a site on the enzyme that is distinct from the phosphate-binding site, and its binding can interfere with the binding of thymidine to the active site.
Quantitative Data Summary
The inhibitory potency of this compound against thymidine phosphorylase has been quantified in multiple studies. The following table summarizes the key quantitative data.
| Parameter | Value | Enzyme Source | Substrate | Reference |
| IC50 | 40 µM | Escherichia coli | Thymidine (100 µM) | [1] |
| IC50 | 41.0 ± 1.63 µM | Escherichia coli | Thymidine | |
| Inhibition Type | Non-competitive | Escherichia coli | Inorganic Phosphate | |
| Inhibition Type | Competitive/Mixed | Escherichia coli | Thymine |
Signaling Pathway Analysis: Anti-Angiogenesis
The inhibition of thymidine phosphorylase by this compound initiates a cascade of events that ultimately suppresses angiogenesis. The central mechanism involves the depletion of 2-deoxy-D-ribose, a key downstream effector of TPase activity.
The TPase-Angiogenesis Axis
Thymidine phosphorylase promotes angiogenesis primarily through the enzymatic generation of 2-deoxy-D-ribose. This sugar phosphate has been shown to stimulate the production and secretion of vascular endothelial growth factor (VEGF), a potent pro-angiogenic cytokine. VEGF, in turn, binds to its receptor (VEGFR-2) on endothelial cells, triggering a signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels.
Impact of this compound on VEGF Signaling
By inhibiting TPase, this compound reduces the intracellular and extracellular concentrations of 2-deoxy-D-ribose. This leads to a subsequent decrease in VEGF expression and secretion by tumor cells. The diminished availability of VEGF results in reduced activation of the VEGFR-2 signaling pathway in endothelial cells, thereby inhibiting angiogenesis.
Experimental Protocols
The following protocols provide a detailed methodology for key experiments related to the characterization of this compound's mechanism of action.
In Vitro Thymidine Phosphorylase Inhibition Assay
This spectrophotometric assay measures the activity of TPase by monitoring the decrease in absorbance at 290 nm, which corresponds to the conversion of thymidine to thymine.
Materials:
-
Recombinant E. coli Thymidine Phosphorylase (TPase)
-
Thymidine
-
This compound
-
Potassium Phosphate Buffer (50 mM, pH 7.4)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 290 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of thymidine in potassium phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in potassium phosphate buffer to the desired concentrations.
-
Dilute the TPase enzyme in potassium phosphate buffer to the working concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
160 µL of 50 mM potassium phosphate buffer (pH 7.4)
-
20 µL of the this compound solution (or vehicle control)
-
20 µL of the TPase enzyme solution
-
-
Incubate the plate at 37°C for 10 minutes.
-
-
Initiate the Reaction:
-
Add 20 µL of the thymidine solution to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately measure the absorbance at 290 nm and continue to take readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute).
-
Determine the percent inhibition for each concentration of this compound.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Kinetic Analysis of TPase Inhibition
To determine the mode of inhibition (e.g., competitive, non-competitive), the TPase inhibition assay is performed with varying concentrations of both the substrate (thymidine) and the inhibitor (this compound).
Procedure:
-
Follow the general procedure for the in vitro TPase inhibition assay described in section 5.1.
-
Perform the assay with a range of fixed concentrations of this compound.
-
For each fixed inhibitor concentration, vary the concentration of the thymidine substrate.
-
Measure the initial reaction velocities for each combination of inhibitor and substrate concentrations.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration.
-
Analyze the pattern of the lines on the plot to determine the mode of inhibition.
Conclusion
This compound serves as a potent and well-characterized inhibitor of thymidine phosphorylase. Its mechanism of action, centered on the disruption of the TPase-VEGF angiogenic axis, provides a clear rationale for its anti-tumor and anti-angiogenic properties. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further investigate the therapeutic potential of this compound and to develop novel inhibitors targeting this critical enzymatic pathway.
References
Synthesis of Novel 7-Deazaxanthine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of novel 7-deazaxanthine derivatives. This class of compounds, characterized by a pyrrolo[2,3-d]pyrimidine core, has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anticancer, antiviral, and receptor modulatory activities. This document details experimental protocols for their synthesis, presents quantitative biological data, and visualizes key signaling pathways and experimental workflows to facilitate further research and development in this promising area.
Core Synthesis Strategies and Experimental Protocols
The synthesis of the this compound scaffold (pyrrolo[2,3-d]pyrimidine-2,4-dione) can be achieved through various synthetic routes, often involving the construction of the pyrimidine ring onto a substituted pyrrole precursor or vice versa. A common and effective method involves a one-pot, three-component reaction, offering efficiency and diversity in generating novel derivatives.
General Procedure for the Synthesis of Polysubstituted Pyrrolo[2,3-d]pyrimidines
A versatile method for the synthesis of the this compound core involves the reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. This approach, catalyzed by tetra-n-butylammonium bromide (TBAB), provides high yields under mild conditions.
Experimental Protocol:
A mixture of arylglyoxal (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), a barbituric acid derivative (1 mmol), and TBAB (5 mol%) in ethanol (10 mL) is stirred at 50 °C. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the desired polyfunctionalized pyrrolo[2,3-d]pyrimidine derivative. This protocol offers advantages such as high yields (typically 73-95%), short reaction times, and a straightforward work-up procedure.[1]
Synthesis of Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives
For the generation of more complex, tricyclic this compound analogues, a multi-step synthesis can be employed, starting from substituted pyrrolo[2,3-d]pyrimidin-4(1H)-ones.
Experimental Protocol:
Step 1: Synthesis of 2-(Aryl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one. To a solution of the appropriate starting materials in a suitable solvent, the reaction is initiated to form the core tricyclic structure. For example, 2-(4-Chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one can be synthesized and purified to yield a solid product.[2]
Step 2: Halogenation. A mixture of the product from Step 1 (5.0 mmol) and an N-halosuccinimide (NXS, e.g., NCS, NBS, or NIS) (5.5 mmol) in dichloromethane (DCM) is stirred at room temperature for 1 hour to introduce a halogen atom at the 3-position of the pyrrolo[2,3-d]pyrimidine core.[2]
Step 3: Synthesis of Imine Derivatives. Further modifications can be made, for instance, by reacting the tricyclic core with various anilines to produce imine derivatives, expanding the chemical diversity of the synthesized library.[2]
Biological Activities and Structure-Activity Relationship (SAR)
This compound derivatives have been shown to exhibit a range of biological activities, with anticancer and adenosine A2A receptor antagonism being the most prominent.
Anticancer Activity
Numerous studies have demonstrated the potent in vitro cytotoxic effects of this compound derivatives against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
| Compound ID | R1 | R2 | R3 | Cell Line | IC50 (µM) | Reference |
| 1 | H | H | 4-Cl-Ph | HT-29 | 4.55 | [2] |
| 2 | H | H | 4-Br-Ph | HT-29 | 4.01 | [2] |
| 3 | CH3 | H | 4-F-Ph | MCF-7 | >50 | [3] |
| 4 | CH3 | H | 4-Cl-Ph | A549 | 15.69 | [3] |
| 5 | CH3 | H | 4-Br-Ph | HepG2 | 13.68 | [3] |
| 6 | H | H | H | N/A | 40 (TPase inhibition) | [4] |
This table is a compilation of data from multiple sources to illustrate the structure-activity relationships. Compound structures are generalized representations of the this compound core with varied substituents.
The data suggests that the nature and position of substituents on the this compound scaffold significantly influence the anticancer potency. For instance, the presence of a bromine atom at the 4-position of a phenyl ring at C2 and an azepine side-ring can enhance activity against colon cancer cell lines.[2]
Adenosine A2A Receptor Antagonism
Fused this compound derivatives have been identified as novel antagonists of the adenosine A2A receptor, a G-protein coupled receptor involved in various physiological processes, including inflammation and neurotransmission. QSAR modeling and molecular docking studies have been employed to predict the inhibitory activities of these compounds and guide the synthesis of new, potent antagonists.[5][6]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents.
Microtubule Targeting Pathway
Certain this compound and the closely related 7-deazahypoxanthine derivatives function as microtubule-targeting agents. They inhibit tubulin polymerization, disrupting the formation of the mitotic spindle, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.
Caption: Microtubule targeting by this compound derivatives.
Adenosine A2A Receptor Signaling Pathway
As antagonists, this compound derivatives block the activation of the adenosine A2A receptor by its endogenous ligand, adenosine. This inhibition modulates downstream signaling cascades, such as the adenylyl cyclase/cAMP pathway, which can have therapeutic effects in various diseases.
Caption: Antagonism of the Adenosine A2A receptor by 7-deazaxanthines.
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel this compound derivatives follows a structured workflow, from initial synthesis and purification to comprehensive biological screening and mechanism of action studies.
Caption: Workflow for this compound drug discovery.
References
- 1. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel prototype inhibitor of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, QSAR modeling, and molecular docking of novel fused this compound derivatives as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
7-Deazaxanthine as a Thymidine Phosphorylase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 7-deazaxanthine as an inhibitor of thymidine phosphorylase (TP), an enzyme implicated in cancer progression and angiogenesis. This document outlines the quantitative inhibitory data, detailed experimental methodologies for assessing its activity, and the signaling pathways involved.
Introduction: The Role of Thymidine Phosphorylase in Disease
Thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is a key enzyme in the pyrimidine salvage pathway.[1] It catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate. Elevated levels of TP are observed in a variety of solid tumors, and its expression is often correlated with poor patient prognosis. The pro-angiogenic and anti-apoptotic functions of TP make it a compelling target for anticancer drug development. The inhibition of TP is a promising therapeutic strategy to counteract tumor growth and metastasis.[2] this compound has been identified as a potent, first-in-class purine derivative inhibitor of TP.[3]
Quantitative Inhibitory Data of this compound
The inhibitory potency of this compound against thymidine phosphorylase has been quantified in several studies. The following table summarizes the key inhibitory constants.
| Inhibitor | IC50 (µM) | Ki (µM) | Enzyme Source | Substrate Concentration | Reference |
| This compound | 40 | Not Reported | Purified TP | 100 µM Thymidine | [3] |
| This compound | 41.0 ± 1.63 | Not Reported | Recombinant E. coli TP | Not Specified | [4][5] |
| This compound | 38.68 ± 1.12 | Not Reported | Not Specified | Not Specified | [6] |
| This compound | 58 | Not Reported | Not Specified | Not Specified | [1] |
| This compound | Not Reported | 45.0 ± 0.003 | Not Specified | Not Specified | [5] |
Experimental Protocols
In Vitro Thymidine Phosphorylase Inhibition Assay (Spectrophotometric Method)
This protocol outlines a common method for determining the inhibitory activity of compounds against thymidine phosphorylase by monitoring the change in absorbance resulting from the conversion of thymidine to thymine.[4][6]
Materials:
-
Thymidine Phosphorylase (from E. coli)
-
Thymidine (substrate)
-
Potassium Phosphate Buffer (50 mM, pH 7.0)
-
This compound (or other test compounds)
-
Dimethylsulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate reader capable of reading absorbance at 290 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., this compound) in DMSO.
-
Dilute the enzyme and substrate in potassium phosphate buffer to the desired concentrations.
-
-
Assay Reaction Mixture (Final Volume: 200 µL):
-
150 µL of 50 mM potassium phosphate buffer (pH 7.0)
-
20 µL of thymidine phosphorylase solution (e.g., 0.058 U/well)
-
10 µL of the test compound solution (dissolved in DMSO)
-
-
Incubation:
-
Incubate the reaction mixture in the 96-well plate at 30°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add 20 µL of the thymidine substrate solution (e.g., final concentration of 1.5 mM) to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the change in absorbance at 290 nm over a period of 10 minutes using a microplate reader. The rate of increase in absorbance corresponds to the rate of thymine formation.
-
-
Data Analysis:
-
Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (containing only DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against a range of inhibitor concentrations.
-
Kinetic Studies
To determine the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by varying the concentrations of both the substrate (thymidine) and the inhibitor.[4]
Procedure:
-
Incubate the enzyme with different concentrations of the inhibitor for 10 minutes at 30°C.
-
Initiate the reaction by adding various concentrations of the thymidine substrate.
-
Measure the initial reaction velocities at each substrate and inhibitor concentration.
-
Analyze the data using Lineweaver-Burk or other kinetic plots to determine the mode of inhibition and the inhibition constant (Ki).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by thymidine phosphorylase and the experimental workflow for inhibitor screening.
Caption: Signaling pathway of thymidine phosphorylase in angiogenesis.
Caption: Experimental workflow for TP inhibitor screening.
Conclusion
This compound serves as a valuable tool for researchers studying the role of thymidine phosphorylase in cancer biology and angiogenesis. Its well-characterized inhibitory activity and the established protocols for its evaluation provide a solid foundation for further investigation into the therapeutic potential of TP inhibitors. The elucidation of the downstream signaling pathways affected by TP inhibition opens new avenues for exploring combination therapies and developing novel anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of a thymidine phosphorylase inhibitor on angiogenesis and apoptosis in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel prototype inhibitor of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymidine phosphorylase and prostrate cancer cell proliferation inhibitory activities of synthetic 4-hydroxybenzohydrazides: In vitro, kinetic, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Thymidine Phosphorylase Inhibitor Based on Quinoxaline Derivatives and Their Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Exploring the Anti-Angiogenic Properties of 7-Deazaxanthine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Targeting this pathway represents a key strategy in cancer therapy. 7-Deazaxanthine, a purine derivative, has emerged as a molecule of interest due to its anti-angiogenic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available data and detailed experimental protocols. The primary mechanism identified is the inhibition of thymidine phosphorylase (TP), an enzyme known to play a crucial role in angiogenesis. This document aims to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this compound.
Introduction
This compound is a synthetic purine analog that has been identified as a novel inhibitor of thymidine phosphorylase (TP), an enzyme that catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate.[1][2] Elevated levels of TP are found in various solid tumors and are associated with poor prognosis, attributed in part to the pro-angiogenic activity of its enzymatic products.[3][4][5] this compound has demonstrated a significant inhibitory effect on neovascularization, positioning it as a promising candidate for anti-angiogenic therapy.[2] This guide will delve into the experimental evidence supporting the anti-angiogenic properties of this compound, focusing on its mechanism of action, quantitative data from key assays, and detailed experimental methodologies.
Mechanism of Action: Inhibition of Thymidine Phosphorylase
The principal anti-angiogenic mechanism of this compound is attributed to its potent inhibition of thymidine phosphorylase.[1][2] TP, also known as platelet-derived endothelial cell growth factor (PD-ECGF), promotes angiogenesis through the generation of 2-deoxy-D-ribose, a degradation product of thymidine.[4][5] 2-deoxy-D-ribose has been shown to be both angiogenic and chemotactic for endothelial cells.[4] By inhibiting TP, this compound effectively reduces the production of these pro-angiogenic factors, thereby impeding the formation of new blood vessels.
The inhibitory effect of this compound on thymidine phosphorylase has been quantified, with a reported IC50 value of 40 µM in the presence of 100 µM of the natural substrate, thymidine.[2] At a concentration of 1 mM, this compound almost completely prevents the TP-catalyzed hydrolysis of thymidine to thymine.[2]
Signaling Pathway
The inhibition of thymidine phosphorylase by this compound initiates a cascade of events that ultimately suppresses angiogenesis. While direct modulation of the Vascular Endothelial Growth Factor (VEGF) signaling pathway by this compound is yet to be fully elucidated, the inhibition of TP is known to indirectly affect angiogenic signaling. The reduction in 2-deoxy-D-ribose levels diminishes the stimulation of endothelial cell migration and proliferation, key events in the angiogenic process.
Experimental Data
The anti-angiogenic activity of this compound has been evaluated in various experimental models. The following tables summarize the available quantitative data.
Table 1: In Vitro Thymidine Phosphorylase Inhibition
| Compound | Target | Assay Conditions | IC50 | Reference |
| This compound | E. coli Thymidine Phosphorylase | Presence of 100 µM Thymidine | 40 µM | [2] |
| This compound | E. coli Thymidine Phosphorylase | --- | 41.0 ± 1.63 μM | [6] |
Note: While a specific IC50 for endothelial cell proliferation has not been found in the literature, the potent inhibition of TP, a key enzyme in angiogenesis, strongly suggests an anti-proliferative effect on endothelial cells.
Table 2: In Vivo Anti-Angiogenic Activity
| Assay | Model | Treatment | Outcome | Reference |
| Chorioallantoic Membrane (CAM) Assay | Chicken Embryo | This compound | Significant prevention of neovascularization | [2] |
Further quantitative data from in vitro assays such as tube formation and endothelial cell proliferation specific to this compound are areas for future research.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the anti-angiogenic properties of this compound.
Thymidine Phosphorylase Inhibition Assay
This protocol is adapted from the methodology used to determine the IC50 of this compound.
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of thymidine phosphorylase.
Materials:
-
Purified E. coli thymidine phosphorylase
-
Thymidine (substrate)
-
This compound (inhibitor)
-
Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, thymidine, and various concentrations of this compound.
-
Pre-incubate the mixture at a constant temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding a known amount of thymidine phosphorylase.
-
Monitor the conversion of thymidine to thymine by measuring the change in absorbance at a specific wavelength (e.g., 290 nm) over time.
-
Calculate the initial reaction velocities for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of this compound that causes 50% inhibition of the enzyme activity, from the dose-response curve.
Chicken Chorioallantoic Membrane (CAM) Assay
This in vivo assay is a standard method to assess the pro- or anti-angiogenic potential of a compound.
Objective: To visually and quantitatively assess the effect of this compound on the formation of new blood vessels on the chicken chorioallantoic membrane.
Materials:
-
Fertilized chicken eggs
-
Sterile filter paper discs or carrier of choice (e.g., gelatin sponge)
-
This compound solution
-
Phosphate-buffered saline (PBS) as a control
-
Egg incubator
-
Stereomicroscope with a camera
Procedure:
-
Incubate fertilized chicken eggs at 37°C in a humidified incubator for 3-4 days.
-
On day 3 or 4, create a small window in the eggshell to expose the CAM.
-
On day 8-10, apply a sterile filter paper disc saturated with a known concentration of this compound solution onto the CAM. A control disc with PBS should also be applied to a different set of eggs.
-
Seal the window and return the eggs to the incubator for another 48-72 hours.
-
On day 12-13, open the eggs and observe the CAM under a stereomicroscope.
-
Capture images of the area around the filter discs.
-
Quantify angiogenesis by counting the number of blood vessel branch points or by measuring the total blood vessel length and density in a defined area around the disc. Compare the results from the this compound-treated group to the control group.
Endothelial Cell Proliferation (Viability) Assay
This in vitro assay measures the effect of a compound on the proliferation of endothelial cells.
Objective: To determine the concentration-dependent effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs) or other relevant endothelial cell lines.
Materials:
-
HUVECs or other endothelial cells
-
Endothelial cell growth medium
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (and a vehicle control).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or luminescence signal generation.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control for each concentration of this compound.
-
Plot the percentage of viability against the drug concentration to determine the IC50 value for cell proliferation.
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.
Objective: To evaluate the inhibitory effect of this compound on the tube-forming capacity of endothelial cells.
Materials:
-
HUVECs or other endothelial cells
-
Basement membrane extract (e.g., Matrigel®)
-
Endothelial cell growth medium
-
This compound
-
96-well plate
-
Inverted microscope with a camera
Procedure:
-
Coat the wells of a 96-well plate with a thin layer of basement membrane extract and allow it to solidify at 37°C.
-
Prepare a suspension of HUVECs in medium containing various concentrations of this compound (and a vehicle control).
-
Seed the HUVEC suspension onto the solidified basement membrane extract.
-
Incubate the plate for 4-18 hours to allow for the formation of tube-like structures.
-
Visualize the tube network using an inverted microscope and capture images.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software.
-
Compare the results from the this compound-treated wells to the control wells.
Conclusion and Future Directions
This compound presents a compelling profile as an anti-angiogenic agent, primarily through its well-defined inhibitory action on thymidine phosphorylase. The in vivo data from the CAM assay provides strong evidence for its ability to suppress neovascularization. However, to advance the development of this compound as a potential therapeutic, further research is warranted.
Key areas for future investigation include:
-
Quantitative in vitro studies: Generating robust dose-response data for this compound in endothelial cell proliferation and tube formation assays is crucial to fully characterize its anti-angiogenic potency.
-
Elucidation of downstream signaling: Investigating the direct and indirect effects of this compound on the VEGF signaling pathway and other key angiogenic pathways will provide a more complete understanding of its molecular mechanism.
-
In vivo tumor models: Evaluating the efficacy of this compound in preclinical cancer models will be essential to assess its therapeutic potential in a more complex biological system.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound could lead to the discovery of even more potent and selective inhibitors of thymidine phosphorylase with enhanced anti-angiogenic activity.
This technical guide provides a solid foundation for researchers and drug developers interested in the anti-angiogenic properties of this compound. By addressing the outlined future directions, the scientific community can further unlock the therapeutic potential of this promising molecule.
References
- 1. Anti-angiogenic activity of a novel multi-substrate analogue inhibitor of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel prototype inhibitor of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of a thymidine phosphorylase inhibitor on angiogenesis and apoptosis in tumors [pubmed.ncbi.nlm.nih.gov]
- 4. The role of thymidine phosphorylase, an angiogenic enzyme, in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of thymidine phosphorylase, an angiogenic enzyme, in tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thymidine phosphorylase and prostrate cancer cell proliferation inhibitory activities of synthetic 4-hydroxybenzohydrazides: In vitro, kinetic, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
7-Deazaxanthine Derivatives as Adenosine A2A Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 7-deazaxanthine derivatives as antagonists for the adenosine A2A receptor (A2AR). The A2A receptor, a G-protein coupled receptor (GPCR), has emerged as a significant therapeutic target for a range of pathologies, most notably Parkinson's disease and, more recently, in cancer immunotherapy.[1][2] Antagonism of this receptor in the basal ganglia is believed to counteract the inhibitory effects of adenosine on dopamine signaling, thereby offering a non-dopaminergic therapeutic strategy for Parkinson's disease.[3][4] In the tumor microenvironment, high levels of adenosine suppress the anti-tumor immune response by activating A2A receptors on immune cells; antagonists can block this effect and restore immune function.[2]
The xanthine scaffold, famously represented by caffeine, is a well-established starting point for A2A antagonist design.[5][6] Modifications of this core have led to the exploration of various bioisosteres, including deazaxanthines. This guide focuses specifically on the this compound (pyrrolo[2,3-d]pyrimidine-2,4-dione) scaffold, summarizing its current standing, biological evaluation, and synthetic approaches.
Adenosine A2A Receptor Signaling Pathway
The A2A receptor is primarily coupled to the stimulatory G-protein, Gs. Upon binding of an agonist, such as adenosine, the receptor undergoes a conformational change that activates Gs. The activated Gαs subunit then stimulates adenylyl cyclase, leading to the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating neurotransmitter release and gene expression.[4][7] A2A receptor antagonists block this initial activation step, thereby preventing the downstream signaling cascade.
Biological Activity of this compound Derivatives
The deazaxanthine scaffold is characterized by the replacement of a nitrogen atom in the purine ring system with a carbon atom. This creates two primary isomers: 9-deazaxanthine (pyrrolo[3,2-d]pyrimidine-2,4-dione) and this compound (pyrrolo[2,3-d]pyrimidine-2,4-dione).
Early comparative studies investigating both scaffolds found that this compound derivatives were considerably less potent as A2A receptor antagonists than their corresponding xanthine and 9-deazaxanthine counterparts.[8] This initial finding likely directed research efforts towards the more potent 9-deazaxanthine core.
However, more recent research has revisited the this compound scaffold, focusing on novel fused derivatives. A 2021 study developed quantitative structure-activity relationship (QSAR) models to predict the inhibitory activities of new fused this compound compounds, leading to the synthesis of novel pyrimido[5′,4′:4,5]pyrrolo[1,2‐a][9]diazepine derivatives. While this study highlights the ongoing interest in this scaffold, specific quantitative binding data for these novel fused 7-deazaxanthines were not detailed in the primary report, with the focus being on the synthetic methodology and QSAR modeling.[9]
For context, the table below includes data for reference this compound compounds from the earlier comparative study, which illustrates their lower affinity compared to a potent xanthine antagonist.
Table 1: Comparative Binding Affinities (Ki, nM) of Deazaxanthine Derivatives at Rat A2A Receptors
| Compound | Scaffold | Substituents (R1, R3, R8) | A2A Ki (nM) | Reference |
| 1,3-Dipropyl-8-styryl-7-deazaxanthine | This compound | Propyl, Propyl, Styryl | > 10,000 | [8] |
| 1,3-Dimethyl-8-phenyl-7-deazaxanthine | This compound | Methyl, Methyl, Phenyl | 3,800 | [8] |
| 1,3-Dipropyl-8-phenyl-7-deazaxanthine | This compound | Propyl, Propyl, Phenyl | 1,100 | [8] |
| DPX (Reference Xanthine) | Xanthine | Propyl, Propyl, H | 2,000 | [8] |
Data sourced from Grahner et al., J Med Chem, 1994.[8] The Ki values were determined via radioligand binding assays on rat brain striatal membranes.
Experimental Protocols
The characterization of this compound derivatives as A2A antagonists involves two primary in vitro assays: radioligand binding assays to determine affinity (Ki) and functional assays to determine potency and efficacy (IC50).
Radioligand Binding Assay Protocol
This protocol is a generalized method to determine the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the A2A receptor.
Methodology:
-
Membrane Preparation: A stable cell line (e.g., HEK293 or CHO) expressing the human A2A receptor is cultured and harvested. The cells are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors. The protein concentration is determined using a standard assay (e.g., BCA assay).
-
Assay Setup: The assay is performed in 96-well plates. To each well, the following are added in order: assay buffer (e.g., 50 mM Tris, 5 mM MgCl2), the test compound at various concentrations, a fixed concentration of a selective A2A radioligand (e.g., [3H]ZM241385 or [3H]CGS21680), and the membrane preparation.
-
Controls: Total binding is measured in the absence of any competing compound. Non-specific binding is determined in the presence of a high concentration of a known non-radioactive A2A antagonist (e.g., ZM241385) to saturate the receptors.
-
Incubation: The plates are incubated, typically for 60-90 minutes at room temperature or 30°C, to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Antagonist Assay (cAMP Accumulation)
This protocol determines the functional potency of a test compound by measuring its ability to inhibit the agonist-induced production of cAMP.
Methodology:
-
Cell Culture: Whole cells (e.g., CHO or HEK293) stably expressing the human A2A receptor are cultured to near confluency.
-
Cell Preparation: Cells are harvested and resuspended in stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX or rolipram. This prevents the degradation of cAMP and enhances the assay signal.
-
Antagonist Incubation: The cell suspension is added to a microplate, followed by the addition of the this compound test compounds at varying concentrations. The plate is pre-incubated for a short period (e.g., 10-15 minutes).
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of an A2A agonist (e.g., NECA), typically at a concentration that elicits 80% of the maximal response (EC80), to induce cAMP production.
-
Incubation: The plate is incubated for a defined period (e.g., 15-30 minutes) to allow for cAMP accumulation.
-
Detection: The reaction is stopped, and the cells are lysed. The amount of intracellular cAMP is quantified using a detection kit. Common methods include Homogeneous Time-Resolved Fluorescence (HTRF), Fluorescence Polarization (FP), or luminescence-based systems like GloSensor™.[9]
-
Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value (the concentration of antagonist that inhibits 50% of the agonist-induced response) is calculated.
Representative Synthesis of the this compound Core
The synthesis of the this compound (pyrrolo[2,3-d]pyrimidine-2,4-dione) core generally involves the construction of a substituted pyrrole ring followed by cyclization to form the fused pyrimidine ring. The following is a generalized logical workflow based on synthetic strategies for related scaffolds.
Conclusion and Future Perspectives
The exploration of this compound derivatives as adenosine A2A receptor antagonists reveals a scaffold with a complex history. Initial studies suggested significantly lower potency compared to the isomeric 9-deazaxanthines, which likely steered development efforts away from this core.[8] However, the principles of medicinal chemistry demonstrate that even scaffolds with modest initial activity can be optimized into potent leads through systematic structural modification.
Recent efforts in synthesizing novel fused this compound heterocycles indicate a renewed interest in this chemical space. The future development of these derivatives will depend on the successful identification of substitutions that can enhance binding affinity and selectivity for the A2A receptor. Advanced computational techniques, such as the QSAR modeling and molecular docking already being employed, will be critical in guiding the rational design of next-generation compounds. While the this compound core currently remains less prominent than other non-xanthine scaffolds in the A2A antagonist landscape, it represents an underexplored area with potential for novel intellectual property and the discovery of antagonists with unique pharmacological profiles. Further synthesis and detailed biological characterization of new analogs are required to fully determine the therapeutic potential of this scaffold.
References
- 1. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Synthesis and structure-activity relationships of deazaxanthines: analogs of potent A1- and A2-adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antagonists of the human adenosine A2A receptor. Part 3: Design and synthesis of pyrazolo[3,4-d]pyrimidines, pyrrolo[2,3-d]pyrimidines and 6-arylpurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson’s Disease Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stork: Antagonists of the human adenosine A2A receptor. Part 3: Design and synthesis of pyrazolo[3,4-d]pyrimidines, pyrrolo[2,3-d]pyrimidines and 6-arylpurines [storkapp.me]
- 9. pubs.acs.org [pubs.acs.org]
In Vivo Anticancer Activities of 7-Deazaxanthine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo anticancer activities of 7-deazaxanthine compounds, with a particular focus on their derivatives, the C2-substituted 7-deazahypoxanthines. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying mechanisms of action and experimental workflows.
Core Findings: Microtubule Destabilization by 7-Deazahypoxanthine Analogs
Recent in vivo research has highlighted the potential of 7-deazahypoxanthine derivatives as potent anticancer agents. A key study identified a C2-alkynyl analogue of 7-deazahypoxanthine as a promising candidate that demonstrates significant tumor growth inhibition in a preclinical cancer model. The primary mechanism of action for this class of compounds has been identified as the disruption of microtubule dynamics, a critical process for cell division and proliferation.
Quantitative In Vivo Efficacy
The in vivo anticancer activity of a leading C2-alkynyl-7-deazahypoxanthine analog was evaluated in a human colon cancer xenograft model. The study demonstrated a statistically significant reduction in tumor growth in mice treated with the compound compared to the vehicle control group, without inducing noticeable toxicity as indicated by stable body weight.
| Compound ID | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Toxicity | Reference |
| C2-alkynyl-7-deazahypoxanthine (analogue 7) | Human Colon Cancer (SW620 xenograft) | Athymic nude mice | 3 mg/kg, intraperitoneal injection, 5 times per week for 17 days | Statistically significant (P ≤ 0.01) reduction in tumor volume | No significant weight loss observed |
Experimental Protocols
This section provides a detailed methodology for the key in vivo experiment that demonstrated the anticancer efficacy of the C2-alkynyl-7-deazahypoxanthine analog.
Human Tumor Xenograft Model
Objective: To evaluate the in vivo anticancer activity of a C2-alkynyl-7-deazahypoxanthine analog on the growth of human colon cancer xenografts in immunodeficient mice.
Materials:
-
Cell Line: SW620 human colon adenocarcinoma cells.
-
Animals: Female athymic nude mice.
-
Compound: C2-alkynyl-7-deazahypoxanthine analog (referred to as compound 7 in the source study).
-
Vehicle Control: Appropriate solvent for the compound (e.g., DMSO, saline).
-
Ancillary Reagents: Matrigel, cell culture medium.
Procedure:
-
Cell Culture: SW620 cells are cultured in appropriate media until they reach the desired confluence for inoculation.
-
Tumor Inoculation: A suspension of 2.5 million SW620 cells in 100 μL of culture medium mixed with 50% Matrigel is subcutaneously injected into the flank of each female athymic nude mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. Mice are then randomly assigned to a treatment group and a vehicle control group.
-
Treatment Administration: The treatment group receives intraperitoneal (i.p.) injections of the C2-alkynyl-7-deazahypoxanthine analog at a dose of 3 mg/kg. The control group receives i.p. injections of the vehicle.
-
Dosing Schedule: Treatment is administered five times per week for a total duration of 17 days.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study to assess treatment efficacy and toxicity, respectively. Tumor volume can be calculated using the formula: (length × width²) / 2.
-
Data Analysis: At the end of the study, the tumor volumes between the treated and control groups are compared using appropriate statistical methods (e.g., t-test) to determine the significance of any observed tumor growth inhibition.
Signaling Pathways and Mechanisms of Action
This compound and its derivatives have been shown to exert their anticancer effects through at least two distinct mechanisms: microtubule destabilization and potential inhibition of angiogenesis.
Microtubule Destabilization by 7-Deazahypoxanthines
The primary and well-documented mechanism of action for the anticancer activity of C2-substituted 7-deazahypoxanthines is their ability to target and disrupt the microtubule network within cancer cells. These compounds bind to tubulin, the fundamental protein component of microtubules, and inhibit its polymerization. This disruption of microtubule dynamics leads to mitotic arrest and ultimately apoptosis (programmed cell death) in rapidly dividing cancer cells. Docking studies have suggested that these compounds likely bind at the colchicine-binding site on β-tubulin[1][2][3][4].
Caption: Microtubule destabilization by 7-deazahypoxanthine analogs.
Proposed Anti-Angiogenic Activity of this compound
This compound itself has been described as having antiangiogenic properties. This is proposed to occur through the inhibition of Vascular Endothelial Growth Factor (VEGF) synthesis and by preventing VEGF from binding to its receptor (VEGFR). VEGF is a critical signaling protein that promotes the formation of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis. By inhibiting the VEGF signaling pathway, this compound may cut off the tumor's blood supply, thereby impeding its growth. While this mechanism is proposed, detailed in vivo studies specifically demonstrating this for this compound or its derivatives are not yet extensively available in the reviewed literature.
Caption: Proposed VEGF signaling inhibition by this compound.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating the in vivo anticancer activity of this compound compounds in a xenograft model.
References
- 1. synthetic-and-biological-studies-of-tubulin-targeting-c2-substituted-7-deazahypoxanthines-derived-from-marine-alkaloid-rigidins - Ask this paper | Bohrium [bohrium.com]
- 2. Synthetic and Biological Studies of Tubulin Targeting C2-Substituted 7-Deazahypoxanthines Derived from Marine Alkaloid Rigidins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic and biological studies of tubulin targeting c2-substituted 7-deazahypoxanthines derived from marine alkaloid rigidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol, also known as 7-deazaxanthine, is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a diverse array of biologically active molecules. Its structural resemblance to purine bases has made it a valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for various therapeutic areas. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and its significant role as a synthetic intermediate in the pharmaceutical industry.
Chemical and Physical Properties
7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol is a stable, light-brown to beige solid at room temperature.[1] Its core structure consists of a fused pyrrole and pyrimidine ring system, which imparts a relatively planar and aromatic character.[2] This bicyclic framework offers multiple sites for chemical modification, making it a versatile precursor in organic synthesis.
Nomenclature and Structure
-
IUPAC Name: 1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione
-
CAS Number: 39929-79-8[3]
-
Synonyms: this compound, 2,4-Dihydroxypyrrolo[2,3-d]pyrimidine, 1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione[3]
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅N₃O₂ | [3] |
| Molecular Weight | 151.12 g/mol | [4] |
| Appearance | Light-brown to beige solid | [1] |
| Melting Point | >250 °C | [4] |
| Boiling Point | Data not available | [5] |
| Density (Predicted) | 1.516 ± 0.06 g/cm³ | [4] |
| Solubility | Soluble in DMSO, ethyl acetate, and methanol; Slightly soluble in water. | |
| pKa | Data not available |
Spectral Data
Structural confirmation of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol is typically achieved through standard spectroscopic methods.
| Spectroscopy | Data | Source(s) |
| ¹H NMR | (400 MHz, DMSO-d₆) δ: 11.45 (s, 1H), 11.10 (s, 1H), 10.48 (s, 1H), 6.64-6.51 (m, 1H), 6.22 (t, J = 2.5 Hz, 1H) | [6] |
| Mass Spectrometry | (m/z): [M + H]⁺ 152.06 | [6] |
Experimental Protocols
The following sections detail the methodologies for the synthesis and key derivatization of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol.
Synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol from 6-Aminouracil
This protocol describes a common and high-yield synthesis of the target compound.
Materials:
-
6-Aminouracil
-
Sodium acetate
-
Chloroacetaldehyde (50% in water)
-
Deionized water
-
Acetone
Procedure:
-
A suspension of 6-aminouracil (6.35 g, 50.0 mmol) and sodium acetate (4.10 g, 50.0 mmol) is prepared in 50 mL of water.[6]
-
The reaction mixture is heated to 72 °C.[6]
-
A 50% aqueous solution of chloroacetaldehyde (11.8 g, 75.2 mmol) is added dropwise to the heated suspension.[6]
-
Following the addition, the reaction temperature is increased to 80 °C, and the mixture is stirred for 60 minutes.[6]
-
The reaction is then cooled to room temperature, allowing for the precipitation of the product.[6]
-
The resulting solid is collected by filtration.[6]
-
The collected solid is washed sequentially with water and acetone.[6]
-
The final product is dried under a vacuum to yield 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol as a light brown solid (yields typically around 86%).[6]
Chlorination to 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol outlines the conversion of the diol to its dichloro derivative, a critical intermediate for kinase inhibitor synthesis.
Materials:
-
7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Toluene
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a suspension of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol (10.0 g, 66.2 mmol) in toluene (30 ml), slowly add phosphorus oxychloride (18.5 ml, 198.5 mmol) while stirring.
-
The reaction system is then warmed to 70 °C.
-
N,N-Diisopropylethylamine (23.0 ml, 132.3 mmol) is added dropwise over a period of 2.5 hours.
-
After the addition is complete, the reaction temperature is raised to 106 °C and stirring is continued for 16 hours.
-
The mixture is cooled to 25 °C and then carefully poured into a flask containing water (230 ml) and ethyl acetate (120 ml). This mixture is stirred overnight at room temperature.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
While a specific validated method for 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol was not found, a general reversed-phase HPLC method for pyrimidine derivatives can be adapted for its analysis.
-
Column: C18 silica gel column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
-
Temperature: Room temperature.
This method can be used to monitor reaction progress during synthesis and to assess the purity of the final product. Method optimization may be required to achieve the best separation and peak shape.
Role in Drug Discovery and Development
7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol is not typically a pharmacologically active agent itself. Instead, its significance lies in its role as a key intermediate in the synthesis of a class of drugs known as Janus kinase (JAK) inhibitors. The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a core structural component of several approved and investigational drugs that target signaling pathways involved in inflammation and immunity.
The primary utility of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol is as a precursor to 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. The chlorine atoms at the 2 and 4 positions of this derivative are excellent leaving groups for nucleophilic substitution reactions, allowing for the facile introduction of various amine-containing side chains. This synthetic strategy is fundamental to the construction of a wide range of potent and selective kinase inhibitors. For instance, it is a key intermediate in the synthesis of Tofacitinib, a JAK inhibitor used in the treatment of autoimmune diseases.
Synthetic Workflow Visualization
The following diagram illustrates the key synthetic transformations involving 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol.
Caption: Synthetic pathway of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol.
Conclusion
7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol is a compound of significant interest to the pharmaceutical and organic chemistry communities. While it does not possess notable biological activity on its own, its role as a versatile and crucial intermediate in the synthesis of potent kinase inhibitors is well-established. A thorough understanding of its physical properties, chemical reactivity, and synthetic methodologies is essential for researchers and professionals engaged in the design and development of novel therapeutics based on the 7-deazapurine scaffold. The protocols and data presented in this guide serve as a valuable resource for the synthesis and application of this important molecule.
References
7-Deazaxanthine: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 7-deazaxanthine scaffold, a derivative of the naturally occurring purine xanthine, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties make it a versatile starting point for the design of potent and selective inhibitors of various biological targets. This technical guide provides a comprehensive overview of the this compound core in drug design, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Introduction to a Privileged Scaffold
The this compound core, characterized by the replacement of the nitrogen atom at position 7 of the purine ring with a carbon atom, offers several advantages in drug design. This modification alters the electron distribution of the ring system, creating opportunities for novel interactions with biological targets. Furthermore, the carbon at the 7-position provides a valuable handle for synthetic modification, allowing for the introduction of a wide range of substituents to fine-tune potency, selectivity, and pharmacokinetic properties.[1]
This scaffold has been successfully employed to develop inhibitors for a variety of enzymes and receptors implicated in diseases ranging from cancer to inflammatory disorders. Key therapeutic targets include thymidine phosphorylase, xanthine oxidase, various protein kinases, and adenosine receptors.
Therapeutic Applications and Biological Activity
Derivatives of the this compound scaffold have demonstrated significant potential in several therapeutic areas.
Enzyme Inhibition
Thymidine Phosphorylase (TP) Inhibition: this compound itself is a known inhibitor of thymidine phosphorylase (TP), an enzyme involved in pyrimidine metabolism and angiogenesis.[2][3][4] Inhibition of TP is a promising strategy for cancer therapy. The IC50 value for this compound against TP has been reported to be 40 μM.[4]
Xanthine Oxidase (XO) Inhibition: Certain this compound derivatives have been investigated as inhibitors of xanthine oxidase, a key enzyme in purine metabolism.[5] Overactivity of this enzyme can lead to hyperuricemia and gout.
Kinase Inhibition
The 7-deazapurine scaffold, including this compound, is a promising template for the development of multi-kinase inhibitors for cancer therapy.[6][7][8] By modifying the scaffold with various substituents, researchers have developed compounds that target key kinases involved in cancer cell proliferation, survival, and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2).[8]
Adenosine Receptor Antagonism
Derivatives of 9-deazaxanthine, a related scaffold, have been extensively studied as potent and selective antagonists of adenosine A2A and A2B receptors.[9] These receptors are implicated in a range of physiological processes, and their modulation is a target for treating inflammatory diseases and neurological disorders.
Quantitative Data Summary
The following tables summarize the inhibitory activities of various this compound derivatives against different biological targets.
Table 1: Inhibition of Thymidine Phosphorylase by this compound and its Analogs
| Compound | Target | IC50 (µM) | Reference |
| This compound | Thymidine Phosphorylase | 40 | [4] |
| Quinoxaline Derivative 25 | Thymidine Phosphorylase | 3.20 ± 0.10 | [10] |
| Quinoxaline Derivative 16 | Thymidine Phosphorylase | 3.50 ± 0.20 | [10] |
| 4-hydroxybenzohydrazide 27 | Thymidine Phosphorylase | 6.8 ± 0.12 | [1] |
| Dihydropyrimidone 12 | Thymidine Phosphorylase | 303.5 ± 0.42 | [2] |
Table 2: Antiproliferative Activity of this compound Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 7-deaza-4′-thioadenosine 1g | KM12 (Colon Cancer) | 0.07 | [6] |
| 7-deaza-4′-thioadenosine 1g | ACHN (Renal Cancer) | 0.04 | [6] |
| Isatin Hybrid 7d | MDA-MB-231 (Breast Cancer) | 2.60 ± 1.47 | [5] |
| Isatin Hybrid 7d | MCF-7 (Breast Cancer) | 1.27 ± 0.06 | [5] |
| Curcumin-pyrimidine analog 3g | MCF-7 (Breast Cancer) | 0.61 ± 0.05 | [11] |
Table 3: Kinase Inhibition by this compound Derivatives
| Compound | Kinase Target | IC50 (nM) | Reference |
| Isatin Hybrid 7d | CDK2 | 26.24 ± 1.4 | [5] |
| Isatin Hybrid 10a | CDK2 | 42.95 ± 2.3 | [5] |
| Isatin Hybrid 5 | EGFR | Not specified (nanomolar range) | [8] |
| Isatin Hybrid 5 | VEGFR2 | Not specified (nanomolar range) | [8] |
| Isatin Hybrid 5 | Her2 | Not specified (nanomolar range) | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound derivatives.
General Synthesis of the this compound Scaffold
A common synthetic route to the this compound (pyrrolo[2,3-d]pyrimidine-2,4-dione) core involves the construction of the pyrimidine ring onto a substituted pyrrole precursor. A generalized approach is outlined below:
-
Starting Material: A suitably substituted pyrrole-2-carboxylate derivative.
-
Urea Condensation: The pyrrole derivative is reacted with urea in the presence of a strong base, such as sodium ethoxide, in a suitable solvent like ethanol.
-
Cyclization: The reaction mixture is heated to reflux to facilitate the cyclization and formation of the pyrimidine ring.
-
Acidification: After cooling, the reaction mixture is acidified to precipitate the this compound product.
-
Purification: The crude product is then purified by recrystallization or column chromatography.
Note: The specific reaction conditions and reagents may vary depending on the desired substituents on the scaffold.
Thymidine Phosphorylase Inhibition Assay
This spectrophotometric assay measures the conversion of thymidine to thymine, catalyzed by thymidine phosphorylase.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer (pH 7.0), the test compound (dissolved in DMSO), and the thymidine phosphorylase enzyme in a 96-well plate.
-
Pre-incubation: Incubate the plate at 30°C for 10 minutes.
-
Initiation of Reaction: Add the substrate, thymidine, to each well to start the reaction.
-
Absorbance Measurement: Immediately measure the change in absorbance at 290 nm over a period of 10 minutes using a microplate reader. The rate of thymine formation is proportional to the increase in absorbance.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.[2][10]
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reaction Setup: In a suitable assay plate, combine the kinase enzyme, the test compound at various concentrations, a specific peptide substrate, and ATP in a kinase assay buffer.
-
Incubation: Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period to allow for the phosphorylation of the substrate.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiolabeling: Using [γ-³²P]ATP and detecting the incorporation of the radioactive phosphate into the substrate.
-
Antibody-based detection: Using a phosphorylation-specific antibody to detect the phosphorylated substrate via ELISA or other immunoassay techniques.
-
Luminescence-based detection: Using a system where the amount of ATP remaining after the kinase reaction is measured via a luciferase-luciferin reaction.
-
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the concentration of the test compound.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
IC50 Determination: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are mediated through the modulation of key cellular signaling pathways.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[12][13] These pathways are crucial for cell proliferation, survival, and differentiation. This compound-based EGFR inhibitors compete with ATP for binding to the kinase domain, thereby blocking its activation and inhibiting downstream signaling.
References
- 1. Thymidine phosphorylase and prostrate cancer cell proliferation inhibitory activities of synthetic 4-hydroxybenzohydrazides: In vitro, kinetic, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel prototype inhibitor of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Thymidine Phosphorylase Inhibitor Based on Quinoxaline Derivatives and Their Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. ClinPGx [clinpgx.org]
- 13. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of Fused 7-Deazaxanthine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fused 7-deazaxanthine compounds represent a promising class of heterocyclic molecules with a wide range of therapeutic activities, including roles as adenosine A2A receptor antagonists, antiviral agents, and cytotoxic compounds targeting cancer cells. As these molecules advance through the drug discovery and development pipeline, a thorough understanding of their toxicological profile is paramount. This technical guide provides a comprehensive overview of the toxicological studies relevant to fused this compound derivatives. It details key experimental protocols for assessing cytotoxicity, genotoxicity, and acute toxicity. Quantitative data from various studies on this compound analogs and related heterocyclic compounds are summarized to provide a comparative toxicological landscape. Additionally, this guide illustrates relevant biological pathways and experimental workflows to support further research and development in this area.
Introduction
The this compound scaffold is a purine analog that has been the subject of extensive medicinal chemistry efforts. Fusion of additional rings to this core structure has led to the development of novel compounds with potent and selective biological activities. Several derivatives have been identified as promising candidates for the treatment of various diseases. However, the potential for off-target effects and toxicity must be carefully evaluated. This document serves as a technical resource, consolidating the available toxicological information and providing standardized methodologies for the continued safety assessment of this chemical class.
In Vitro Cytotoxicity
The initial assessment of a compound's toxicity often begins with in vitro cytotoxicity assays to determine its effect on cell viability and proliferation. These assays are crucial for establishing dose ranges for further studies and for identifying potential mechanisms of cell death.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key parameter derived from cytotoxicity assays. The tables below summarize representative IC50 values for various heterocyclic compounds, including this compound derivatives, against several cancer cell lines. Due to the limited availability of a consolidated dataset for a single fused this compound compound, these tables are intended to be illustrative of the data that should be generated and presented.
Table 1: Cytotoxicity of Heterocyclic Compounds against Various Cancer Cell Lines
| Compound Class | Specific Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| This compound Analog | Schiff Base of 2-Aminothiazole | - | 30.28 ± 2.10 | [1] |
| Imidazole Derivative | Compound 11 | HeLa | 11 | [2] |
| Benzimidazole Derivative | Compound 19 | HCT-116 | 17-36 | [2] |
| Pyrimidine-Tethered Hybrid | Compound B-4 | MCF-7 | 6.70 ± 1.02 | [3] |
| Pyrazoline-Carbothioamide | Compound B-9 | A549 | >50 | [3] |
| Phthalimide-Chalcone Hybrid | Compound 60 | HepG-2 | 0.33 | [4] |
Table 2: Cytotoxicity of Pyrazoline Derivatives against Breast Cancer Cell Lines
| Compound ID | Cell Line: MCF-7 (IC50 in µM) | Cell Line: MCF-10A (Normal) (IC50 in µM) | Reference |
| 3c | 11.09 | > 50 | [3] |
| 6b | 13.36 | > 50 | [3] |
| 6e | 7.21 | > 50 | [3] |
| 6f | 11.05 | > 50 | [3] |
| Lapatinib (Control) | 7.45 | > 50 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Fused this compound compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
HeLa cells (or other relevant cell line)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 4 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the fused this compound compound in a cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 50 µL of MTT reagent to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[7]
Genotoxicity Assessment
Genotoxicity assays are employed to detect compounds that can induce genetic damage such as DNA strand breaks, mutations, and chromosomal aberrations.
Experimental Protocol: The Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[7][8]
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Fragmented DNA migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[8]
Materials:
-
Treated cells
-
Low melting point agarose
-
Normal melting point agarose
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer
-
Neutralizing buffer
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Harvest cells treated with the fused this compound compound and a negative control.
-
Slide Preparation: Coat microscope slides with normal melting point agarose.
-
Cell Encapsulation: Mix the cell suspension with low melting point agarose and layer it onto the pre-coated slides.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and cytoplasm, leaving the DNA as "nucleoids."
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to allow the DNA to unwind.
-
Electrophoresis: Subject the slides to electrophoresis.
-
Neutralization: Neutralize the slides with a buffer.
-
Staining and Visualization: Stain the DNA and visualize the comets using a fluorescence microscope.
-
Quantification: Analyze the images using specialized software to quantify the extent of DNA damage. Common parameters include "% DNA in the tail" and "tail moment."[7] A Genetic Damage Index (GDI) can also be calculated.[8]
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[9]
Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. These bacteria cannot grow in a medium lacking the specific amino acid. A mutagenic compound will cause reverse mutations, allowing the bacteria to synthesize the amino acid and form colonies.[9]
Materials:
-
S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli strain (e.g., WP2uvrA)[10]
-
Fused this compound compound
-
S9 metabolic activation mix (optional, to assess the mutagenicity of metabolites)
-
Minimal glucose agar plates
-
Top agar
Procedure:
-
Preparation: Prepare various concentrations of the test compound.
-
Exposure (Plate Incorporation Method): Mix the test compound, bacterial culture, and top agar (with or without S9 mix). Pour this mixture onto minimal glucose agar plates.[9]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (solvent control) count.[10]
In Vivo Acute Toxicity
In vivo studies are essential for understanding the systemic toxicity of a compound.
Quantitative In Vivo Toxicity Data
The LD50 (median lethal dose) is the dose of a substance that is lethal to 50% of a test animal population. It is a standard measure of acute toxicity.[11]
Table 3: Representative Acute Oral LD50 Values
| Compound Class | Specific Compound | Animal Model | LD50 (mg/kg) | Reference |
| 9-Deazaxanthine Derivative | 8g | Wistar Rat | > 1500 | [12] |
| Monoamine Oxidase Inhibitor | Compound 180 | Rat | > 2000 | [13] |
| o-Cresoxyacetic Acid Salt | - | Mouse | ≥ 3000 | [14] |
| Petiveria alliacea Fraction | n-hexane fraction | Mouse | 2450 | [13] |
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
This method is an alternative to the traditional LD50 test that uses fewer animals.
Principle: A single animal is dosed at a time. If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose. This process is continued until the criteria for stopping the test are met.
Procedure:
-
Dose Selection: Select a starting dose based on in vitro cytotoxicity data and any other available information.
-
Dosing: Administer the compound orally to a single rodent (typically a female rat).
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing: Based on the outcome for the first animal, select the dose for the next animal using a fixed dose progression factor.
-
Endpoint: The test is stopped when one of the stopping criteria is met (e.g., a certain number of reversals in outcome have occurred).
-
LD50 Estimation: The LD50 is calculated using the maximum likelihood method.
Ecotoxicology
Assessing the potential environmental impact of new chemical entities is a critical component of a comprehensive toxicological evaluation.
Daphnia magna Acute Immobilization Test
Daphnia magna (a freshwater crustacean) is a standard model organism for ecotoxicological testing. A preliminary toxicological investigation of fused this compound compounds in D. magna has been reported, though specific LC50 values were not available in the abstract.
Principle: Young daphnids are exposed to various concentrations of the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.
Procedure:
-
Test Organisms: Use daphnids that are less than 24 hours old.
-
Test Solutions: Prepare a series of concentrations of the fused this compound compound in a suitable medium. Include a control group.
-
Exposure: Place a defined number of daphnids in each test vessel.
-
Incubation: Incubate for 48 hours under controlled conditions (temperature, light).
-
Observation: At 24 and 48 hours, count the number of immobilized daphnids.
-
Data Analysis: Calculate the EC50 value and its confidence limits.
Visualizing Workflows and Pathways
Diagrams are essential tools for visualizing complex processes and relationships in toxicology.
Caption: A generalized workflow for the toxicological assessment of a novel compound.
Caption: Simplified diagram of the adenosine A2A receptor signaling pathway.
Caption: A plausible intrinsic apoptosis pathway initiated by a cytotoxic compound.
Conclusion
The toxicological evaluation of fused this compound compounds is an ongoing area of research. This guide provides a framework for assessing the safety profile of this important class of molecules. The available data suggest that while some derivatives exhibit potent cytotoxicity against cancer cells, others may have a favorable safety profile. A systematic approach, utilizing standardized in vitro and in vivo assays as detailed in this document, is essential for characterizing the toxicological properties of new chemical entities and for advancing the safest and most effective candidates toward clinical development. Further studies are required to generate a more complete and publicly available dataset, particularly regarding in vivo toxicity and specific mechanisms of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Genotoxicity of purine acyclic nucleotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. criver.com [criver.com]
- 10. Evaluation of genotoxicity of Trois through Ames and in vitro chromosomal aberration tests - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SAR and QSAR modeling of a large collection of LD50 rat acute oral toxicity data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 7-Deazaxanthine Enzymatic Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deazaxanthine is a purine analog that has been identified as an inhibitor of key enzymes involved in nucleotide metabolism, such as thymidine phosphorylase (TP) and xanthine oxidase (XO).[1][2] The inhibition of these enzymes has significant therapeutic implications, including roles in cancer chemotherapy and the treatment of hyperuricemia. This document provides a detailed protocol for performing an enzymatic inhibition assay to characterize the inhibitory potential of this compound and its analogs against these target enzymes.
The protocol outlines a spectrophotometric method for determining the half-maximal inhibitory concentration (IC50) of this compound. This value is a critical parameter in drug discovery, providing a quantitative measure of inhibitor potency. The described assay can be adapted for high-throughput screening of compound libraries to identify novel inhibitors.
Principle of the Assay
The enzymatic activity of both thymidine phosphorylase and xanthine oxidase can be monitored by measuring the change in absorbance at a specific wavelength resulting from the enzymatic conversion of a substrate to a product.
-
Thymidine Phosphorylase (TP): TP catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate. The assay monitors the decrease in absorbance at 290 nm, which is characteristic of the conversion of thymidine to thymine.[3][4][5][6]
-
Xanthine Oxidase (XO): XO catalyzes the oxidation of xanthine to uric acid. The formation of uric acid can be monitored by the increase in absorbance at 293 nm or 295 nm.[7][8]
The presence of an inhibitor, such as this compound, will decrease the rate of the enzymatic reaction. By measuring the reaction rates at various inhibitor concentrations, a dose-response curve can be generated to determine the IC50 value.
Data Presentation
Quantitative data from the enzymatic inhibition assay should be recorded and summarized for clear interpretation and comparison.
Table 1: Raw Absorbance Data and Initial Velocity Calculation
| Well ID | [this compound] (µM) | Replicate | Absorbance at Time 0 | Absorbance at Time X | ΔAbs/min (Initial Velocity) |
| A1 | 0 (No Inhibitor) | 1 | |||
| A2 | 0 (No Inhibitor) | 2 | |||
| A3 | 0 (No Inhibitor) | 3 | |||
| B1 | 0.1 | 1 | |||
| B2 | 0.1 | 2 | |||
| B3 | 0.1 | 3 | |||
| ... | ... | ... |
Table 2: Calculation of Percent Inhibition and IC50 Value
| [this compound] (µM) | Average Initial Velocity | Standard Deviation | % Inhibition |
| 0 (No Inhibitor) | 0 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 | |||
| IC50 Value (µM): | \multicolumn{3}{c | }{Determined from dose-response curve} |
Experimental Protocols
This section provides detailed methodologies for the enzymatic inhibition assay of this compound against Thymidine Phosphorylase and Xanthine Oxidase.
Materials and Reagents
-
Purified Thymidine Phosphorylase (human or E. coli)
-
Purified Xanthine Oxidase (from bovine milk)
-
This compound
-
Thymidine (substrate for TP)
-
Xanthine (substrate for XO)
-
Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Dimethyl Sulfoxide (DMSO) for dissolving the inhibitor
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading at 290 nm and 293/295 nm
-
Multichannel pipettes and sterile tips
Protocol 1: Thymidine Phosphorylase (TP) Inhibition Assay
This protocol is adapted from established spectrophotometric assays for TP activity.[3][5][6]
1. Preparation of Reagents:
- TP Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.4.
- Substrate Stock Solution: Prepare a 10 mM solution of thymidine in TP Assay Buffer.
- Enzyme Stock Solution: Prepare a stock solution of TP in a suitable buffer (e.g., 10 mM Tris-HCl with 1 mM EDTA, pH 7.5) to a concentration that gives a linear rate of reaction for at least 10 minutes. The optimal concentration should be determined empirically.
- Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
2. Assay Procedure (96-well plate format): a. Prepare a serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 1 mM, 100 µM, 10 µM, 1 µM, 0.1 µM). b. Add 2 µL of each this compound dilution to the appropriate wells of the 96-well plate. For the no-inhibitor control, add 2 µL of DMSO. c. Add 178 µL of TP Assay Buffer to each well. d. Add 10 µL of the TP enzyme solution to each well and pre-incubate for 5-10 minutes at room temperature. e. To initiate the reaction, add 10 µL of the thymidine substrate solution to each well. The final reaction volume is 200 µL. f. Immediately place the plate in a microplate reader and measure the decrease in absorbance at 290 nm every 30 seconds for 10-15 minutes.
3. Data Analysis: a. Calculate the initial reaction velocity (ΔAbs/min) for each concentration of the inhibitor from the linear portion of the absorbance vs. time curve. b. Calculate the percent inhibition for each concentration using the following formula: % Inhibition = [1 - (Velocity with Inhibitor / Velocity of No-Inhibitor Control)] * 100 c. Plot the percent inhibition against the logarithm of the this compound concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
Protocol 2: Xanthine Oxidase (XO) Inhibition Assay
This protocol is based on standard spectrophotometric assays for XO activity.[7][8]
1. Preparation of Reagents:
- XO Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.5.
- Substrate Stock Solution: Prepare a 2 mM solution of xanthine in XO Assay Buffer. It may be necessary to warm the solution slightly to fully dissolve the xanthine.
- Enzyme Stock Solution: Prepare a stock solution of XO in XO Assay Buffer to a concentration that results in a linear rate of product formation for at least 10 minutes. The optimal concentration should be determined experimentally.
- Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
2. Assay Procedure (96-well plate format): a. Prepare a serial dilution of the this compound stock solution in DMSO. b. Add 2 µL of each this compound dilution to the appropriate wells. For the no-inhibitor control, add 2 µL of DMSO. c. Add 178 µL of XO Assay Buffer to each well. d. Add 10 µL of the XO enzyme solution to each well and pre-incubate for 5-10 minutes at room temperature. e. Initiate the reaction by adding 10 µL of the xanthine substrate solution to each well. The final reaction volume is 200 µL. f. Immediately place the plate in a microplate reader and measure the increase in absorbance at 293 nm or 295 nm every 30 seconds for 10-15 minutes.
3. Data Analysis: a. Calculate the initial reaction velocity (ΔAbs/min) for each inhibitor concentration from the linear portion of the absorbance vs. time curve. b. Calculate the percent inhibition for each concentration using the formula provided in the TP protocol. c. Plot the percent inhibition against the logarithm of the this compound concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualization of Experimental Workflow
Caption: Workflow for the this compound enzymatic inhibition assay.
References
- 1. Spectrophotometric assay of xanthine oxidase with 2,2'-azino-di(3-ethylbenzthiazoline-6-sulphonate) (ABTS) as chromogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new spectrophotometric assay for enzymes of purine metabolism. I. Determination of xanthine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Enzyme Activity Measurement for Thymidine Phosphorylase Using Spectrophotometric Assays [creative-enzymes.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
- 8. 2.4.1. Xanthine Oxidase Assay [bio-protocol.org]
Application of 7-Deazaxanthine in Cancer Cell Line Viability Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deazaxanthine (7DX) is a synthetic purine analog that has garnered attention in cancer research due to its inhibitory effects on key enzymatic pathways involved in tumor progression. Primarily recognized as a potent inhibitor of thymidine phosphorylase (TP), this compound demonstrates significant anti-angiogenic properties, making it a valuable tool for investigating cancer cell viability and developing novel therapeutic strategies. This document provides detailed application notes and experimental protocols for the use of this compound in cancer cell line viability studies.
Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of thymidine phosphorylase (TP), an enzyme that plays a crucial role in pyrimidine metabolism and is often overexpressed in various solid tumors.[1][2] TP catalyzes the reversible conversion of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate. The product, 2-deoxy-D-ribose, has been shown to be a downstream mediator of TP's angiogenic and chemotactic activities. By inhibiting TP, this compound disrupts this pathway, leading to a reduction in the production of pro-angiogenic factors.
Furthermore, this compound has been reported to inhibit the synthesis of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic factor, and may also interfere with VEGF receptor signaling. This dual action on both TP and VEGF pathways contributes to its overall anti-angiogenic and anti-tumor effects.
Data Presentation
| Target | Reported IC50 | Cellular Process Affected | Observed Effect |
| Thymidine Phosphorylase (TP) | ~40-41 µM | Pyrimidine Metabolism, Angiogenesis | Inhibition of thymidine degradation, Reduction of 2-deoxy-D-ribose production, Anti-angiogenic effects |
Note: The IC50 value for TP inhibition serves as a critical parameter for designing in vitro studies to investigate the downstream effects of this compound on cancer cell viability.
Mandatory Visualizations
Signaling Pathway of this compound's Anti-Angiogenic Effect
References
Application Notes and Protocols for Molecular Docking Simulation of 7-Deazaxanthine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deazaxanthine, a heterocyclic scaffold structurally related to xanthine, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have shown significant potential as inhibitors of various enzymes and receptors, making them attractive candidates for drug discovery and development. Molecular docking simulations are a powerful computational tool used to predict the binding orientation and affinity of small molecules, such as this compound derivatives, to their protein targets. This information is invaluable for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors.
These application notes provide a comprehensive overview of the molecular docking simulation of this compound derivatives, focusing on their application as adenosine A2A receptor antagonists and thymidine phosphorylase inhibitors. Detailed protocols for molecular docking, chemical synthesis, and in vitro biological assays are provided to guide researchers in this field.
Data Presentation
Table 1: Binding Affinities (Ki) of this compound and 9-Deazaxanthine Derivatives at Rat Adenosine A1 and A2A Receptors
| Compound | R1 | R3 | R8 | A1 Ki (nM) | A2A Ki (nM) |
| 7-Deazaxanthines | |||||
| 20a | H | H | H | >100000 | >100000 |
| 20b | CH3 | CH3 | H | 12000 | 18000 |
| 20c | CH3 | CH3 | C6H5 | 2300 | 2000 |
| 9-Deazaxanthines | |||||
| 19a | H | H | H | 18000 | 80000 |
| 19b | CH3 | CH3 | H | 1800 | 12000 |
| 19c | CH3 | CH3 | C6H5 | 110 | 1200 |
| 19d | C3H7 | C3H7 | C6H5 | 3.7 | 110 |
| 19e | CH3 | CH3 | 2-naphthyl | 26 | 2100 |
Data extracted from Grahner et al., 1994.[1]
Table 2: Inhibitory Activity (IC50) of this compound against Thymidine Phosphorylase
| Compound | Target Enzyme | Substrate | IC50 (µM) |
| This compound | Thymidine Phosphorylase | Thymidine | 40 |
Data extracted from a study on this compound as a novel inhibitor of thymidine phosphorylase.[2]
Experimental Protocols
Molecular Docking Simulation of this compound Derivatives against the Adenosine A2A Receptor using AutoDock
This protocol provides a general workflow for performing molecular docking simulations. Specific parameters may need to be optimized for different protein-ligand systems.
1.1. Preparation of the Receptor (Adenosine A2A Receptor):
-
Obtain the Protein Structure: Download the crystal structure of the human adenosine A2A receptor from the Protein Data Bank (PDB). For this example, we will use a relevant PDB entry.
-
Prepare the Protein:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the protein.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein in PDBQT format using AutoDockTools (ADT).
-
1.2. Preparation of the Ligand (this compound Derivative):
-
Create a 3D Model: Draw the this compound derivative using a molecular modeling software (e.g., ChemDraw, MarvinSketch) and generate a 3D structure.
-
Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Prepare the Ligand:
-
Detect the rotatable bonds in the ligand.
-
Assign Gasteiger charges.
-
Save the prepared ligand in PDBQT format using ADT.
-
1.3. Grid Parameter Setup:
-
Define the Binding Site: Identify the binding site of the receptor based on the co-crystallized ligand or from literature data.
-
Set up the Grid Box: In ADT, define a grid box that encompasses the entire binding site. The grid box dimensions should be large enough to allow the ligand to move freely within the binding pocket.
-
Generate Grid Parameter File: Save the grid parameters as a grid parameter file (.gpf).
1.4. Docking Parameter Setup:
-
Choose a Docking Algorithm: Select a suitable docking algorithm, such as the Lamarckian Genetic Algorithm (LGA), which is commonly used in AutoDock.
-
Set Docking Parameters:
-
Set the number of docking runs (e.g., 100).
-
Set the population size, number of energy evaluations, and number of generations.
-
-
Generate Docking Parameter File: Save the docking parameters as a docking parameter file (.dpf).
1.5. Running the Docking Simulation:
-
Run AutoGrid: Execute AutoGrid using the generated .gpf file to create the grid maps.
-
Run AutoDock: Execute AutoDock using the generated .dpf file and the prepared receptor and ligand PDBQT files.
1.6. Analysis of Results:
-
Analyze Docking Poses: Visualize and analyze the docked conformations of the ligand in the receptor's binding site using visualization software (e.g., PyMOL, VMD).
-
Evaluate Binding Energy: The docking results will provide an estimated binding energy (in kcal/mol) for each docked pose. The pose with the lowest binding energy is typically considered the most favorable.
-
Identify Interactions: Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the receptor.
Synthesis of Fused this compound Derivatives (Pyrimido[5',4':4,5]pyrrolo[1,2-a][3]diazepines)
This protocol is based on the method described by Muzychka et al. for the synthesis of novel adenosine A2A receptor antagonists.[3]
2.1. General Procedure:
A solution of the appropriate starting substituted pyrrolo[2,3-d]pyrimidine and an appropriate amine in dimethylformamide (DMF) is heated. The reaction progress is monitored by thin-layer chromatography (TLC). After completion of the reaction, the mixture is cooled, and the product is precipitated by the addition of water. The precipitate is filtered, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography.
2.2. Example Synthesis of a Pyrimido[5',4':4,5]pyrrolo[1,2-a][3]diazepine Derivative:
-
Dissolve the starting substituted pyrrolo[2,3-d]pyrimidine (1 mmol) in DMF (5 mL).
-
Add the desired amine (1.2 mmol) to the solution.
-
Heat the reaction mixture at 80-100 °C for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Add water (20 mL) to precipitate the product.
-
Filter the solid, wash with water (3 x 10 mL), and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure fused this compound derivative.
In Vitro Biological Assays
3.1. Adenosine A2A Receptor Radioligand Binding Assay:
This assay measures the ability of a test compound to displace a radiolabeled ligand from the adenosine A2A receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human adenosine A2A receptor.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation:
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand (e.g., [3H]ZM241385), and various concentrations of the this compound derivative.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
3.2. Thymidine Phosphorylase Inhibition Assay:
This spectrophotometric assay measures the inhibition of the conversion of thymidine to thymine by thymidine phosphorylase.
-
Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer (pH 7.4), thymidine (substrate), and the this compound derivative at various concentrations.
-
Enzyme Addition: Add thymidine phosphorylase to initiate the reaction.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 290 nm, which corresponds to the conversion of thymidine to thymine, using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Mandatory Visualization
Caption: A flowchart illustrating the key steps in a molecular docking simulation study.
Caption: A diagram of the adenosine A2A receptor signaling cascade and the inhibitory action of this compound derivatives.
References
- 1. Synthesis and structure-activity relationships of deazaxanthines: analogs of potent A1- and A2-adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, QSAR modeling, and molecular docking of novel fused this compound derivatives as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-, 3- and 8-substituted-9-deazaxanthines as potent and selective antagonists at the human A2B adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative structure-activity relationship (QSAR) modeling of 7-Deazaxanthine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the quantitative structure-activity relationship (QSAR) modeling of 7-deazaxanthine derivatives. This document outlines the key biological activities, experimental protocols for activity determination, and a workflow for developing predictive QSAR models.
Introduction to this compound and its Biological Activities
This compound, a pyrrolo[2,3-d]pyrimidine-2,4-dione, is a heterocyclic scaffold that serves as a versatile starting point for the development of various bioactive compounds. Its derivatives have been investigated for a range of therapeutic applications, demonstrating activities such as adenosine receptor antagonism, enzyme inhibition, and anticancer effects. The core structure of this compound is an isostere of xanthine, allowing it to interact with biological targets of natural purines.
Key reported biological activities of this compound and its derivatives include:
-
Adenosine A2A Receptor Antagonism: Fused this compound derivatives have been identified as antagonists of the adenosine A2A receptor, a target for treating conditions like Parkinson's disease and inflammation.[1][2]
-
Thymidine Phosphorylase (TPase) Inhibition: this compound itself is an inhibitor of thymidine phosphorylase, an enzyme implicated in angiogenesis and cancer progression.[3]
-
Xanthine Oxidase Inhibition: Derivatives of 7-deazahypoxanthine, a related scaffold, have shown inhibitory activity against xanthine oxidase, a key enzyme in purine metabolism whose overactivity is associated with gout.[4]
-
Anticancer Activity: Novel 7-deazahypoxanthines have demonstrated potent in vitro and in vivo anticancer activities by targeting microtubules.[5] Additionally, hybrids of 7-deazapurine and isatin have been developed as protein kinase inhibitors with antiproliferative effects.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from QSAR studies and biological assays of this compound derivatives.
Table 1: QSAR Model Performance for Adenosine A2A Receptor Antagonists
| QSAR Model Parameter | Value | Reference |
| Coefficient of Determination (q²) | 0.65 - 0.71 | [1][2] |
Table 2: In Vitro Biological Activity of this compound and Its Derivatives
| Compound/Derivative | Target | Activity (IC50) | Reference |
| This compound (7DX) | Thymidine Phosphorylase | 40 µM | [3] |
| 7-Deazahypoxanthine derivative 3 (ester group) | Xanthine Oxidase | 11 µM | [4] |
| 7-Deazahypoxanthine derivative 4 | Xanthine Oxidase | 103 µM | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for determining the biological activity of this compound derivatives.
Protocol for Adenosine A2A Receptor Binding Assay
This protocol is adapted from studies on adenosine receptor antagonists.[7]
Objective: To determine the binding affinity of this compound derivatives to the adenosine A2A receptor.
Materials:
-
Rat brain striatal membranes (source of A2A receptors)
-
[³H]CGS 21680 (radioligand)
-
Test compounds (this compound derivatives)
-
Incubation buffer: 50 mM Tris-HCl, pH 7.4
-
Adenosine deaminase (ADA)
-
Non-specific binding control: 50 µM NECA (5'-N-Ethylcarboxamidoadenosine)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare rat brain striatal membranes according to standard laboratory procedures.
-
On the day of the experiment, thaw the membrane preparation and resuspend in incubation buffer.
-
Pre-incubate the membranes with adenosine deaminase (2 IU/mL) for 30 minutes at 37°C to remove endogenous adenosine.
-
Prepare serial dilutions of the test compounds in the incubation buffer.
-
In a 96-well plate, add the following in triplicate:
-
50 µL of incubation buffer (for total binding) or 50 µL of NECA (for non-specific binding) or 50 µL of test compound dilution.
-
50 µL of [³H]CGS 21680 (final concentration ~1-2 nM).
-
100 µL of the membrane preparation.
-
-
Incubate the plate for 60 minutes at 25°C.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold incubation buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki values for the test compounds using the Cheng-Prusoff equation.
Protocol for Thymidine Phosphorylase (TPase) Inhibition Assay
This protocol is based on the methodology for identifying TPase inhibitors.[3]
Objective: To measure the inhibitory effect of this compound derivatives on the activity of thymidine phosphorylase.
Materials:
-
Purified thymidine phosphorylase (e.g., from E. coli)
-
Thymidine (substrate)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Test compounds (this compound derivatives)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of thymidine in potassium phosphate buffer.
-
Prepare serial dilutions of the test compounds in the same buffer.
-
The enzymatic reaction is monitored by measuring the increase in absorbance at 290 nm, which corresponds to the formation of thymine.
-
In a quartz cuvette, mix:
-
Potassium phosphate buffer
-
Thymidine phosphorylase solution
-
Test compound dilution or buffer (for control)
-
-
Pre-incubate the mixture for 5 minutes at 25°C.
-
Initiate the reaction by adding the thymidine substrate (final concentration, e.g., 100 µM).
-
Immediately start recording the absorbance at 290 nm for a set period (e.g., 5-10 minutes).
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control reaction.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
QSAR Modeling Workflow and Signaling Pathways
This section provides visualizations of the QSAR modeling workflow and a key signaling pathway involving a target of this compound derivatives.
Caption: A generalized workflow for QSAR model development.
Caption: Simplified Adenosine A2A receptor signaling pathway.
References
- 1. Synthesis, QSAR modeling, and molecular docking of novel fused this compound derivatives as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel prototype inhibitor of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jhps.donnu.edu.ua [jhps.donnu.edu.ua]
- 5. Novel Microtubule-Targeting 7-Deazahypoxanthines Derived from Marine Alkaloid Rigidins with Potent in Vitro and in Vivo Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and structure-activity relationships of deazaxanthines: analogs of potent A1- and A2-adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Deazapurine Derivatives as a Versatile Scaffold for Kinase Inhibition Studies
Introduction
The 7-deazapurine scaffold, a modification of the natural purine core, serves as a foundational structure for the development of potent and selective kinase inhibitors. While 7-Deazaxanthine itself is more prominently recognized as a thymidine phosphorylase inhibitor[1], its structural backbone is a key component of a broader class of molecules that have been successfully engineered to target a variety of protein kinases. These derivatives are valuable research tools for dissecting cellular signaling pathways and for the development of novel therapeutic agents. This document provides an overview of the application of 7-deazapurine-based compounds in kinase inhibitor research, including quantitative data for representative compounds and detailed experimental protocols.
The design of these inhibitors often involves substitutions at the 7-position of the 7-deazaadenine core, allowing for interaction with the hydrophobic pocket of the ATP-binding site of kinases, which can enhance potency and selectivity.[2] This strategic modification has led to the discovery of multi-kinase inhibitors targeting key players in cancer progression such as Tropomyosin receptor kinase A (TRKA), Casein kinase 1 delta (CK1δ), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A/1B (DYRK1A/1B).[2]
Quantitative Data: Inhibitory Activity of 7-Deazapurine Derivatives
The following table summarizes the in vitro kinase inhibitory activity of selected 7-substituted 7-deaza-4′-thioadenosine derivatives. This data highlights the potential of the 7-deazapurine scaffold in achieving potent inhibition against various kinases.
| Compound ID | 7-Substituent | Target Kinase | IC50 (nM) |
| 1a | 7-furanyl | NTRK1 | <10 |
| DYRK1A | 43 | ||
| DYRK1B | <10 | ||
| 1b | 7-thiofuranyl | NTRK1 | <10 |
| CSNK1D | <10 | ||
| 1g | 7-acetylene | NTRK1 | 120 |
| DYRK1A | 43 | ||
| DYRK1B | 18 | ||
| CSNK1D | 110 |
Data extracted from a study on 7-substituted 7-deaza-4′-thioadenosine derivatives as multi-kinase inhibitors.[2]
Experimental Protocols
1. In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a 7-deazapurine derivative against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
7-deazapurine test compound
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well microplates
-
Plate reader compatible with the detection reagent
Procedure:
-
Compound Preparation: Prepare a serial dilution of the 7-deazapurine derivative in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Assay Plate Setup: Add a small volume (e.g., 5 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add the purified kinase enzyme diluted in kinase assay buffer to each well.
-
Initiation of Reaction: Add a mixture of the kinase-specific substrate and ATP to each well to start the reaction. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the remaining kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves quantifying the amount of ADP produced or the remaining ATP.[3]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
2. Cell-Based Assay for Target Engagement and Pathway Inhibition
This protocol describes a general method to assess the ability of a 7-deazapurine derivative to inhibit a specific kinase and its downstream signaling pathway within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase (e.g., MCF-7 for CDK7)
-
Cell culture medium and supplements
-
7-deazapurine test compound
-
Lysis buffer
-
Primary antibodies against the phosphorylated and total forms of the target kinase and downstream substrates
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)
-
Western blotting or ELISA reagents
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 7-deazapurine derivative for a specific duration (e.g., 2-24 hours). Include a DMSO-treated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting or ELISA:
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phospho- and total proteins of interest. Visualize with a corresponding secondary antibody.
-
ELISA: Use a sandwich ELISA kit specific for the phosphorylated target protein to quantify the level of inhibition.
-
-
Data Analysis: Quantify the band intensities (Western blot) or absorbance/fluorescence (ELISA) to determine the extent of inhibition of the target kinase's activity in the cell.
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate signaling pathways that can be investigated using 7-deazapurine-based kinase inhibitors.
Caption: Inhibition of a Receptor Tyrosine Kinase signaling cascade.
Caption: Inhibition of Cell Cycle Progression via CDK inhibition.
Experimental Workflow
Caption: General workflow for kinase inhibitor discovery.
References
Application Note: Quantitative Analysis of 7-Deazaxanthine using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deazaxanthine, a purine analog, is a compound of interest in pharmaceutical research, notably for its role as an inhibitor of thymidine phosphorylase, which is implicated in angiogenesis.[1][2] Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. This application note presents a detailed protocol for the quantitative analysis of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is designed to be robust and sensitive for the determination of this compound in solution.
Experimental Protocols
This section details the necessary steps for preparing solutions and performing the HPLC analysis. The use of HPLC-grade reagents is recommended.[3]
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
0.22 µm or 0.45 µm syringe filters[3]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following are the proposed chromatographic conditions:
| Parameter | Recommended Setting |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-20 min: 95% B; 20-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions, 5% Acetonitrile in 20 mM Ammonium Acetate) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method will depend on the sample matrix. For simple aqueous samples, the following procedure is recommended:
-
Dilute the sample with the mobile phase to bring the concentration of this compound within the calibration range.
-
Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[3][4]
For more complex matrices, such as biological fluids, a protein precipitation or liquid-liquid extraction step may be necessary prior to filtration.[5][6]
Analysis Workflow
The overall workflow for the quantitative analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for the quantification of this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative performance parameters of this HPLC method. These parameters should be validated in your laboratory.
| Parameter | Expected Value |
| Retention Time | To be determined experimentally |
| **Linearity (R²) ** | ≥ 0.999 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Signaling Pathway (Illustrative)
While this application note focuses on a chemical analysis method, this compound is known to inhibit the thymidine phosphorylase (TPase) pathway, which is involved in angiogenesis. The following diagram illustrates this inhibitory action.
Caption: Inhibition of the Thymidine Phosphorylase pathway by this compound.
Conclusion
The proposed RP-HPLC method provides a framework for the reliable quantification of this compound. The use of a C18 column with a gradient elution of ammonium acetate and acetonitrile, coupled with UV detection, is expected to yield excellent linearity, precision, and accuracy. This method is suitable for implementation in research and quality control laboratories. Method validation should be performed to ensure its suitability for a specific application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel prototype inhibitor of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cores.emory.edu [cores.emory.edu]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. nacalai.com [nacalai.com]
- 6. drawellanalytical.com [drawellanalytical.com]
Application Notes and Protocols for 7-Deazaxanthine in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of 7-Deazaxanthine, a potent inhibitor of thymidine phosphorylase (TPase), for use in a variety of in vitro experiments. Adherence to these guidelines will help ensure the accurate and reproducible application of this compound in your research.
Introduction to this compound
This compound is a purine analog that has demonstrated significant potential in cancer research due to its anti-angiogenic properties.[1] Its primary mechanism of action is the inhibition of thymidine phosphorylase (TPase), an enzyme crucial for the pyrimidine salvage pathway.[1] By inhibiting TPase, this compound effectively blocks the conversion of thymidine to thymine and 2-deoxy-D-ribose. The reduction of 2-deoxy-D-ribose, a key signaling molecule in angiogenesis, leads to the suppression of new blood vessel formation, a critical process for tumor growth and metastasis.
Solubility and Stock Solution Preparation
Proper dissolution of this compound is critical for obtaining reliable and reproducible results in in vitro assays. The compound is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Table 1: Solubility of this compound
| Solvent | Concentration | Method |
| DMSO | 12.5 mg/mL (~82.7 mM) | Requires sonication and warming to 60°C. |
| DMF | Soluble | Used for recrystallization, indicating good solubility. |
| Ethanol | Sparingly Soluble | No quantitative data available. |
| Water | Sparingly Soluble | Not recommended for primary stock solutions. |
Protocol 1: Preparation of this compound Stock Solution in DMSO (10 mM)
Materials:
-
This compound (powder)
-
Anhydrous DMSO (cell culture grade)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Sonicator
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, use 1.51 mg of this compound (Molecular Weight: 151.12 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the tube in a 60°C water bath or heat block for 5-10 minutes to aid dissolution.
-
Sonicate the solution for 10-15 minutes until the compound is completely dissolved and the solution is clear.
-
Allow the solution to cool to room temperature.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage:
-
Store the DMSO stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[2]
Protocol 2: Preparation of this compound Stock Solution in DMF (10 mM) - General Guidance
Materials:
-
This compound (powder)
-
Anhydrous DMF (cell culture grade)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh out 1.51 mg of this compound for each mL of 10 mM stock solution desired.
-
Add the calculated volume of anhydrous DMF.
-
Vortex thoroughly until the powder is fully dissolved. Gentle warming may be applied if necessary, but use caution as DMF has a lower boiling point than DMSO.
-
Aliquot and store as described for the DMSO stock solution.
Experimental Protocols: Dilution for In Vitro Assays
For most cell-based assays, the final concentration of the organic solvent should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Protocol 3: Preparation of Working Solutions for Cell Culture
-
Thaw a single aliquot of the 10 mM this compound stock solution (in DMSO or DMF).
-
Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 100 µM, dilute the 10 mM stock 1:100 in the desired culture medium.
-
Further dilute the intermediate solution to the final desired concentrations for your experiment.
-
Always include a vehicle control in your experiments, which consists of the same final concentration of the solvent (e.g., 0.1% DMSO) in the culture medium without the compound.
Signaling Pathway and Experimental Workflow
This compound's primary therapeutic effect stems from its ability to inhibit angiogenesis. This is achieved through the inhibition of thymidine phosphorylase, as depicted in the following signaling pathway.
References
Application Notes and Protocols for High-Throughput Screening of 7-Deazaxanthine Analogs as Thymidine Phosphorylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is a key enzyme in the pyrimidine salvage pathway. It catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate. Elevated levels of TP have been observed in a variety of solid tumors, where it promotes angiogenesis and protects cancer cells from apoptosis, contributing to tumor growth and metastasis. This makes TP a compelling target for the development of novel anticancer therapies. 7-Deazaxanthine has been identified as a competitive inhibitor of thymidine phosphorylase and serves as a valuable scaffold for the development of more potent and selective inhibitors.[1][2] This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify and characterize novel inhibitors of thymidine phosphorylase, with a focus on analogs of this compound.
Signaling Pathway and Experimental Workflow
The enzymatic reaction catalyzed by thymidine phosphorylase and the general workflow for a high-throughput screening campaign to identify its inhibitors are depicted below.
Figure 1. Enzymatic reaction of Thymidine Phosphorylase.
Figure 2. High-throughput screening workflow.
High-Throughput Biochemical Assay Protocol
This protocol describes a spectrophotometric assay suitable for high-throughput screening of thymidine phosphorylase inhibitors in a 96- or 384-well format. The assay measures the decrease in absorbance at 290 nm resulting from the conversion of thymidine to thymine.
Materials and Reagents:
-
Enzyme: Recombinant E. coli Thymidine Phosphorylase (TP) (commercially available). Human TP can also be used if available.
-
Substrate: Thymidine
-
Buffer: 50 mM Potassium Phosphate Buffer, pH 7.0
-
Test Compounds: Dissolved in Dimethyl Sulfoxide (DMSO)
-
Positive Control: this compound or Tipiracil
-
Microplates: 96- or 384-well UV-transparent plates
-
Plate Reader: Spectrophotometer capable of reading absorbance at 290 nm
Experimental Protocol:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and the positive control (e.g., this compound) in DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of the compound solutions into the wells of the microplate.
-
For negative control wells, dispense DMSO only.
-
-
Enzyme Preparation and Dispensing:
-
Prepare a working solution of thymidine phosphorylase in 50 mM potassium phosphate buffer (pH 7.0). The final concentration of the enzyme should be optimized for a linear reaction rate (e.g., 0.058 U/well).[3]
-
Dispense the enzyme solution into all wells of the microplate (e.g., 179 µL for a final volume of 200 µL).
-
-
Pre-incubation:
-
Reaction Initiation and Measurement:
-
Prepare a working solution of thymidine in 50 mM potassium phosphate buffer (pH 7.0).
-
Initiate the enzymatic reaction by adding the thymidine solution to all wells (e.g., 20 µL for a final substrate concentration of 1.5 mM).[1][3]
-
Immediately place the microplate in a spectrophotometer pre-set to 30°C.
-
Monitor the decrease in absorbance at 290 nm kinetically for 10-15 minutes, taking readings every 30-60 seconds. Alternatively, for an endpoint assay, read the absorbance at a fixed time point within the linear range of the reaction.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Normalize the data relative to the positive and negative controls. The percent inhibition for each test compound can be calculated using the following formula: % Inhibition = [1 - (Ratesample - Ratepositive_control) / (Ratenegative_control - Ratepositive_control)] x 100
-
For compounds showing significant inhibition, perform dose-response experiments to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Assay Validation (Z'-Factor):
The robustness of the HTS assay should be validated by calculating the Z'-factor. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS. The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |µp - µn|
Quantitative Data Summary
The following table summarizes the inhibitory activity (IC50 values) of known and experimental inhibitors against thymidine phosphorylase.
| Compound | Target | IC50 (µM) | Notes | Reference |
| This compound | Thymidine Phosphorylase | 41.0 ± 1.63 | Standard inhibitor, competitive inhibition. | [1][2] |
| Tipiracil | Thymidine Phosphorylase | 0.014 ± 0.002 | Potent standard inhibitor. | [1][2] |
| Masoprocol | Thymidine Phosphorylase | 44.0 ± 0.5 | Natural product inhibitor, competitive inhibition. | [1][2] |
| Lapachol | Thymidine Phosphorylase | 2.3 ± 0.1 | Natural product inhibitor. | [4] |
| Indanone derivative (5) | Thymidine Phosphorylase | 1.8 ± 0.5 | Synthetic inhibitor. | [4] |
| 4-hydroxybenzohydrazide (1) | Thymidine Phosphorylase | 6.8 ± 0.1 | Synthetic inhibitor. | [5] |
Cell-Based Assay Protocol
This protocol describes a method to assess the activity of thymidine phosphorylase in a cellular context, which can be adapted for secondary screening of hits from the primary biochemical screen. This assay is based on the quantification of thymine produced by intact cells.
Materials and Reagents:
-
Cell Line: A cancer cell line known to express high levels of thymidine phosphorylase (e.g., KB cells or transfected cells overexpressing TP).
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Substrate: Thymidine
-
Test Compounds: Dissolved in DMSO.
-
Lysis Buffer: (e.g., RIPA buffer)
-
HPLC System with UV detector
-
96-well cell culture plates
Experimental Protocol:
-
Cell Seeding:
-
Seed the cells into a 96-well cell culture plate at an optimized density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds for a predetermined period (e.g., 24 hours). Include vehicle (DMSO) controls.
-
-
Thymidine Incubation:
-
After the compound treatment period, replace the medium with fresh medium containing a known concentration of thymidine (e.g., 10 mM).[6]
-
Incubate for a specific time (e.g., 1-4 hours) to allow for cellular uptake and metabolism of thymidine.
-
-
Sample Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
-
Thymine Quantification by HPLC-UV:
-
Analyze the supernatant from the cell lysates by reverse-phase HPLC with UV detection to quantify the amount of thymine produced.
-
The separation can be achieved on a C18 column with a suitable mobile phase (e.g., a gradient of methanol in a phosphate buffer).
-
Monitor the eluent at a wavelength of approximately 267 nm.
-
Quantify thymine by comparing the peak area to a standard curve of known thymine concentrations.
-
Data Analysis:
-
Normalize the amount of thymine produced to the total protein concentration in each sample.
-
Calculate the percent inhibition of cellular TP activity for each compound concentration compared to the vehicle-treated control.
-
Determine the IC50 values for the active compounds in the cell-based assay.
Adaptation for High-Throughput Screening:
While HPLC-based quantification is not ideal for primary HTS, this cell-based assay can be adapted for a higher throughput format by using a coupled enzymatic assay to generate a colorimetric or fluorescent signal from the produced thymine. However, this requires further assay development and validation. For secondary screening of a smaller number of hits, the described HPLC method is robust and reliable.
Conclusion
The provided biochemical and cell-based assays offer a comprehensive platform for the discovery and characterization of novel thymidine phosphorylase inhibitors. The spectrophotometric biochemical assay is well-suited for primary high-throughput screening of large compound libraries. Hits identified from the primary screen can then be further validated and characterized for their potency and cell permeability using the cell-based assay. These protocols, along with the provided quantitative data for standard inhibitors, will aid researchers in the development of new therapeutic agents targeting thymidine phosphorylase for the treatment of cancer and other diseases associated with pathological angiogenesis.
References
- 1. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cell-based ultra-high-throughput screening assay for identifying inhibitors of D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) Adapting Cell-Based Assays to the High-Throughput [research.amanote.com]
- 4. Assessment of Thymidine Phosphorylase Function: Measurement of Plasma Thymidine (and Deoxyuridine) and Thymidine Phosphorylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a quantitative method for thymidine phosphorylase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Custom Synthesis of 7-Halogenated 7-Deazaxanthine Nucleosides: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the custom synthesis of 7-halogenated 7-deazaxanthine nucleosides. These compounds are of significant interest in medicinal chemistry and drug development due to their potential as antiviral, antitumor, and antibacterial agents. The introduction of a halogen atom at the 7-position of the 7-deazapurine scaffold can significantly modulate the biological activity and pharmacokinetic properties of these nucleosides.
Introduction
7-Deazapurine nucleosides are analogues of natural purine nucleosides where the nitrogen atom at position 7 is replaced by a carbon atom. This modification allows for the introduction of various substituents at the C7 position, which can lead to derivatives with enhanced therapeutic properties. Halogenation at this position is a key strategy for creating novel nucleoside analogues with altered electronic properties and the potential for further functionalization through cross-coupling reactions. This note describes the chemical synthesis of 7-halogenated this compound nucleosides, focusing on the key steps of halogenation of the 7-deazapurine core and subsequent glycosylation.
Synthetic Strategy Overview
The synthesis of 7-halogenated this compound nucleosides typically involves a two-stage process:
-
Halogenation of a suitable 7-deazapurine precursor: This is often performed on a protected this compound or a related intermediate, such as 2,6-dichloro-7-deazapurine, using an electrophilic halogenating agent.
-
Glycosylation: The halogenated nucleobase is then coupled with a protected sugar moiety, typically a ribose or deoxyribose derivative, to form the desired nucleoside. Subsequent deprotection yields the final product.
Various methods for both halogenation and glycosylation have been reported, and the choice of a specific protocol often depends on the desired halogen and the nature of the sugar component.
Experimental Protocols
Protocol 1: Regioselective Halogenation of 7-Deaza-2'-deoxyguanosine Derivatives
This protocol describes the regioselective halogenation of a protected 7-deaza-2'-deoxyguanosine derivative, which can be a precursor for this compound nucleosides. The synthesis of 7-chloro-, 7-bromo-, and 7-iodo-substituted 7-deaza-2′-deoxyguanosine derivatives has been described using N-halogenosuccinimides.[1]
Materials:
-
Protected 7-deaza-2'-deoxyguanosine derivative
-
N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS), or N-Iodosuccinimide (NIS)
-
Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the protected 7-deaza-2'-deoxyguanosine derivative in an appropriate solvent (e.g., CH₂Cl₂ or DMF) under an inert atmosphere.
-
Add the N-halogenosuccinimide (NCS, NBS, or NIS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for the time specified in the relevant literature (e.g., 3 days for iodination with NIS in DMF).[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and purify the product using standard chromatographic techniques (e.g., silica gel column chromatography).
Protocol 2: Nucleobase-Anion Glycosylation
This protocol outlines a general procedure for the glycosylation of a 7-halogenated 7-deazapurine base with a protected sugar halide.[1][3][4][5]
Materials:
-
7-Halogenated 7-deazapurine base (e.g., 7-chloro-7-deazaxanthine)
-
Protected sugar halide (e.g., 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose)
-
Sodium hydride (NaH) or another suitable base
-
Acetonitrile (CH₃CN) or another anhydrous aprotic solvent
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Suspend the 7-halogenated 7-deazapurine base in anhydrous acetonitrile under an inert atmosphere.
-
Add sodium hydride (NaH) portion-wise to the suspension at 0 °C to form the sodium salt of the nucleobase.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases.
-
Add a solution of the protected sugar halide in anhydrous acetonitrile dropwise to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Quench the reaction carefully with water or methanol.
-
Extract the product with an organic solvent and purify by silica gel column chromatography.
-
Deprotect the resulting nucleoside using standard procedures (e.g., methanolic ammonia) to obtain the final 7-halogenated this compound nucleoside.[2]
Data Presentation
The following tables summarize representative yields for the synthesis of various 7-halogenated 7-deazapurine nucleosides as reported in the literature.
| Precursor | Halogenating Agent | Halogen | Product | Yield (%) | Reference |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | N-Iodosuccinimide (NIS) | Iodo | 4-Chloro-7-iodo-7H-pyrrolo[2,3-d]pyrimidine | Not specified | [6] |
| 7-Deaza-2'-deoxyadenosine | N-Iodosuccinimide (NIS) | Iodo | 7-Iodo-7-deaza-2'-deoxyadenosine | 90 | [2] |
| 2,6-Dichloro-7-deaza-9H-purine | Selectfluor | Fluoro | 2,6-Dichloro-7-fluoro-7-deaza-9H-purine | Not specified | [1] |
| 2,6-Dichloro-7-deaza-9H-purine | N-Halosuccinimides | Chloro, Bromo, Iodo | 2,6-Dichloro-7-halo-7-deaza-9H-purines | Not specified | [1] |
Table 1: Representative Yields for Halogenation of 7-Deazapurine Derivatives.
| Nucleobase | Glycosylating Agent | Product | Yield (%) | Reference |
| 7-Halogenated 6-chloro-2-pivaloylamino-7-deazapurines | 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | β-D-nucleosides | 73-75 | [3] |
| 6-Chloro-7-deazapurine | 1-Chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose | Protected 7-deaza-2'-deoxyadenosine derivative | 71 | [2] |
| 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 3,5-di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide | β-D-anomer | Not specified | [4] |
Table 2: Representative Yields for Glycosylation of 7-Deazapurine Derivatives.
Visualizations
Synthetic Workflow for 7-Halogenated this compound Nucleosides
Caption: General workflow for the synthesis of 7-halogenated this compound nucleosides.
Key Signaling Pathway Modulation (Hypothetical)
While the specific signaling pathways modulated by 7-halogenated this compound nucleosides are a subject of ongoing research, many nucleoside analogues are known to interfere with nucleic acid and protein biosynthesis, potentially impacting cell proliferation and viral replication.
Caption: Hypothetical mechanism of action for 7-halogenated this compound nucleosides.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. 7-Functionalized 7-deazapurine ribonucleosides related to 2-aminoadenosine, guanosine, and xanthosine: glycosylation of pyrrolo[2,3-d]pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Halogenated 7-deazapurine nucleosides: stereoselective synthesis and conformation of 2′-deoxy-2′-fluoro-β-d-arabinonucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Deazapurine Nucleosides in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deazapurine nucleosides are a class of purine analogs that have garnered significant attention in antiviral research due to their potent and broad-spectrum activity against a range of viruses, particularly RNA viruses. Structurally, they differ from their natural purine counterparts by the replacement of the nitrogen atom at the 7-position with a carbon atom. This modification allows for substitutions at the C7 position, offering a versatile scaffold for developing novel antiviral agents.[1] These compounds typically function as inhibitors of viral replication by targeting the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the life cycle of many RNA viruses.[2] This document provides detailed application notes, experimental protocols, and quantitative data on the use of 7-deazapurine nucleosides in antiviral research.
Mechanism of Action
The primary mechanism of action for most antiviral 7-deazapurine nucleosides involves their intracellular conversion to the active triphosphate form. This process is initiated by host cell kinases. Once converted, the 7-deazapurine nucleoside triphosphate acts as a competitive inhibitor of the natural nucleoside triphosphate, targeting the viral RNA-dependent RNA polymerase (RdRp). Its incorporation into the growing viral RNA chain leads to the termination of chain elongation, thereby halting viral replication.[3][4]
Quantitative Data Summary
The antiviral activity of various 7-deazapurine nucleoside analogs has been quantified against several RNA viruses. The following tables summarize the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50) for some of the most studied compounds.
Table 1: Antiviral Activity of 7-Deaza-2'-C-Methyladenosine (7DMA, MK-0608)
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| West Nile Virus (WNV) | PS | 0.15 - 0.33 | >100 | >303 - >667 | [5] |
| Zika Virus (ZIKV) | Vero | 9.6 | >100 | >10.4 | [6][7] |
| Dengue Virus (DENV) | Not Specified | 15 | Not Specified | Not Specified | [8] |
| Tick-borne Encephalitis Virus | Not Specified | Not Specified | >50 | Not Specified | [6] |
Table 2: Antiviral Activity of Other 7-Deazapurine Nucleoside Analogs
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| 7-vinyl-7-deaza-adenine nucleoside (β-form) | Hepatitis C Virus (HCV) | Huh-7 (replicon) | <10 (EC90 = 7.6) | >10 | >1 | [3] |
| α-form of 7-carbomethoxyvinyl substituted nucleoside | HIV-1 | Various | 0.71 | >100 | >140 | [3][9] |
| 6e (a 7-deazapurine derivative) | Dengue Virus (DENV) | A549 | 2.081 | 150.06 | 72.11 | [10] |
| 6e (a 7-deazapurine derivative) | Dengue Virus (DENV) | HepG2 | 2.081 | 146.47 | 63.7 | [10] |
| NITD449 (2′-C-acetylene-7-deaza-7-carbamoyladenosine) | Dengue Virus (DENV) | A549 | 1 - 7 | >25 | >3.5 - >25 | [11] |
| 7-Deaza-7-fluoro-2′-C-methyladenosine (DFA) | SARS-CoV-2 | Not Specified | Not Specified | Not Specified | 6.2 | [12] |
| 7-Deaza-7-fluoro-2′-C-methyladenosine (DFA) | Yellow Fever Virus (YFV) | Not Specified | Sub-micromolar | Low | Not Specified | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of 7-deazapurine nucleosides in antiviral research.
Protocol 1: HCV Replicon Assay
This assay is used to determine the anti-HCV activity of a compound in a cell-based system that mimics viral replication.
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
G418 (for maintaining selection pressure).
-
Test compound (7-deazapurine nucleoside).
-
Luciferase assay reagent.
-
96-well plates.
-
Luminometer.
Procedure:
-
Seed Huh-7 replicon cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in DMEM.
-
Remove the culture medium from the cells and add the medium containing the different concentrations of the test compound. Include a no-drug control and a positive control (a known HCV inhibitor).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Calculate the EC50 value by plotting the percentage of inhibition against the compound concentration.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of the compound that is toxic to the host cells.
Materials:
-
Host cell line (e.g., Huh-7, Vero, A549).
-
DMEM with 10% FBS, penicillin, and streptomycin.
-
Test compound (7-deazapurine nucleoside).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed host cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium and add the medium containing the different concentrations of the test compound. Include a no-drug control.
-
Incubate the plates for the same duration as the antiviral assay (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.
Protocol 3: Virus Yield Reduction Assay
This assay measures the ability of a compound to inhibit the production of infectious virus particles.
Materials:
-
Host cell line susceptible to the virus of interest.
-
Virus stock with a known titer.
-
DMEM with 2% FBS, penicillin, and streptomycin.
-
Test compound (7-deazapurine nucleoside).
-
96-well plates.
-
Reagents for virus titration (e.g., plaque assay or TCID50 assay).
Procedure:
-
Seed host cells in 96-well plates and grow to confluence.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the virus inoculum and add fresh medium containing serial dilutions of the test compound.
-
Incubate the plates for a period that allows for one round of viral replication (e.g., 24-72 hours).
-
Collect the supernatant from each well.
-
Determine the virus titer in the collected supernatants using a standard titration method (e.g., plaque assay).
-
Calculate the EC50 or EC90 value, which is the concentration of the compound that reduces the virus yield by 50% or 90%, respectively.
Structure-Activity Relationship (SAR) Insights
The antiviral activity of 7-deazapurine nucleosides is significantly influenced by the nature of the substituents on both the pyrrolo[2,3-d]pyrimidine core and the sugar moiety.
-
Modifications at the C7 Position: The introduction of small alkyl, alkenyl, alkynyl, or aryl groups at the C7 position can modulate the antiviral activity. For instance, a 7-vinyl group on a 7-deaza-adenine nucleoside showed modest anti-HCV activity.[3]
-
Sugar Modifications: Modifications to the ribose sugar are crucial for activity. The presence of a 2'-C-methyl group is a common feature in many potent 7-deazapurine nucleoside inhibitors of HCV and other flaviviruses.[1][3][14] The combination of a 2'-deoxy-2'-fluoro-2'-C-methyl ribosyl sugar with a 7-deazapurine base has been explored to generate potent anti-HCV nucleosides.[3][9]
-
Prodrug Strategies: To overcome the often-inefficient intracellular phosphorylation, which is a rate-limiting step for the activation of these nucleosides, prodrug approaches have been investigated. Phosphoramidate prodrugs, for example, are designed to deliver the monophosphorylated nucleoside into the cell, bypassing the initial phosphorylation step.[3][9] However, the success of this strategy can be compound-dependent.
Conclusion
7-Deazapurine nucleosides represent a promising class of antiviral agents with a well-defined mechanism of action and broad-spectrum activity. The versatility of their scaffold allows for extensive chemical modifications to optimize their potency, selectivity, and pharmacokinetic properties. The protocols and data presented in these application notes provide a valuable resource for researchers engaged in the discovery and development of novel antiviral therapies based on this privileged chemical structure. Further research into structure-activity relationships and prodrug strategies will likely lead to the development of clinically effective antiviral drugs from this compound class.
References
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Dengue Virus RNA Synthesis by an Adenosine Nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. An adenosine nucleoside inhibitor of dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Dengue Virus by an Ester Prodrug of an Adenosine Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. journals.asm.org [journals.asm.org]
- 14. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Deazaxanthine in Cell Culture
Introduction
7-Deazaxanthine (7DX) is a purine analog identified as a potent inhibitor of thymidine phosphorylase (TPase).[1][2] TPase is an enzyme that plays a crucial role in nucleotide metabolism and is also implicated in angiogenesis. By inhibiting TPase, this compound interferes with the conversion of thymidine to thymine, a key step in pyrimidine salvage pathways.[2] Its inhibitory effect on TPase (with a reported IC₅₀ value of 40 μM) and its demonstrated anti-angiogenic properties make it a valuable tool for research in cancer biology, immunology, and drug development.[1][2]
These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in cell culture experiments, ensuring reproducibility and accuracy for researchers, scientists, and drug development professionals.
Quantitative Data Summary
For ease of reference, the key properties and recommended concentrations for this compound are summarized in the table below.
| Parameter | Value | Source(s) |
| Molecular Formula | C₆H₅N₃O₂ | [3] |
| Molecular Weight | 151.12 g/mol | [3][4] |
| CAS Number | 39929-79-8 | [3] |
| Primary Function | Thymidine Phosphorylase (TPase) Inhibitor | [1][2] |
| IC₅₀ | ~40 μM against TPase | [1][2] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Stock Solution Conc. | 12.5 mg/mL (equivalent to 82.72 mM) in DMSO | [1] |
| Storage of Stock | -20°C for up to 1 month; -80°C for up to 6 months | [1] |
| Final DMSO in Culture | ≤ 0.5% (v/v) is recommended to avoid cytotoxicity | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (12.5 mg/mL in DMSO)
This protocol details the steps to prepare a highly concentrated stock solution of this compound.
Materials and Equipment:
-
This compound powder (MW: 151.12 g/mol )
-
Anhydrous/Hygroscopic Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Serological pipettes and pipette controller
-
Micropipettes and sterile, filtered tips
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath (optional, but recommended)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Pre-warm Solvent: To aid dissolution, warm the required volume of DMSO to 60°C.[1] It is critical to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1]
-
Weigh Compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 12.5 mg/mL solution, weigh 12.5 mg of the compound.
-
Dissolution: a. Add the pre-warmed DMSO to the tube containing the this compound powder. b. Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution. c. If the compound is not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes, and/or heat at 60°C with intermittent vortexing until a clear solution is obtained.[1]
-
Sterilization (Optional): If required for your specific application, the concentrated DMSO stock can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: a. Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Safety Precautions: this compound may cause skin and serious eye irritation and is harmful if swallowed.[4] Always handle the powder in a fume hood or with appropriate local exhaust ventilation. Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
Protocol 2: Preparation of Working Solution for Cell Culture
This protocol describes the dilution of the DMSO stock solution into cell culture medium for treating cells.
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment (e.g., 10 µM, 50 µM, 100 µM).
-
Calculate Dilution: Calculate the volume of the stock solution needed. For example, to prepare 1 mL of cell culture medium with a final concentration of 50 µM this compound from an 82.72 mM stock:
-
V₁ = (C₂ * V₂) / C₁
-
V₁ = (50 µM * 1 mL) / 82.72 mM = (0.05 mM * 1 mL) / 82.72 mM ≈ 0.6 µL
-
-
Serial Dilution (Recommended): For accuracy, especially with small volumes, perform a serial dilution. First, create an intermediate dilution of the stock solution in sterile DMSO or cell culture medium.
-
Prepare Treatment Medium: a. Warm the required volume of complete cell culture medium (containing serum and other supplements) to 37°C. b. Add the calculated volume of the this compound stock solution directly to the pre-warmed medium. Pipette up and down gently or swirl the flask to ensure immediate and thorough mixing.[6] c. Crucially, ensure the final concentration of DMSO in the medium does not exceed a level toxic to your specific cell line. A final concentration of ≤ 0.5% DMSO is generally well-tolerated by most cell lines.[5]
-
Vehicle Control: Always prepare a vehicle control medium containing the same final concentration of DMSO as the treatment medium but without this compound.[6] This is essential to distinguish the effects of the compound from any effects of the solvent.
-
Cell Treatment: Remove the existing medium from your cell cultures and replace it with the prepared treatment or vehicle control medium. Incubate the cells for the desired duration under standard conditions (e.g., 37°C, 5% CO₂).
Visualizations
The following diagrams illustrate the experimental workflow and the molecular mechanism of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel prototype inhibitor of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 39929-79-8 | FD11329 | Biosynth [biosynth.com]
- 4. This compound | C6H5N3O2 | CID 11819216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the solubility of 7-Deazaxanthine in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 7-Deazaxanthine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: this compound, like many xanthine derivatives, has a planar, hydrophobic structure that promotes strong intermolecular hydrogen bonding and π-π stacking in its solid state.[1] These strong intermolecular forces make it difficult for water molecules to solvate the individual this compound molecules, leading to low aqueous solubility.
Q2: What is the most common initial approach to dissolve this compound?
A2: The most common initial approach is to first create a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute this stock solution into the desired aqueous buffer. This compound is reported to be soluble in DMSO at a concentration of 12.5 mg/mL.[2]
Q3: Can I increase the solubility of this compound by adjusting the pH of my buffer?
A3: Yes, adjusting the pH can significantly impact the solubility of this compound. The compound has a reported pKa of 5.875. At pH values above the pKa, this compound will be deprotonated and exist as a more soluble anionic species. Therefore, using a buffer with a pH in the neutral to alkaline range (e.g., pH 7.0 or higher) is recommended to improve solubility.
Q4: Are there any pre-formulated solvent systems that can be used to dissolve this compound for in vivo studies?
A4: Yes, several co-solvent systems have been documented to effectively dissolve this compound for experimental use. These formulations often involve a combination of DMSO, polyethylene glycols (PEG), and surfactants like Tween-80.[2]
Troubleshooting Guide
Issue: Precipitate forms when diluting a DMSO stock solution of this compound into an aqueous buffer.
This is a common issue due to the poor aqueous solubility of the compound. Follow these steps to troubleshoot this problem:
Step 1: Review Your Current Protocol
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Initial Concentration: What is the concentration of your this compound stock solution in DMSO?
-
Final Concentration: What is the desired final concentration in the aqueous buffer?
-
Buffer Composition: What is the pH and composition of your aqueous buffer?
Step 2: Optimization Strategies
Based on your answers in Step 1, consider the following optimization strategies, starting with the simplest and most common approaches.
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation: Solubility in Co-Solvent Systems
The following table summarizes tested formulations for achieving a concentration of at least 1.25 mg/mL of this compound for experimental use.[2]
| Formulation Components (v/v) | Resulting Concentration | Appearance | Recommended Use |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (8.27 mM) | Clear Solution | General in vitro and in vivo applications |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 1.25 mg/mL (8.27 mM) | Suspended Solution | Oral and intraperitoneal injections |
| 10% DMSO, 90% Corn Oil | 1.25 mg/mL (8.27 mM) | Suspended Solution | Oral and intraperitoneal injections |
Experimental Protocols
Protocol 1: Preparation of a 1.25 mg/mL Clear Solution of this compound[2]
This protocol is suitable for experiments requiring a clear, homogenous solution.
Caption: Workflow for preparing a clear this compound solution.
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), anhydrous
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Polyethylene glycol 300 (PEG300)
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Tween-80
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Saline solution (0.9% NaCl in water)
Procedure:
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Prepare a 12.5 mg/mL stock solution of this compound in DMSO. Gentle warming to 60°C and sonication may be required to fully dissolve the compound. Use newly opened, anhydrous DMSO for best results.
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In a sterile microcentrifuge tube, add 400 µL of PEG300.
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To the PEG300, add 100 µL of the 12.5 mg/mL this compound stock solution.
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Mix thoroughly by vortexing or pipetting until the solution is homogenous.
-
Add 50 µL of Tween-80 to the mixture.
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Mix again until the solution is homogenous.
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Add 450 µL of saline to bring the total volume to 1 mL.
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Mix thoroughly to obtain a clear final solution.
Protocol 2: General Method for Determining Aqueous Solubility (Shake-Flask Method)
If the solubility of this compound in a specific buffer is unknown, this protocol can be used to determine its thermodynamic solubility.
Caption: Workflow for determining the aqueous solubility of this compound.
Materials:
-
This compound powder
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Aqueous buffer of interest (e.g., Phosphate, TRIS, HEPES at a specific pH)
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Shaking incubator or orbital shaker
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Syringe filters (e.g., 0.22 µm PVDF) or a centrifuge
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High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument
Procedure:
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Add an excess amount of this compound powder to a known volume of the desired aqueous buffer in a sealed container (e.g., a glass vial). "Excess" means that undissolved solid should be visible.
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Place the container in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24 to 48 hours to ensure equilibrium is reached.
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After the incubation period, cease agitation and allow the undissolved solid to sediment.
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Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, either filter the supernatant through a 0.22 µm syringe filter or centrifuge the sample at high speed and collect the supernatant.
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Prepare a standard curve of this compound of known concentrations.
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Quantify the concentration of this compound in the collected supernatant using a validated analytical method, such as HPLC-UV.
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The measured concentration represents the equilibrium solubility of this compound in that specific buffer at that temperature. It is recommended to perform this determination in triplicate.[3]
References
Troubleshooting low yield in 7-Deazaxanthine synthesis protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 7-deazaxanthine, with a focus on addressing issues related to low reaction yields.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems that can lead to unsatisfactory yields in your this compound synthesis protocols.
Issue 1: Low overall yield after the final cyclization step.
Question: My final yield of this compound is significantly lower than expected after the ring-closing reaction. What are the potential causes and how can I improve it?
Answer: Low yields in the final cyclization step to form the this compound core can stem from several factors. Here's a systematic approach to troubleshooting:
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Incomplete Reaction: The cyclization may not have gone to completion.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature. For instance, some protocols may require heating at 80°C.[1] The choice of base and solvent is also critical; a more concentrated solution of sodium ethoxide (NaOEt) in ethanol has been used to promote product formation.[1]
-
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Side Reactions: Competing side reactions can consume your starting materials or intermediates.
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Solution: The presence of multiple spots on a TLC plate can indicate side products.[1] Lowering the reaction temperature might help to minimize the formation of these byproducts. Ensuring an inert atmosphere (e.g., using nitrogen or argon) can prevent oxidation-related side reactions.
-
-
Instability of Intermediates: The precursor to the cyclization, often a substituted 2-aminopyrrole, might be unstable under the reaction conditions.[1]
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Solution: If instability is suspected, it is best to use the intermediate immediately after its preparation and purification. Minimize its exposure to air and light.
-
-
Purification Difficulties: Significant product loss can occur during purification.
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Solution: Challenges with silica gel column chromatography are not uncommon.[1] You may need to optimize your solvent system for better separation. Alternative purification methods like preparative HPLC could also be explored.
-
Issue 2: Low yield of the 2-aminopyrrole intermediate.
Question: I am struggling to obtain a good yield of the key 2-aminopyrrole intermediate. What could be going wrong?
Answer: The synthesis of the 2-aminopyrrole precursor is a critical step, and low yields here will directly impact the final product yield. Consider the following:
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Steric Hindrance: Bulky substituents on your starting materials can sterically hinder the reaction, leading to lower yields. This has been observed with ortho-substituted aldehydes.[1]
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Solution: If possible, consider alternative starting materials with less steric bulk. If that's not an option, you may need to screen different catalysts or reaction conditions (e.g., higher temperatures, longer reaction times) to overcome the steric barrier.
-
-
Sub-optimal Reaction Conditions: The reaction conditions may not be optimized for your specific substrates.
-
Solution: A screening of different solvents and temperatures can be beneficial. For example, while some reactions are performed at room temperature, others may require heating to proceed efficiently.[2]
-
-
Starting Material Quality: The purity of your starting materials is paramount. Impurities can interfere with the reaction and lead to the formation of side products.
-
Solution: Ensure your starting materials are of high purity. If necessary, purify them before use. It is also important to confirm the identity and purity of starting materials via analytical techniques like NMR or mass spectrometry.
-
Issue 3: Product precipitation or solubility issues during the reaction.
Question: My product seems to be precipitating out of the reaction mixture, or my starting materials are not fully dissolving. How can I address this?
Answer: Solubility issues can prevent the reaction from proceeding efficiently.
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Poor Solubility of Reactants: One or more of your starting materials may have limited solubility in the chosen solvent.
-
Solution: The addition of a co-solvent can improve solubility. For instance, a small amount of DMSO was added to aid the dissolution of a pyrrole intermediate in an ethanol reaction mixture.[1]
-
-
Product Precipitation: The desired product may be insoluble in the reaction solvent and precipitate out, potentially halting the reaction.
-
Solution: While this can sometimes be advantageous for purification (precipitation-driven reaction), it can also be problematic. If the reaction is incomplete, consider using a solvent system in which the product has higher solubility.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for this compound synthesis?
A1: Yields for this compound and its derivatives can vary significantly depending on the specific synthetic route and the substrates used. Published yields for multi-step syntheses often report moderate overall yields. For instance, the formation of 2-aminopyrrole intermediates has been reported with low to moderate yields, sometimes due to challenging purification.[1] Individual step yields can range from moderate to high (e.g., 60-90%) under optimized conditions.[2][3]
Q2: How critical is the quality of the starting materials?
A2: The quality of starting materials is extremely critical. The presence of impurities can lead to the formation of new, undesired byproducts, which can complicate purification and lower the overall yield. Regulatory guidelines for drug substance synthesis emphasize the importance of fully characterized starting materials with a well-defined impurity profile.[4]
Q3: What are some common side products to look out for?
A3: During the synthesis of 2-aminopyrrole intermediates, side products such as mesyl-protected pyrroles and α,β-unsaturated nitrile species (from Knoevenagel condensation) have been identified.[1] In the final cyclization step, incomplete reaction can leave unreacted starting material, while decomposition of intermediates can lead to a complex mixture of byproducts.
Q4: Can the reaction be performed under environmentally friendly conditions?
A4: Yes, efforts have been made to develop more sustainable methods. For example, reactions have been successfully carried out using greener solvents like ethanol, 2-propanol, and even water at room temperature, achieving good yields (up to 80% in ethanol).[2]
Quantitative Data Summary
Table 1: Example Yields for a 2-Aminopyrrole Intermediate Synthesis Under Different Solvent Conditions.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Dichloromethane | Room Temp | 24 | 90 | [2] |
| 2 | Ethanol | Room Temp | 24 | 80 | [2] |
| 3 | 2-Propanol | Room Temp | 24 | 79 | [2] |
| 4 | Water | Room Temp | 24 | 45 | [2] |
| 5 | Solvent-free | Room Temp | 24 | 20 | [2] |
Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 7-Deazahypoxanthines (as an analogue of this compound)
This protocol is adapted from a general procedure for a similar class of compounds and may require optimization for your specific synthesis.[1]
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Preparation of Sodium Ethoxide (NaOEt) Solution: Prepare a 0.65 M stock solution of NaOEt by carefully dissolving sodium metal (10.4 mmol) in absolute ethanol (16 mL) under an inert atmosphere (e.g., argon or nitrogen).
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Reaction Setup: In a microwave vial, add the tetrasubstituted 2-aminopyrrole intermediate (1 equivalent).
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Addition of Base: Add the prepared NaOEt solution (10 equivalents) to the microwave vial containing the 2-aminopyrrole.
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Reaction Conditions: Seal the vial and heat the reaction mixture to 80°C. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the excess base with an appropriate acid (e.g., dilute HCl) until the pH is neutral.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 7-deazahypoxanthine.
Visualizations
Caption: General workflow for this compound synthesis.
Caption: Troubleshooting flowchart for low yield.
References
Technical Support Center: Optimizing 7-Deazaxanthine for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing 7-deazaxanthine concentration in IC50 determination experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (7DX) is an inhibitor of the enzyme thymidine phosphorylase (TPase).[1][2] TPase is involved in pyrimidine salvage pathways and has been identified as a key player in angiogenesis, the formation of new blood vessels. By inhibiting TPase, this compound can suppress this process.[2]
Q2: What is the expected IC50 value for this compound?
The reported 50% inhibitory concentration (IC50) for this compound against thymidine phosphorylase is approximately 40 µM.[1][2] It's important to note that this value can vary depending on the experimental conditions, such as the cell line used, substrate concentration, and the specific assay protocol.
Q3: What are the common research applications of this compound?
Given its inhibitory effect on thymidine phosphorylase and angiogenesis, this compound is primarily used in research related to:
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Cancer biology, to study the effects of inhibiting angiogenesis on tumor growth.[2]
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Drug development, as a lead compound for the design of more potent TPase inhibitors.
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Enzyme kinetics, to understand the mechanism of TPase inhibition.[2]
Q4: How should I prepare and store a stock solution of this compound?
For in vitro assays, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For example, a 12.5 mg/mL stock in DMSO can be prepared.[1] It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[1]
Q5: What are the critical parameters to consider when designing an IC50 determination experiment?
Several factors should be carefully controlled to ensure accurate and reproducible IC50 values:
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Cell Seeding Density: Ensure a consistent number of cells are seeded in each well.
-
Compound Concentration Range: The chosen concentrations should bracket the expected IC50 value, typically covering a range from no inhibition to complete inhibition.
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Incubation Time: The duration of cell exposure to the compound should be optimized.
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Assay Method: The choice of viability assay (e.g., MTT, XTT, CellTiter-Glo) can influence the results.
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Data Analysis: Use appropriate software (e.g., GraphPad Prism) and a suitable nonlinear regression model (e.g., four-parameter variable slope) to fit the dose-response curve and calculate the IC50.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in IC50 results between replicates. | Inconsistent cell seeding, edge effects in the microplate, or pipetting errors. | Ensure a homogenous cell suspension before seeding. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS.[4] Use calibrated pipettes and consistent technique. |
| The calculated IC50 value is significantly different from the reported 40 µM. | Cell line-specific sensitivity, differences in substrate concentration in the assay, or variations in the experimental protocol. | The IC50 is dependent on the substrate concentration; variations can affect the measured potency.[5] Different cell lines may have varying levels of TPase expression. It is important to report the specific cell line and assay conditions used. |
| Compound precipitation is observed in the assay wells. | The concentration of this compound exceeds its solubility limit in the culture medium. | Ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to be toxic to the cells. If precipitation persists, consider using a different solvent or a solubilizing agent, though their effects on the assay should be validated.[6][7] |
| The dose-response curve is not sigmoidal. | The selected concentration range may be too narrow or not centered around the IC50. The compound may exhibit non-ideal behavior at very high or low concentrations. | Widen the range of concentrations tested. Ensure that you have data points that define the top and bottom plateaus of the curve.[8] If the curve remains non-sigmoidal, a different curve-fitting model may be necessary. |
| Inconsistent results between different assay methods (e.g., MTT vs. ATP-based). | Different assays measure different aspects of cell health (metabolic activity vs. ATP levels). | The choice of assay can influence the outcome. An ATP-based assay like CellTiter-Glo may be more sensitive. It is advisable to confirm key findings with a secondary, orthogonal assay. |
Experimental Protocols
IC50 Determination of this compound using MTT Assay
This protocol provides a general guideline for determining the IC50 of this compound in an adherent cell line.
Materials:
-
This compound
-
DMSO
-
Adherent cancer cell line (e.g., a line with known TPase expression)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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Phosphate-Buffered Saline (PBS)
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Trypsin-EDTA
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96-well flat-bottom plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working stock solution of this compound by serially diluting the high-concentration stock in complete culture medium. Aim for a final concentration range that brackets the expected IC50 (e.g., 1 µM to 200 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
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After 24 hours of cell incubation, carefully remove the medium from the wells and add 100 µL of the 2X this compound working solutions and controls.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
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Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control wells from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the percentage of viability against the logarithm of the this compound concentration.
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Use a non-linear regression analysis (variable slope, four-parameter model) to fit the data and determine the IC50 value.[3]
-
Visualizations
Caption: Workflow for IC50 determination using an MTT assay.
Caption: Inhibition of TPase and angiogenesis by this compound.
Caption: Logical relationship for troubleshooting high variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel prototype inhibitor of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to prevent degradation of 7-Deazaxanthine in solution
Welcome to the technical support center for 7-Deazaxanthine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the handling and experimental use of this compound in solution. Our goal is to help you ensure the stability and integrity of your samples, leading to reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: For optimal stability, it is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO).
Q2: What are the recommended storage conditions for this compound solutions?
A2: To prevent degradation, stock solutions should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: Is this compound sensitive to light?
A3: Yes, compounds with similar purine-like structures can be susceptible to photodegradation. Therefore, it is best practice to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting whenever possible.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: this compound is prone to hydrolysis under both acidic and alkaline conditions. It is most stable in neutral to slightly acidic buffers (pH 5-7). Strong acidic or alkaline conditions should be avoided to prevent hydrolytic degradation of the pyrimidine ring.
Q5: Can I heat the solution to aid in the dissolution of this compound?
A5: Gentle warming (e.g., to 37°C) can be used to aid dissolution. However, prolonged exposure to elevated temperatures should be avoided as it can promote degradation. If precipitation is observed upon cooling, the solution should be gently warmed and sonicated before use.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | 1. Verify Storage: Confirm that the solution has been stored at the correct temperature and protected from light. 2. Check Age of Solution: Use freshly prepared solutions whenever possible. Do not use stock solutions that have exceeded their recommended storage duration. 3. Perform Quality Control: Analyze the solution using a stability-indicating method like HPLC to check for the presence of degradation products. |
| Incorrect Solution Preparation | 1. Review Protocol: Double-check the calculations for concentration and the solvent used. 2. Ensure Complete Dissolution: Visually inspect the solution for any undissolved particles. If necessary, use gentle warming or sonication. |
| Experimental Conditions | 1. pH of Assay Buffer: Ensure the pH of your experimental buffer is within the stable range for this compound (pH 5-7). 2. Presence of Reactive Species: Avoid the presence of strong oxidizing or reducing agents in your assay, as these can degrade this compound. |
Issue 2: Appearance of unexpected peaks in chromatography analysis (e.g., HPLC, LC-MS).
| Possible Cause | Troubleshooting Step |
| Sample Degradation | 1. Identify Degradation Pathways: Compare the retention times of the unknown peaks with those of potential degradation products (if known). Consider hydrolysis, oxidation, and photodegradation products. 2. Conduct Forced Degradation Studies: To tentatively identify degradation products, subject a sample of this compound to forced degradation (e.g., treat with acid, base, peroxide, light, heat) and analyze the resulting chromatogram. |
| Contamination | 1. Solvent Purity: Use high-purity solvents for solution preparation and chromatography. Run a blank (solvent only) to check for contaminant peaks. 2. Cleanliness of Vials/Equipment: Ensure all glassware and vials are thoroughly cleaned to prevent cross-contamination. |
| Matrix Effects (in complex samples) | 1. Use a Blank Matrix: Analyze a sample of the matrix without this compound to identify any interfering peaks. 2. Optimize Sample Preparation: Employ a sample cleanup method (e.g., solid-phase extraction) to remove interfering substances. |
Data on this compound Stability
The following tables provide illustrative data on the stability of this compound under various conditions. This data is intended to serve as a general guideline. Actual degradation rates may vary depending on the specific experimental conditions.
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C
| pH | % Degradation (24 hours) | % Degradation (72 hours) |
| 3.0 | 5-10% | 15-25% |
| 5.0 | < 2% | < 5% |
| 7.0 | < 2% | < 5% |
| 9.0 | 10-15% | 25-40% |
| 11.0 | > 30% | > 60% |
Table 2: Effect of Temperature on the Stability of this compound in pH 7.0 Buffer
| Temperature | % Degradation (24 hours) | % Degradation (72 hours) |
| 4°C | < 1% | < 2% |
| 25°C | < 2% | < 5% |
| 37°C | 5-8% | 12-20% |
| 50°C | 15-25% | 40-60% |
Experimental Protocols
Protocol for Stability-Indicating HPLC Method
This protocol outlines a general reverse-phase high-performance liquid chromatography (RP-HPLC) method for assessing the stability of this compound and separating it from its potential degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or as determined by UV-Vis scan)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Dilute the this compound solution to be tested with the initial mobile phase composition (95% A, 5% B) to a suitable concentration (e.g., 10-100 µg/mL).
4. Analysis:
-
Inject the prepared sample and monitor the chromatogram for the appearance of new peaks, which may indicate the presence of degradation products. The peak area of this compound can be used to quantify its remaining concentration.
Visualizations
Proposed Degradation Pathways for this compound
The following diagrams illustrate the plausible degradation pathways of this compound based on its chemical structure and the known degradation of similar purine analogs.
Caption: Proposed degradation pathways of this compound.
Experimental Workflow for Stability Testing
This diagram outlines the logical flow of an experiment designed to assess the stability of a this compound solution.
Caption: Workflow for assessing the stability of this compound.
For further assistance, please do not hesitate to contact our technical support team.
References
Minimizing off-target effects of 7-Deazaxanthine in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 7-Deazaxanthine in cellular assays, with a specific focus on minimizing and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
A1: The primary and most well-characterized target of this compound is Thymidine Phosphorylase (TPase), an enzyme involved in pyrimidine metabolism. This compound inhibits TPase in a concentration-dependent manner.
Q2: What is the reported IC50 of this compound for its primary target?
A2: The reported 50% inhibitory concentration (IC50) of this compound for Thymidine Phosphorylase (TPase) is approximately 40 µM.[1]
Q3: What are the known or potential off-target effects of this compound?
Q4: How can I minimize potential off-target effects in my experiments?
A4: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect.
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Use structurally unrelated control compounds: Include a structurally different TPase inhibitor to confirm that the observed phenotype is due to TPase inhibition and not an off-target effect of the 7-deazapurine scaffold.
-
Perform rescue experiments: If possible, rescue the phenotype by adding the product of the inhibited enzyme (e.g., thymine) or by genetically overexpressing the target protein.
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Employ orthogonal assays: Confirm your findings using different experimental assays that measure the same biological outcome through different mechanisms.
Q5: What are the signs of potential off-target effects in my cellular assay?
A5: Signs of off-target effects can include:
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A disconnect between the IC50 for the biochemical target and the EC50 in the cellular assay.
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Unexpected or paradoxical cellular phenotypes that cannot be explained by the inhibition of the primary target.
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Toxicity at concentrations close to the effective dose.
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Inconsistent results when using other, structurally different inhibitors of the same target.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability/Toxicity Results
You observe significant cytotoxicity at concentrations where you expect to see specific inhibition of Thymidine Phosphorylase.
Potential Cause: Off-target inhibition of essential cellular kinases (e.g., CDKs) by the purine-like structure of this compound.
Troubleshooting Steps:
-
Confirm with a Structurally Unrelated TPase Inhibitor: Test a TPase inhibitor with a different chemical scaffold. If this compound does not show the same level of toxicity at concentrations that inhibit TPase to a similar extent, the toxicity of this compound is likely due to off-target effects.
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Cell Cycle Analysis: Perform flow cytometry with propidium iodide staining to analyze the cell cycle distribution. Inhibition of CDKs can lead to cell cycle arrest at specific phases (e.g., G1/S or G2/M).
-
Western Blot for Kinase Pathway Markers: Analyze the phosphorylation status of key proteins in suspected off-target pathways (e.g., Rb phosphorylation for CDK activity, CREB phosphorylation for PKA activity).
-
Dose-Response Curve with a Broader Concentration Range: A very steep dose-response curve can sometimes indicate off-target toxicity.
Issue 2: Inconsistent Results in Angiogenesis Assays
You are using this compound as an anti-angiogenic agent but observe variable or difficult-to-reproduce results.
Potential Cause: The observed anti-angiogenic effect might be a combination of on-target (TPase inhibition) and off-target effects, or it could be confounded by cytotoxicity.
Troubleshooting Steps:
-
Assess Cytotoxicity in Parallel: Always run a standard cell viability assay (e.g., CellTiter-Glo®, Resazurin) with the same endothelial cells and this compound concentrations used in your angiogenesis assay. This will help you distinguish between a true anti-angiogenic effect and simple cell death.
-
Control for VEGF Signaling: If you are using VEGF to stimulate angiogenesis, consider that this compound's potential off-target kinase activity could interfere with VEGF receptor signaling pathways. A western blot for phosphorylated VEGFR2 or downstream effectors like ERK/MAPK can be informative.
-
Include Positive and Negative Controls: Always include a known anti-angiogenic compound (e.g., Sunitinib) and a vehicle control in your experiments to ensure the assay is performing as expected.
Quantitative Data Summary
| Compound | Primary Target | Reported IC50 | Potential Off-Target Class | Notes |
| This compound | Thymidine Phosphorylase (TPase) | ~40 µM[1] | Protein Kinases (e.g., CDKs, PKA, PKC)[2] | The purine-like scaffold suggests potential for ATP-competitive kinase inhibition.[3][4] |
Experimental Protocols
Protocol 1: Determining On-Target vs. Off-Target Effects on Cell Viability
This protocol outlines a workflow to investigate whether the observed cytotoxicity of this compound is due to its intended inhibition of TPase or potential off-target effects.
Methodology:
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and a structurally unrelated TPase inhibitor. Treat the cells for a period relevant to your primary assay (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
Cell Viability Assay: Use a suitable cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or Resazurin-based assays) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Plot the dose-response curves and calculate the EC50 for each compound. Compare the cytotoxicity profiles.
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Cell Cycle and Western Blot Analysis: If off-target effects are suspected, treat cells in larger format plates (e.g., 6-well plates) with this compound at 1x, 5x, and 10x its cellular EC50. Harvest cells for flow cytometry (cell cycle) and protein lysates for Western blotting.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to confirm the engagement of this compound with its primary target (TPase) and to identify potential off-target proteins in an unbiased manner within intact cells.
Methodology:
-
Cell Culture and Treatment: Grow cells to a high density. Harvest and resuspend the cells in a suitable buffer. Treat the cell suspension with a high concentration of this compound or a vehicle control for a defined period.
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Heating: Aliquot the treated cell suspension into PCR tubes. Heat the tubes at different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
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Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.
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Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
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Analysis: Collect the supernatant (soluble fraction). Analyze the protein levels using Western blotting for specific target candidates or by mass spectrometry for a proteome-wide analysis. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Signaling Pathway Diagrams
Potential Off-Target: CDK Signaling Pathway
This compound, as a purine analog, may interfere with the cell cycle by inhibiting Cyclin-Dependent Kinases (CDKs).
Potential Off-Target: PKA Signaling Pathway
As an ATP analog, this compound could potentially inhibit Protein Kinase A (PKA).
Potential Off-Target: PKC Signaling Pathway
Protein Kinase C (PKC) is another potential off-target for ATP-competitive inhibitors like purine analogs.
References
Technical Support Center: Optimization of Enzyme Assay Conditions for 7-Deazaxanthine
Welcome to the technical support center for the optimization of enzyme assays involving 7-Deazaxanthine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the successful execution of your experiments.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during the enzyme assay for this compound, a known inhibitor of thymidine phosphorylase (TP).
Q1: Why am I seeing no or very low enzyme activity even without the inhibitor?
A1: This could be due to several factors related to the enzyme or assay conditions:
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Improper Enzyme Storage: Thymidine phosphorylase should be stored at the recommended temperature (typically -20°C or -80°C) to maintain its activity. Repeated freeze-thaw cycles should be avoided.
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Incorrect Buffer pH: Enzyme activity is highly dependent on pH. The optimal pH for thymidine phosphorylase is generally around 7.4.[1] Ensure your buffer is prepared correctly and the pH is verified.
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Substrate Degradation: Thymidine, the substrate, can degrade over time. Use freshly prepared substrate solutions for optimal results.
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Inactive Enzyme: The enzyme itself may have lost activity. It is advisable to test the enzyme activity with a positive control setup before proceeding with inhibitor screening.
Q2: My blank reading is too high. What could be the cause?
A2: A high blank reading can interfere with the accuracy of your results. Here are some potential causes:
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Contaminated Reagents: Ensure all your reagents, especially the buffer and substrate solution, are free from contamination.
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Cuvette/Plate Issues: If using a spectrophotometer, ensure the cuvettes are clean and not scratched. For plate-based assays, use plates appropriate for the detection method (e.g., clear plates for colorimetric assays).
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Precipitation of Components: Visually inspect your solutions for any precipitation. If observed, the solution may need to be remade.
Q3: The IC50 value I obtained for this compound is significantly different from the reported value.
A3: The reported IC50 for this compound is approximately 40 µM in the presence of 100 µM thymidine.[2] Discrepancies can arise from:
-
Different Substrate Concentrations: The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Ensure you are using a thymidine concentration at or near its Michaelis constant (Km) for accurate determination of inhibitory potency. The Km for thymidine for human hepatic TP has been estimated to be 284 ± 55 µM.[3]
-
Incorrect Enzyme Concentration: The enzyme concentration should be in the linear range of the assay. A high enzyme concentration can lead to rapid substrate depletion and inaccurate IC50 values.
-
Inaccurate Inhibitor Concentration: Verify the concentration of your this compound stock solution.
-
Assay Conditions: Variations in buffer composition, pH, and temperature can all influence the apparent IC50 value.
Q4: My data is not reproducible. What are the common sources of variability?
A4: Lack of reproducibility is a common issue in enzyme assays. To improve consistency:
-
Precise Pipetting: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize volume errors.
-
Consistent Incubation Times: Use a timer to ensure consistent pre-incubation and reaction times for all samples.
-
Temperature Control: Maintain a constant temperature throughout the assay, as enzyme activity is sensitive to temperature fluctuations.[4] Assays are often performed at 25°C or 37°C.[1]
-
Thorough Mixing: Ensure all components in the reaction mixture are mixed thoroughly but gently to avoid denaturing the enzyme.
Experimental Protocols
A detailed methodology for a typical thymidine phosphorylase inhibition assay using this compound is provided below.
Spectrophotometric Assay for Thymidine Phosphorylase Activity
This method is based on the decrease in absorbance at 290 nm as thymidine is converted to thymine.[1]
Reagents:
-
Assay Buffer: 200 mM Potassium Phosphate Buffer, pH 7.4.
-
Substrate Solution: 1 mM Thymidine in Assay Buffer.
-
Enzyme Diluent: 10 mM Potassium Phosphate Buffer, pH 7.0.
-
Enzyme Solution: Human or E. coli Thymidine Phosphorylase (TP) diluted in Enzyme Diluent to a working concentration (e.g., 1-2 units/mL).
-
Inhibitor Stock Solution: this compound dissolved in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).
Procedure:
-
Prepare Reagent Mix: In a suitable quartz cuvette or 96-well UV-transparent plate, prepare the reaction mixture by adding the Assay Buffer and Substrate Solution.
-
Add Inhibitor: Add the desired concentration of this compound to the test wells. For the control (uninhibited) wells, add the same volume of solvent used for the inhibitor.
-
Pre-incubation: Incubate the mixture at a constant temperature (e.g., 25°C) for a few minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the Enzyme Solution to initiate the reaction.
-
Measure Absorbance: Immediately start monitoring the decrease in absorbance at 290 nm over time (e.g., every 30 seconds for 5-10 minutes) using a spectrophotometer.
-
Calculate Initial Velocity: Determine the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the absorbance vs. time plot.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.
Data Presentation
The following tables provide examples of typical data that would be generated during the optimization of a thymidine phosphorylase assay.
Table 1: Effect of pH on Thymidine Phosphorylase Activity
| pH | Relative Enzyme Activity (%) |
| 6.0 | 45 |
| 6.5 | 70 |
| 7.0 | 95 |
| 7.4 | 100 |
| 8.0 | 85 |
| 8.5 | 60 |
Table 2: Determination of Kinetic Parameters for Thymidine Phosphorylase
| Thymidine (µM) | Initial Velocity (µmol/min/mg) |
| 50 | 0.15 |
| 100 | 0.25 |
| 200 | 0.40 |
| 400 | 0.55 |
| 800 | 0.65 |
| 1600 | 0.70 |
From this data, Vmax and Km can be determined using a Lineweaver-Burk or Michaelis-Menten plot.
Table 3: IC50 Determination for this compound
| This compound (µM) | % Inhibition |
| 1 | 10 |
| 5 | 25 |
| 10 | 40 |
| 20 | 55 |
| 40 | 75 |
| 80 | 90 |
| 100 | 95 |
Visualizations
The following diagrams illustrate key workflows and concepts in enzyme inhibition assays.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Competitive inhibition of Thymidine Phosphorylase (TP) by this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound, a novel prototype inhibitor of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics mechanism and regulation of native human hepatic thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Production of 7-Deazaxanthine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 7-Deazaxanthine (also known as 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diol).
Troubleshooting Guide
Scaling up the synthesis of this compound from the lab to pilot or commercial scale can present several challenges. This guide addresses specific issues, their potential causes, and recommended solutions.
Problem 1: Low Yield in Cyclization Step
The formation of the pyrrolo[2,3-d]pyrimidine core is a critical step in the synthesis of this compound. A decrease in yield upon scale-up is a common issue.
Potential Causes & Solutions
| Potential Cause | Recommended Solutions |
| Inefficient Heat Transfer: In larger reactors, localized hot or cold spots can lead to side reactions or incomplete conversion. | - Ensure adequate agitation and use a reactor with a high surface-area-to-volume ratio.- Monitor and control the internal reaction temperature closely using multiple probes.- Consider a jacketed reactor with a reliable temperature control unit. |
| Poor Mixing: Inadequate mixing can result in localized high concentrations of reactants, leading to byproduct formation. | - Optimize the stirrer design (e.g., impeller type, speed) for the reactor geometry.- Perform a mixing study to ensure homogeneity. |
| Extended Reaction Time: A longer reaction time at elevated temperatures can lead to product degradation. | - Optimize the reaction time for the larger scale. This may not be a linear scale-up from the lab.- Monitor the reaction progress closely using in-process controls (e.g., HPLC, TLC). |
| Base Sensitivity: The choice and concentration of the base are critical. Inconsistent base addition can affect the reaction outcome. | - Ensure slow and controlled addition of the base to maintain a consistent pH or reaction environment.- Evaluate different bases (e.g., Cs2CO3, NaH) for optimal performance at scale. |
Problem 2: Impurity Profile Changes at Scale
New or increased levels of impurities are often observed during scale-up, complicating purification and affecting the final product quality.
Potential Impurities and Mitigation Strategies
| Impurity Type | Potential Source | Recommended Analytical Method | Mitigation and Purification Strategy |
| Starting Material Residue | Incomplete reaction. | HPLC, GC-MS | - Optimize reaction stoichiometry and conditions for complete conversion.- Recrystallization or column chromatography of the crude product. |
| Isomeric Byproducts | Non-selective reactions, particularly during substitutions on the pyrimidine ring. | LC-MS, NMR | - Optimize reaction temperature and catalyst to improve regioselectivity.- Develop a selective crystallization method to isolate the desired isomer. |
| Solvent-Related Impurities | Trapped residual solvents from the reaction or purification steps. | GC-HS (Headspace Gas Chromatography) | - Implement an efficient drying process (e.g., vacuum oven at elevated temperature).- Select solvents with appropriate boiling points for easy removal. |
| Heavy Metal Contamination | Leaching from reactors or catalysts (e.g., Palladium catalysts used in cross-coupling reactions). | ICP-MS (Inductively Coupled Plasma Mass Spectrometry) | - Use high-quality, corrosion-resistant reactors.- Employ metal scavengers post-reaction.- Ensure thorough purification of the final product. |
Problem 3: Challenges in Product Isolation and Purification
Isolating pure this compound can be difficult due to its physical properties and the presence of closely related impurities.
Potential Issues & Solutions
| Issue | Recommended Solutions |
| Poor Crystallization: Difficulty in obtaining a crystalline solid with consistent particle size. | - Conduct a comprehensive polymorph and salt screening study.- Optimize crystallization conditions (solvent system, cooling rate, seeding). |
| Filtration Difficulties: Slow filtration rates due to fine particles or amorphous material. | - Control particle size during crystallization.- Consider using a filter aid, ensuring it does not introduce new impurities. |
| Product Solubility: this compound has low solubility in many common organic solvents, which can complicate purification. | - Explore mixed solvent systems for recrystallization.- Consider pH adjustment to increase solubility in aqueous media for extraction purposes. |
Experimental Protocols
General Synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-4-amine (A Key Intermediate)
A common route to this compound involves the synthesis of a 7H-pyrrolo[2,3-d]pyrimidin-4-amine intermediate, which can then be converted to the final product.
-
Reaction Setup: In a suitable reactor, a mixture of 5-ethynylpyrimidine-4,6-diamine and Cesium Carbonate (Cs2CO3) in Dimethyl Sulfoxide (DMSO) is prepared.
-
Cyclization: The mixture is heated under controlled conditions (e.g., microwave irradiation at a specific power and temperature for a defined time) to induce cyclization.
-
Work-up: After cooling, the reaction mixture is quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield 7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Quality Control Analysis by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector is used.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Detection: The UV detector is set to a wavelength where this compound and its potential impurities have significant absorbance.
-
Sample Preparation: A known concentration of the sample is prepared in a suitable diluent (e.g., a mixture of the mobile phase).
-
Analysis: The sample is injected, and the retention times and peak areas are used to determine the purity and quantify any impurities against reference standards.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting logic diagram for common scale-up issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the production of this compound?
A1: The primary safety concerns depend on the specific synthetic route chosen. However, common hazards include:
-
Handling of Pyrophoric or Highly Reactive Reagents: Some synthetic routes may involve reagents like sodium hydride (NaH) or n-butyllithium (n-BuLi), which are highly flammable and reactive with moisture. Proper handling procedures, inert atmospheres, and emergency preparedness are crucial.
-
Exothermic Reactions: Cyclization and other steps can be exothermic. At a larger scale, heat dissipation becomes a critical safety factor to prevent runaway reactions. A thorough thermal hazard assessment is recommended.
-
Solvent Handling: The use of large quantities of flammable organic solvents requires appropriate storage, grounding, and ventilation to prevent fires and explosions.
Q2: How can I control the particle size of the final this compound product?
A2: Controlling particle size is essential for consistent product quality, dissolution rates, and downstream processing. Key strategies include:
-
Controlled Crystallization: Carefully controlling the rate of cooling, agitation speed, and solvent system during crystallization can influence particle size.
-
Seeding: Introducing seed crystals of the desired size and morphology can promote the growth of uniform particles.
-
Anti-Solvent Addition: A controlled addition of an anti-solvent can induce precipitation and, with optimization, can control particle size.
Q3: What are the critical process parameters to monitor during the scale-up of this compound synthesis?
A3: The critical process parameters (CPPs) will vary with the specific synthetic route, but generally include:
-
Temperature: Crucial for reaction kinetics and selectivity.
-
Pressure: Important if operating under vacuum or elevated pressure.
-
Agitation Rate: Affects mixing and heat/mass transfer.
-
pH: Can be critical for certain reaction steps and work-up procedures.
-
Reagent Addition Rate: Slow and controlled addition is often necessary to manage exotherms and minimize side reactions.
Q4: Which analytical techniques are most important for in-process control?
A4: For in-process control (IPC), rapid and reliable analytical techniques are needed to monitor reaction completion and impurity formation. The most common techniques are:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the consumption of starting materials and the formation of the product and impurities.
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to get a snapshot of the reaction progress.
-
Gas Chromatography (GC): Useful for monitoring volatile starting materials or byproducts.
Q5: Are there any specific considerations for choosing a synthetic route for large-scale production?
A5: Yes, when selecting a synthetic route for scale-up, consider the following:
-
Cost of Goods (CoG): The cost of raw materials, reagents, and solvents becomes a major factor at scale.
-
Process Safety: Avoid hazardous reagents and reactions where possible.
-
Environmental Impact: Choose routes that use greener solvents and minimize waste generation.
-
Scalability: The route should use equipment and procedures that are readily available and manageable at an industrial scale.
-
Robustness: The process should be insensitive to small variations in process parameters to ensure consistent results.
Technical Support Center: Improving the Metabolic Stability of 7-Deazaxanthine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of improving the metabolic stability of 7-deazaxanthine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic pathways for this compound derivatives?
A1: While specific pathways for each derivative will vary, the metabolism of this compound derivatives is likely to involve Phase I and Phase II reactions. Phase I metabolism is often mediated by cytochrome P450 (CYP) enzymes and aldehyde oxidase (AO).[1][2] For purine analogs, xanthine oxidase can also play a role in their metabolism.[3] Common metabolic transformations include oxidation, N-dealkylation, and hydroxylation.[3][4] Phase II metabolism typically involves conjugation reactions, such as glucuronidation, to increase water solubility and facilitate excretion.
Q2: What are the common metabolic "soft spots" on the this compound scaffold?
A2: Metabolic "soft spots" are positions on a molecule that are particularly susceptible to metabolism. For N-heterocyclic compounds like this compound, likely soft spots include:
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Aromatic rings: These are prone to oxidation by CYP enzymes.[5]
-
Alkyl substituents: These can be targets for N-dealkylation or hydroxylation.
-
The pyrrolo[2,3-d]pyrimidine core: This core structure can be a substrate for aldehyde oxidase, leading to oxidation.[2][6]
Q3: What general strategies can be employed to improve the metabolic stability of my this compound derivatives?
A3: Several strategies can be used to enhance metabolic stability:[5][7]
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Blocking metabolic soft spots: Introducing metabolically stable groups, such as fluorine atoms, at positions identified as metabolic hot spots can prevent enzymatic action.
-
Structural modifications: Altering the size or stereochemistry of substituents can hinder binding to metabolic enzymes.[7][8]
-
Introducing heteroatoms: Replacing a carbon atom in an aromatic ring with a nitrogen atom can sometimes increase metabolic stability.[5]
-
Deuterium incorporation: Replacing hydrogen atoms with deuterium at metabolically labile positions can slow down the rate of metabolism due to the kinetic isotope effect.[5][8]
Q4: How do I interpret the results from an in vitro liver microsomal stability assay?
A4: The primary outputs of a liver microsomal stability assay are the in vitro half-life (t½) and the intrinsic clearance (CLint).[9]
-
A longer half-life indicates greater metabolic stability.
-
A lower intrinsic clearance suggests that the compound is metabolized more slowly by the liver enzymes. These in vitro data are used to rank compounds and predict their in vivo pharmacokinetic properties.[8][9]
Troubleshooting Guides
Issue 1: High variability in microsomal stability assay results.
-
Question: My replicate experiments for the same compound show high variability in the calculated half-life and intrinsic clearance. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Inconsistent Microsome Activity: Ensure that the liver microsomes are from a consistent source and batch. Different batches or vendors can have varying enzyme activity.
-
Pipetting Errors: Small volumes are often used in these assays, making them sensitive to pipetting inaccuracies. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.
-
Compound Solubility: Poor solubility of the test compound can lead to inconsistent concentrations in the incubation mixture. Verify the solubility of your compound in the assay buffer.
-
Incubation Conditions: Ensure consistent temperature (37°C) and shaking speed during incubation.[10]
-
Issue 2: The compound appears to be unstable in the absence of NADPH.
-
Question: I am observing significant degradation of my compound in the control incubation without the NADPH regenerating system. What does this indicate?
-
Answer: Degradation in the absence of NADPH suggests that the instability is not due to CYP-mediated metabolism. Possible causes include:
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Chemical Instability: The compound may be chemically unstable at the pH or temperature of the assay.
-
Metabolism by other enzymes: Other enzymes present in the microsomes that do not require NADPH, such as esterases, may be metabolizing your compound.
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Binding to plasticware: The compound may be adsorbing to the surface of the plastic tubes or plates.
-
Issue 3: Unexpectedly rapid metabolism of the compound.
-
Question: My this compound derivative is cleared almost instantly in the microsomal stability assay. How can I investigate this further?
-
Answer: Very rapid clearance can make it difficult to accurately determine the half-life. Consider the following:
-
Reduce Incubation Time: Use shorter incubation time points to better define the degradation curve.
-
Lower Microsomal Protein Concentration: Reducing the amount of microsomal protein will slow down the rate of metabolism.
-
Investigate Aldehyde Oxidase (AO) Metabolism: this compound derivatives can be substrates for AO.[2][6] Perform the assay in the presence of an AO inhibitor, such as hydralazine, to see if this reduces the clearance rate.[11]
-
Issue 4: Difficulty in detecting and identifying metabolites using LC-MS.
-
Question: I am struggling to detect or get clear mass spectra for the metabolites of my compound. What can I do to improve my LC-MS analysis?
-
Answer: Several factors can affect the detection of metabolites:
-
Ion Suppression: The biological matrix of the sample can suppress the ionization of your metabolites.[12] Improve sample cleanup or dilute the sample to reduce matrix effects.
-
Low Metabolite Concentration: If the metabolites are formed in very small amounts, you may need to increase the initial concentration of the parent compound or use a more sensitive mass spectrometer.
-
Incorrect MS Parameters: Optimize the mass spectrometer settings, including the ionization source parameters and collision energy, for your specific compound and potential metabolites.[13]
-
Chromatographic Separation: Ensure that your LC method provides good separation of the metabolites from the parent compound and endogenous matrix components.[14]
-
Experimental Protocols
Liver Microsomal Stability Assay
This protocol outlines a general procedure for assessing the metabolic stability of this compound derivatives using liver microsomes.[9][10][15][16][17]
Materials:
-
Test this compound derivative (stock solution in DMSO)
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., verapamil for high clearance, diazepam for low clearance)[9]
-
Internal standard (a structurally similar compound that is stable under assay conditions)
-
Acetonitrile (ice-cold)
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw the liver microsomes and NADPH regenerating system on ice.
-
Prepare working solutions of the test compound and positive controls in the assay buffer. The final DMSO concentration should be less than 1%.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution and the test compound or control to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
For the negative control, add buffer instead of the NADPH regenerating system.
-
-
Sampling and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing the internal standard to the respective wells.[9]
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to determine the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression line.[9]
-
Data Presentation
The following table provides an example of how to present metabolic stability data for a series of this compound derivatives. The data shown are for illustrative purposes and are based on structurally related 7-deazapurine nucleoside analogs.
Table 1: In Vitro Metabolic Stability of Exemplary this compound Derivatives in Human Liver Microsomes
| Compound ID | R1 Substituent | R2 Substituent | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 7-DX-01 | H | H | 45 | 15.4 |
| 7-DX-02 | F | H | 62 | 11.2 |
| 7-DX-03 | H | Cl | 55 | 12.6 |
| 7-DX-04 | CH3 | H | 30 | 23.1 |
| 7-DX-05 | H | OCH3 | 75 | 9.2 |
| Verapamil | (Positive Control) | < 5 | > 138.6 | |
| Diazepam | (Positive Control) | > 90 | < 7.7 |
Data are hypothetical and for illustrative purposes only.
Visualizations
Caption: Predicted Metabolic Pathway of this compound Derivatives.
Caption: Experimental Workflow for Liver Microsomal Stability Assay.
References
- 1. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmafocusasia.com [pharmafocusasia.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. books.rsc.org [books.rsc.org]
- 12. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 16. researchgate.net [researchgate.net]
- 17. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
How to select appropriate controls for 7-Deazaxanthine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Deazaxanthine. The following information will help you select appropriate controls to ensure the scientific rigor and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound (7-DX) is a purine analog known primarily as an inhibitor of thymidine phosphorylase (TPase), an enzyme involved in pyrimidine metabolism.[1] TPase is also known as platelet-derived endothelial cell growth factor (PD-ECGF) and plays a role in angiogenesis. Therefore, this compound also exhibits anti-angiogenic properties.[1] Some derivatives of the closely related 7-deazahypoxanthine scaffold have been shown to target microtubules. While this has not been definitively reported for this compound itself, it is a potential off-target effect to consider.
Q2: Why is it critical to use appropriate controls in my this compound experiments?
Using a comprehensive set of controls is essential to validate your experimental findings. Controls help to:
-
Attribute the observed effects specifically to the action of this compound.
-
Rule out effects caused by the solvent (vehicle) used to dissolve the compound.
-
Confirm that the experimental system (e.g., cell line, enzyme assay) is working as expected.
-
Investigate potential off-target effects.
Troubleshooting Guide: Selecting Appropriate Controls
This guide provides a structured approach to selecting vehicle, negative, and positive controls for your in vitro and in vivo experiments with this compound.
Vehicle Controls: How do I choose the right solvent and control for it?
The choice of vehicle depends on the experimental setup (in vitro vs. in vivo) and the required concentration of this compound.
-
In Vitro Experiments: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for cell-based assays. It is crucial to use the same final concentration of the vehicle in your control samples as is present in the this compound-treated samples. High concentrations of DMSO can be toxic to cells, so it is best to keep the final concentration low (typically ≤ 0.1%).
-
In Vivo Experiments: For animal studies, this compound may require a more complex vehicle for solubilization and delivery. Always prepare a vehicle-only control group that receives the same volume and formulation of the vehicle as the experimental group.
| Experimental Setup | Recommended Vehicle | Considerations |
| In Vitro (Cell Culture) | DMSO | Keep final concentration low (e.g., ≤ 0.1%) to avoid solvent-induced artifacts. |
| In Vivo (e.g., mice) | DMSO, PEG300, Tween-80, and Saline | The combination of these agents can improve solubility and bioavailability. |
| DMSO and Corn Oil | An alternative for certain routes of administration. | |
| 20% SBE-β-CD in Saline | A cyclodextrin-based vehicle that can enhance solubility. |
Experimental Workflow for Vehicle Control
Caption: Workflow for preparing and using a vehicle control.
Negative Controls: How can I be sure the observed effects are specific to this compound's known mechanism?
A negative control should ideally be a molecule that is structurally similar to this compound but is biologically inactive against the target of interest.
-
Ideal Negative Control: A structurally analogous but inactive compound is the best choice. However, a well-established, commercially available inactive analog of this compound for TPase inhibition is not readily documented.
-
Alternative Negative Controls:
-
Structurally Related but Functionally Divergent Compounds: Consider using a purine or deazapurine analog that is known not to inhibit TPase but shares a similar core structure. For example, xanthine itself could be tested for its lack of inhibitory effect in your assay system.
-
Function-Specific Negative Controls: In the context of angiogenesis assays, compounds that are known to have no effect on tube formation can be used. For microtubule-related off-target effects, a compound known to not interact with tubulin would be appropriate.
-
| Target/Pathway | Recommended Negative Control | Rationale |
| Thymidine Phosphorylase (TPase) | Xanthine | Structurally related purine, expected to have significantly lower or no inhibitory activity against TPase compared to this compound. |
| Angiogenesis (Tube Formation Assay) | Solvent (Vehicle) Control | The most common negative control to establish a baseline of spontaneous tube formation. |
| Suramin or Sulforaphane | Known inhibitors of angiogenesis that can be used to demonstrate the inhibition of tube formation through a different mechanism, serving as a point of comparison for specificity. | |
| Potential Microtubule Disruption | A structurally unrelated compound with similar solubility | To control for non-specific effects on the cytoskeleton. |
Positive Controls: How do I confirm my experimental system is responsive?
A positive control is a compound or treatment that is known to produce the expected effect, thereby validating the assay system.
-
For TPase Inhibition Assays: A well-characterized TPase inhibitor should be used to confirm that the enzyme and detection method are working correctly.
-
For Angiogenesis Assays: A known inducer of angiogenesis should be used to ensure that the cells (e.g., HUVECs) are capable of forming tubes.
| Target/Pathway | Recommended Positive Control | Expected Outcome |
| Thymidine Phosphorylase (TPase) Inhibition | Tipiracil | Potent and well-characterized inhibitor of TPase, should show a significant decrease in enzyme activity.[2] |
| Angiogenesis (Tube Formation Assay) | Vascular Endothelial Growth Factor (VEGF) or Fibroblast Growth Factor 2 (FGF-2) | Should induce the formation of capillary-like structures (tubes) by endothelial cells. |
| Potential Microtubule Disruption | Colchicine or Nocodazole | Known microtubule-destabilizing agents that should induce a mitotic arrest or changes in cell morphology consistent with microtubule disruption. |
| Paclitaxel (Taxol) | A microtubule-stabilizing agent that will also lead to mitotic arrest. |
Signaling Pathway for Angiogenesis Induction (Positive Control)
Caption: Simplified signaling pathway for angiogenesis induction by positive controls.
Experimental Protocols
Thymidine Phosphorylase (TPase) Inhibition Assay
This protocol is adapted from published methods and can be performed in a 96-well plate format.[3]
Materials:
-
Recombinant TPase (from E. coli)
-
Thymidine (substrate)
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
This compound (test compound)
-
Tipiracil (positive control)
-
DMSO (vehicle)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 290 nm
Procedure:
-
Prepare Solutions:
-
Dissolve this compound, Tipiracil, and any other test compounds in DMSO to make concentrated stock solutions (e.g., 10 mM).
-
Prepare serial dilutions of the test compounds and controls in DMSO.
-
Prepare a 1.5 mM solution of thymidine in potassium phosphate buffer.
-
Dilute the TPase enzyme in potassium phosphate buffer to the desired working concentration (e.g., 0.058 units/well).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well for a final volume of 200 µL:
-
150 µL of 50 mM potassium phosphate buffer (pH 7.0)
-
10 µL of the test compound dilution in DMSO (or DMSO alone for the control)
-
20 µL of the TPase enzyme solution
-
-
Include wells for:
-
Blank: No enzyme
-
Vehicle Control: DMSO only
-
Positive Control: Tipiracil
-
Test Compound: this compound at various concentrations
-
-
-
Incubation:
-
Incubate the plate at 30°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add 20 µL of the 1.5 mM thymidine substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the change in absorbance at 290 nm over time (e.g., for 10 minutes) using a microplate reader. The conversion of thymidine to thymine results in a decrease in absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each well.
-
Determine the percent inhibition for each concentration of this compound and the positive control relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Logical Flow for TPase Inhibition Assay
Caption: Step-by-step logical flow of the TPase inhibition assay.
References
Technical Support Center: Optimization of Cell Viability Assays for 7-Deazaxanthine Drug Sensitivity Screens
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Deazaxanthine. The information is designed to help optimize cell viability assays and ensure accurate and reproducible results in drug sensitivity screens.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a purine analog that acts as an inhibitor of thymidine phosphorylase (TP), an enzyme involved in pyrimidine metabolism.[1][2] By inhibiting TP, this compound disrupts the synthesis of thymidine, which is essential for DNA replication, thereby impeding the proliferation of cancer cells. TP is overexpressed in various tumors and is associated with angiogenesis, tumor growth, and metastasis.[2][3]
Q2: Which cell viability assays are recommended for this compound?
A2: Standard colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and Sulforhodamine B (SRB) are commonly used to assess the cytotoxic effects of compounds like this compound. The choice of assay may depend on the cell line and experimental goals. It is always recommended to optimize the chosen assay for your specific experimental conditions.
Q3: Does this compound interfere with common cell viability assays?
A3: While there is no direct evidence of this compound interfering with MTT or SRB assays, it is a good practice to include proper controls to rule out any potential compound-specific interference. This can include cell-free controls to check for direct reduction of MTT by the compound.
Q4: What is a typical effective concentration of this compound?
A4: The 50% inhibitory concentration (IC50) of this compound for thymidine phosphorylase has been reported to be 41.0 ± 1.63 μM.[2] However, the effective concentration for cell viability will vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration range.
Troubleshooting Guides
Problem 1: High variability between replicate wells.
Possible Causes:
-
Uneven cell seeding: Inconsistent number of cells plated in each well.
-
Edge effects: Evaporation from the outer wells of the microplate.
-
Pipetting errors: Inaccurate dispensing of cells, drug, or assay reagents.
-
Cell clumping: Cells not being in a single-cell suspension before plating.
Solutions:
-
Ensure a homogenous cell suspension: Gently swirl the cell suspension before and during plating.
-
Minimize edge effects: Avoid using the outer wells of the plate for experimental samples or fill them with sterile PBS or media.
-
Calibrate pipettes: Regularly check and calibrate pipettes for accuracy.
-
Use a multi-channel pipette: For adding reagents to multiple wells simultaneously to reduce variability.
Problem 2: Low signal or poor dynamic range in the assay.
Possible Causes:
-
Suboptimal cell number: Too few or too many cells seeded per well.
-
Incorrect incubation time: Insufficient or excessive incubation with the drug or assay reagent.
-
Cell line specific metabolic activity: Some cell lines have inherently low metabolic activity, affecting assays like MTT.
Solutions:
-
Optimize cell seeding density: Perform a cell titration experiment to determine the optimal number of cells that gives a linear response in the assay.
-
Optimize incubation times: Test different incubation periods for both the drug treatment and the assay reagent to find the optimal window for your cell line.
-
Consider an alternative assay: If the cell line has low metabolic activity, an SRB assay, which measures total protein content, might be a better alternative to a metabolic-based assay like MTT.
Problem 3: Inconsistent IC50 values across experiments.
Possible Causes:
-
Variations in cell health and passage number: Cells at high passage numbers or in poor health can respond differently to the drug.
-
Inconsistent drug preparation: Errors in serial dilutions or improper storage of the drug stock solution.
-
Differences in experimental conditions: Minor variations in incubation time, temperature, or CO2 levels.
Solutions:
-
Use cells at a consistent and low passage number: Maintain a log of cell passage numbers and use cells within a defined range.
-
Prepare fresh drug dilutions for each experiment: Avoid repeated freeze-thaw cycles of the stock solution.
-
Standardize all experimental parameters: Ensure consistent conditions across all experiments.
Quantitative Data
| Compound | Target | IC50 (µM) | Assay | Reference |
| This compound | Thymidine Phosphorylase | 41.0 ± 1.63 | Enzyme Inhibition Assay | [2] |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for many cancer cell lines) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix gently by pipetting up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Sulforhodamine B (SRB) Cell Viability Assay Protocol
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Cold 10% (w/v) Trichloroacetic acid (TCA)
-
0.4% (w/v) SRB in 1% acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
Cell Fixation:
-
After drug treatment, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
-
Washing:
-
Wash the plate five times with slow-running tap water and allow it to air dry.
-
-
SRB Staining:
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Shake the plate for 5-10 minutes to solubilize the protein-bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
Visualizations
References
- 1. This compound, a novel prototype inhibitor of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymidine phosphorylase and prostrate cancer cell proliferation inhibitory activities of synthetic 4-hydroxybenzohydrazides: In vitro, kinetic, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymidine Phosphorylase/ECGF1 (D69B12) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Comparative Analysis of 7-Deazaxanthine and 6-Amino-5-bromouracil as Thymidine Phosphorylase Inhibitors
In the landscape of cancer research and drug development, the inhibition of thymidine phosphorylase (TPase), an enzyme critically involved in angiogenesis and tumor progression, presents a promising therapeutic strategy. This guide provides a detailed comparison of two notable TPase inhibitors: 7-Deazaxanthine and 6-Amino-5-bromouracil. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their inhibitory activities, supported by experimental data and methodologies.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data for the inhibition of thymidine phosphorylase by this compound and 6-Amino-5-bromouracil.
| Compound | IC50 Value (µM) | Ki Value | Notes |
| This compound | 40[1] | Not Reported | A purine analog with demonstrated anti-angiogenic properties.[1] |
| 6-Amino-5-bromouracil | Not Reported | Not Reported | Frequently utilized as a reference compound in in-vitro TPase inhibition studies. |
Mechanism of Action and Biological Effects
This compound is a purine analog that acts as a competitive inhibitor of thymidine phosphorylase.[1] By binding to the active site of the enzyme, it prevents the conversion of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate. This inhibition of TPase activity has been shown to lead to a significant reduction in angiogenesis, a critical process for tumor growth and metastasis.[1]
6-Amino-5-bromouracil is a pyrimidine analog that also functions as an inhibitor of thymidine phosphorylase. Its structural similarity to the natural substrates of TPase allows it to bind to the enzyme's active site, thereby blocking its catalytic function. It is frequently employed as a reference inhibitor in studies evaluating novel TPase inhibitors.
Signaling Pathway of TPase in Angiogenesis
Thymidine phosphorylase promotes angiogenesis through a complex signaling cascade. The diagram below illustrates the key steps in this pathway, highlighting the central role of TPase in the production of 2-deoxy-D-ribose (2-dDR), which in turn stimulates the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Interleukin-8 (IL-8).
Experimental Protocols
The inhibitory activity of compounds against thymidine phosphorylase is typically determined using a spectrophotometric assay. The following is a generalized protocol based on commonly used methods.
Thymidine Phosphorylase Inhibition Assay (Spectrophotometric Method)
1. Principle: This assay measures the decrease in absorbance at 290 nm resulting from the phosphorolysis of thymidine to thymine, catalyzed by thymidine phosphorylase.
2. Materials:
-
Recombinant human or E. coli thymidine phosphorylase (TPase)
-
Thymidine (substrate)
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.4)
-
Test compounds (this compound, 6-Amino-5-bromouracil) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 290 nm
3. Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing:
-
Potassium phosphate buffer
-
TPase enzyme solution
-
Test compound at various concentrations (or solvent control)
-
-
Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the thymidine substrate to each well.
-
Immediately measure the absorbance at 290 nm at time zero and then at regular intervals (e.g., every minute) for a set duration (e.g., 10-30 minutes).
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for evaluating TPase inhibitors.
Conclusion
References
A Comparative Guide to 7-Deazaxanthine and Other Microtubule-Targeting Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 7-deazaxanthine derivatives with other established microtubule-targeting agents (MTAs), including taxanes (paclitaxel), vinca alkaloids, and colchicine. The information presented is based on available experimental data to assist researchers in evaluating the potential of this compound-based compounds in cancer drug discovery and development.
Executive Summary
This compound and its derivatives, particularly 7-deazahypoxanthines, have emerged as a promising class of potent microtubule-destabilizing agents.[1][2][3] These synthetic compounds, inspired by marine alkaloids, have demonstrated significant antiproliferative activity in various cancer cell lines, with some analogues exhibiting nanomolar efficacy.[1][3] Their mechanism of action involves binding to the colchicine site on β-tubulin, leading to the inhibition of microtubule polymerization, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[2][4] This guide provides a comparative analysis of their performance against well-established MTAs.
Mechanism of Action: A Comparative Overview
Microtubule-targeting agents are broadly classified into two main categories: microtubule stabilizers and microtubule destabilizers.
-
Microtubule Stabilizers (e.g., Paclitaxel): These agents bind to the β-tubulin subunit within the microtubule polymer, promoting and stabilizing microtubule assembly. This interference with microtubule dynamics leads to the formation of dysfunctional microtubules and mitotic arrest.
-
Microtubule Destabilizers (e.g., 7-Deazaxanthines, Vinca Alkaloids, Colchicine): These agents prevent the polymerization of tubulin dimers into microtubules.
-
Colchicine Site Binders (7-Deazaxanthines, Colchicine, Combretastatins): These compounds bind to the colchicine-binding site on β-tubulin, inducing a conformational change that prevents the incorporation of tubulin dimers into the growing microtubule.[2][4]
-
Vinca Alkaloid Site Binders: These agents bind to a distinct site on β-tubulin at the microtubule ends, leading to the formation of non-functional tubulin aggregates and disassembly of microtubules.
-
The following diagram illustrates the different binding sites and mechanisms of these MTAs.
Caption: Mechanisms of different microtubule-targeting agents.
Comparative Performance Data
The following tables summarize the antiproliferative activity (GI50/IC50) and tubulin polymerization inhibition data for this compound analogues and other MTAs from various studies. Direct comparison is challenging due to variations in experimental conditions and cell lines used across different studies.
Table 1: Antiproliferative Activity (GI50/IC50) of 7-Deazahypoxanthine Analogues
| Compound | Cell Line | GI50/IC50 (µM) | Reference |
| Analogue 1 | HeLa | 0.022 ± 0.002 | [2] |
| Analogue 21 | HeLa | 0.062 ± 0.005 | [2] |
| Analogue 27 | HeLa | 0.025 ± 0.002 | [2] |
| Analogue 30 | HeLa | 0.043 ± 0.002 | [2] |
| C2-alkynyl analogue (7) | HCT-15 (Colon) | ~0.05 | [1] |
| C2-alkynyl analogue (7) | HT29 (Colon) | ~0.02 | [1] |
| C2-alkynyl analogue (7) | SW480 (Colon) | ~0.01 | [1] |
| C2-alkynyl analogue (7) | SW620 (Colon) | ~0.01 | [1] |
Table 2: Comparative Antiproliferative Activity (IC50) of Various MTAs in Selected Cancer Cell Lines
Note: These values are compiled from different studies and should be interpreted with caution due to variations in experimental protocols.
| Agent | Cell Line | IC50 (nM) | Reference |
| Paclitaxel | Various (8 lines) | 2.5 - 7.5 | [5] |
| Vincristine | L1210 (Leukemia) | 6.0 | (From a study on vinca alkaloid derivatives) |
| Vinblastine | L1210 (Leukemia) | 6.0 | (From a study on vinca alkaloid derivatives) |
| Colchicine | HeLa (Cervical) | Not specified |
Table 3: Inhibition of Tubulin Polymerization
| Compound | IC50 (µM) for Tubulin Assembly Inhibition | Reference |
| C2-alkynyl 7-deazahypoxanthine (7) | 0.25 ± 0.006 | [1] |
| Combretastatin A-4 | 0.65 ± 0.03 | [1] |
The data indicates that C2-alkynyl 7-deazahypoxanthine analogue 7 is a more potent inhibitor of tubulin polymerization in vitro compared to combretastatin A-4, another known colchicine-site binding agent.[1]
Signaling Pathways and Cellular Effects
Disruption of microtubule dynamics by these agents triggers a cascade of cellular events, ultimately leading to apoptosis. The primary cellular response is arrest at the G2/M phase of the cell cycle.
Caption: General signaling pathways activated by MTAs.
Experimental evidence suggests that MTAs can induce the phosphorylation of the anti-apoptotic protein Bcl-2, which is thought to inactivate its protective function. Furthermore, the disruption of the microtubule network can act as a cellular stress signal, leading to the activation of the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) pathway, which plays a role in promoting apoptosis.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate and compare microtubule-targeting agents.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Caption: Workflow for an in vitro tubulin polymerization assay.
Methodology:
-
Reagents: Purified tubulin protein, GTP (guanosine triphosphate), polymerization buffer (e.g., PIPES-based buffer).
-
Procedure:
-
A reaction mixture containing tubulin and GTP in polymerization buffer is prepared and kept on ice to prevent spontaneous polymerization.
-
The test compound (e.g., this compound) or a control (vehicle, known inhibitor, or stabilizer) is added to the mixture.
-
The reaction is initiated by raising the temperature to 37°C.
-
Microtubule polymerization is monitored over time by measuring the increase in light scattering (absorbance at 340 nm) or through a fluorescence-based reporter system.
-
-
Data Analysis: The rate and extent of polymerization are determined from the resulting curves. Inhibitors will show a decrease in the rate and/or extent of polymerization compared to the control.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic effect of a compound on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 or GI50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Treatment: Cells are treated with the test compound or a vehicle control for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed, typically with cold ethanol, to permeabilize the cell membrane and preserve the DNA.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI). The amount of PI that binds is directly proportional to the amount of DNA in the cell.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells.
-
Data Analysis: The data is presented as a histogram showing the distribution of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Conclusion
This compound derivatives, particularly the 7-deazahypoxanthines, represent a potent class of microtubule-destabilizing agents with a mechanism of action centered on the colchicine-binding site of tubulin. Available data demonstrates their significant antiproliferative activity against a range of cancer cell lines at nanomolar concentrations. While direct comparative studies with other major MTAs across multiple, identical cell lines are limited, the existing evidence suggests that their potency is comparable to or, in some aspects such as in vitro tubulin polymerization inhibition, potentially greater than other colchicine-site binders. Their distinct chemical scaffold may offer advantages in overcoming certain mechanisms of drug resistance. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential of this promising class of compounds.
References
- 1. Novel Microtubule-Targeting 7-Deazahypoxanthines Derived from Marine Alkaloid Rigidins with Potent in Vitro and in Vivo Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Rigidin-Inspired Antiproliferative Agents with Modifications on the 7-Deazahypoxanthine C7/C8 Ring Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling 7-Deazaxanthine's Potential in Halting Angiogenesis: A Comparative Analysis
For Immediate Release
Researchers and drug development professionals in the oncology and ophthalmology sectors now have access to a comprehensive comparative guide on the anti-angiogenic properties of 7-Deazaxanthine. This guide provides an objective analysis of this compound's performance against other well-established angiogenesis inhibitors, supported by available experimental data and detailed methodologies for key assays.
This compound, a purine derivative, has been identified as an inhibitor of thymidine phosphorylase (TP), an enzyme also known as platelet-derived endothelial cell growth factor (PD-ECGF), which plays a crucial role in angiogenesis.[1] The inhibition of TP is a key mechanism through which this compound is believed to exert its anti-angiogenic effects. This guide delves into the available data to validate this inhibitory effect and benchmark it against other therapeutic alternatives.
Comparative Efficacy of Angiogenesis Inhibitors
To provide a clear comparison, the following table summarizes the available quantitative data for this compound and its alternatives in various angiogenesis assays. It is important to note that direct comparative studies with this compound are limited, and the presented data is compiled from various independent studies.
| Compound | Assay | Target/Mechanism | Result |
| This compound | Thymidine Phosphorylase Inhibition | Thymidine Phosphorylase | IC50: 40 µM[1] |
| This compound Derivative (TP65) | Chicken Chorioallantoic Membrane (CAM) Assay | Thymidine Phosphorylase | Complete inhibition of TP-induced angiogenesis at 250 nmol |
| Sunitinib | Chicken Chorioallantoic Membrane (CAM) Assay | VEGFR, PDGFR, c-KIT | Significant reduction in blood vessel formation |
| Bevacizumab (Avastin®) | Chicken Chorioallantoic Membrane (CAM) Assay | VEGF-A | Significant inhibition of tumor-induced angiogenesis |
| Sunitinib | Endothelial Cell Proliferation Assay | VEGFR, PDGFR, c-KIT | Dose-dependent inhibition of endothelial cell growth |
| Bevacizumab (Avastin®) | Endothelial Cell Proliferation Assay | VEGF-A | Inhibition of VEGF-induced endothelial cell proliferation |
Understanding the Experimental Validation
The validation of anti-angiogenic compounds relies on a battery of in vitro and in vivo assays. Below are detailed protocols for the key experiments cited in this guide.
Experimental Protocols
1. Chicken Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to assess the effect of compounds on blood vessel formation.
-
Objective: To evaluate the pro- or anti-angiogenic activity of a test compound on the developing vasculature of a chicken embryo.
-
Methodology:
-
Fertilized chicken eggs are incubated for 3-4 days to allow for initial embryonic development.
-
A small window is carefully made in the eggshell to expose the CAM, a highly vascularized membrane.
-
A sterile filter paper disc or a carrier vehicle (e.g., Matrigel) containing the test compound (e.g., this compound) is placed on the CAM.
-
Control groups receive a vehicle without the test compound.
-
The eggs are re-sealed and incubated for a further 2-3 days.
-
The CAM is then observed and photographed under a stereomicroscope.
-
-
Data Analysis: The anti-angiogenic effect is quantified by measuring the reduction in the number of blood vessels, vessel length, and branching points in the treated area compared to the control. This can be done manually or using image analysis software.
2. Endothelial Cell Proliferation Assay
This in vitro assay assesses the ability of a compound to inhibit the growth of endothelial cells, a critical step in angiogenesis.
-
Objective: To determine the effect of a test compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
-
Methodology:
-
HUVECs are seeded in 96-well plates and allowed to adhere overnight.
-
The cell culture medium is then replaced with a medium containing various concentrations of the test compound (e.g., this compound).
-
A positive control (e.g., a known angiogenesis inhibitor like Sunitinib) and a negative control (vehicle) are included.
-
The plates are incubated for 48-72 hours.
-
Cell proliferation is measured using a colorimetric assay (e.g., MTT or WST-1 assay) or by direct cell counting.
-
-
Data Analysis: The results are expressed as the percentage of inhibition of cell proliferation compared to the control. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is often calculated.
3. Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures, mimicking the final stages of angiogenesis.
-
Objective: To assess the effect of a test compound on the differentiation and tube formation of endothelial cells.
-
Methodology:
-
A layer of basement membrane extract (e.g., Matrigel) is coated onto the wells of a 96-well plate and allowed to solidify.
-
HUVECs are seeded onto the Matrigel in a medium containing the test compound at various concentrations.
-
Control wells receive the vehicle alone.
-
The plate is incubated for 6-24 hours.
-
The formation of tube-like structures is observed and photographed using a microscope.
-
-
Data Analysis: The anti-angiogenic effect is quantified by measuring the total tube length, the number of branch points, and the number of enclosed meshes. This analysis can be performed using specialized image analysis software.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Mechanism of this compound's anti-angiogenic effect via Thymidine Phosphorylase inhibition.
Caption: Workflow for the validation of anti-angiogenic compounds.
Conclusion
The available evidence strongly suggests that this compound possesses anti-angiogenic properties, primarily through the inhibition of thymidine phosphorylase. While direct quantitative comparisons with leading angiogenesis inhibitors are not yet available in the public domain, its distinct mechanism of action presents a promising avenue for further research and development. This guide serves as a foundational resource for scientists and researchers to understand the current landscape of this compound's anti-angiogenic potential and to design future studies for its comprehensive evaluation.
References
Fused vs. Non-Fused 7-Deazaxanthines: A Comparative Analysis of a Versatile Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 7-deazaxanthine scaffold, a derivative of purines where the nitrogen at position 7 is replaced by a carbon, has emerged as a privileged structure in medicinal chemistry. Its versatility allows for the development of both fused and non-fused derivatives, each exhibiting distinct pharmacological profiles. This guide provides a comparative analysis of these two classes of compounds, summarizing their biological activities, presenting available quantitative data, and detailing relevant experimental protocols.
Introduction to this compound Derivatives
The core this compound structure (pyrrolo[2,3-d]pyrimidine-2,4-dione) serves as a template for a wide range of therapeutic agents. The key distinction lies in the substitution pattern:
-
Non-fused 7-deazaxanthines typically feature substitutions on the pyrrole or pyrimidine rings without the addition of another ring system.
-
Fused 7-deazaxanthines incorporate an additional ring fused to the core structure, creating more complex polycyclic systems.
This structural divergence leads to significant differences in their biological targets and potencies.
Comparative Biological Activities
While a direct head-to-head comparison of fused and non-fused this compound derivatives against a wide array of common biological targets within a single study is limited in the current literature, a clear trend of divergent therapeutic applications has been observed. Fused derivatives have been extensively explored as potent adenosine receptor antagonists and multi-kinase inhibitors, whereas the parent non-fused this compound has been notably identified as an inhibitor of thymidine phosphorylase.
A key comparative study on adenosine receptor antagonism demonstrated that non-fused 7-deazaxanthines are considerably less potent at both A1 and A2a adenosine receptor subtypes compared to their isomeric 9-deazaxanthine counterparts, which can be considered a form of fused system. This suggests that the fusion of an additional ring system can significantly enhance binding affinity for this particular target class.
Quantitative Data Summary
The following tables summarize the reported biological activities of representative fused and non-fused this compound derivatives.
Table 1: Biological Activity of Fused this compound Derivatives
| Compound Class | Target | Assay | IC50 / Ki | Reference |
| Pyrimido[5',4':4,5]pyrrolo[1,2-a][1][2]diazepine derivatives | Adenosine A2A Receptor | Radioligand Binding | Not specified | [1] |
| Thieno-fused 7-deazapurine nucleosides | Multiple Cancer Cell Lines | Cytotoxicity Assay | Submicromolar to low micromolar | |
| Furo-fused 7-deazapurine nucleosides | Multiple Cancer Cell Lines | Cytotoxicity Assay | Submicromolar to low micromolar | |
| Pyrido-fused 7-deazapurine nucleosides | Multiple Cancer Cell Lines | Cytotoxicity Assay | Submicromolar | |
| 7-substituted 7-deaza-4'-thioadenosine analogs | NTRK1, DYRK1A, DYRK1B, CSNK1D | Kinase Inhibition Assay | Varies with substitution | [3] |
Table 2: Biological Activity of Non-Fused this compound Derivatives
| Compound | Target | Assay | IC50 | Reference |
| This compound | Thymidine Phosphorylase | Enzyme Inhibition | 40 µM | [4] |
| 7-substituted 7-deaza-4'-thioadenosine analogs | Multiple Kinases (TRKA, DYRK1A/1B, CK1δ) | Kinase Inhibition Assay | Varies with substitution | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays mentioned in this guide.
Radioligand Binding Assay for Adenosine A2A Receptor
This protocol is adapted from standard methodologies for G protein-coupled receptor binding assays.
1. Membrane Preparation:
-
HEK293 cells stably expressing the human A2A adenosine receptor are harvested and homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
The supernatant is then ultracentrifuged at 100,000 x g for 30 minutes at 4°C.
-
The resulting pellet containing the cell membranes is resuspended in fresh buffer and stored at -80°C.
2. Binding Assay:
-
The assay is performed in a 96-well plate in a total volume of 200 µL.
-
To each well, add:
-
50 µL of membrane suspension (10-20 µg of protein).
-
50 µL of various concentrations of the test compound (fused or non-fused this compound derivative) or vehicle (for total binding).
-
50 µL of [3H]-ZM241385 (a selective A2A antagonist radioligand) at a final concentration of ~1 nM.
-
-
For non-specific binding determination, a high concentration of a known non-radioactive A2A antagonist (e.g., 10 µM ZM241385) is added instead of the test compound.
-
The plate is incubated at 25°C for 2 hours with gentle agitation.
3. Filtration and Scintillation Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
The filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
The filters are dried, and scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
IC50 values are determined by non-linear regression analysis of the competition binding data.
-
Ki values can be calculated using the Cheng-Prusoff equation.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay (e.g., for EGFR)
This protocol is a general guideline for an HTRF-based kinase inhibition assay.
1. Reagents and Buffers:
-
Kinase buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Recombinant human EGFR kinase.
-
Biotinylated peptide substrate (e.g., biotin-poly-GT).
-
ATP solution.
-
HTRF detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665.
2. Kinase Reaction:
-
The assay is performed in a low-volume 384-well plate.
-
To each well, add:
-
2 µL of test compound at various concentrations.
-
4 µL of EGFR kinase solution in kinase buffer.
-
4 µL of a mixture of biotinylated substrate and ATP in kinase buffer.
-
-
The plate is incubated at room temperature for 60 minutes.
3. Detection:
-
10 µL of HTRF detection reagent mix (containing the europium-labeled antibody and streptavidin-XL665 in detection buffer) is added to each well.
-
The plate is incubated at room temperature for 60 minutes to allow for the development of the HTRF signal.
4. Data Acquisition and Analysis:
-
The HTRF signal is read on a compatible plate reader with excitation at 320 nm and emission at 620 nm (for the cryptate) and 665 nm (for XL665).
-
The ratio of the emission signals (665 nm / 620 nm) is calculated and plotted against the concentration of the test compound.
-
IC50 values are determined using a sigmoidal dose-response curve fit.
Thymidine Phosphorylase Inhibition Assay
This spectrophotometric assay is based on the conversion of thymidine to thymine.
1. Reagents and Buffers:
-
Potassium phosphate buffer (50 mM, pH 7.4).
-
Recombinant human thymidine phosphorylase (TP).
-
Thymidine solution (substrate).
-
Test compound solution.
2. Assay Procedure:
-
The reaction is carried out in a 96-well UV-transparent plate.
-
To each well, add:
-
150 µL of potassium phosphate buffer.
-
20 µL of TP enzyme solution.
-
10 µL of the test compound at various concentrations.
-
-
The plate is pre-incubated at 37°C for 10 minutes.
-
The reaction is initiated by adding 20 µL of thymidine solution.
-
The change in absorbance at 290 nm is monitored for 10-15 minutes using a microplate reader.
3. Data Analysis:
-
The rate of the enzymatic reaction is determined from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for inhibitor screening.
Caption: A generalized workflow for the screening and development of kinase inhibitors.
Caption: Inhibition of the MAPK/ERK pathway by targeting receptor tyrosine kinases.
Caption: Overview of the PI3K/Akt signaling pathway and potential points of inhibition.
Conclusion
The comparative analysis of fused and non-fused this compound derivatives reveals a fascinating dichotomy in their therapeutic potential. The addition of a fused ring system appears to be a key determinant for potent adenosine receptor antagonism. In contrast, the simpler non-fused scaffold has shown utility as an enzyme inhibitor, notably against thymidine phosphorylase. Both fused and non-fused derivatives have demonstrated promise as kinase inhibitors, although more direct comparative studies are needed to delineate the structure-activity relationships that govern their potency and selectivity in this context. The versatility of the this compound core structure ensures its continued exploration in the quest for novel and effective therapeutic agents. Future research focusing on direct, systematic comparisons of these two classes of compounds against a broader range of biological targets will be invaluable in guiding the rational design of next-generation inhibitors.
References
- 1. Synthesis, QSAR modeling, and molecular docking of novel fused this compound derivatives as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel prototype inhibitor of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of QSAR Models for Predicting 7-Deazaxanthine Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Quantitative Structure-Activity Relationship (QSAR) models used to predict the biological activity of 7-deazaxanthine derivatives. We will delve into the cross-validation techniques and performance metrics of different models, offering insights into their predictive power and reliability. This objective comparison is supported by experimental data and detailed methodologies to aid researchers in selecting and developing robust QSAR models for this important class of compounds.
Data Presentation: A Comparative Look at QSAR Model Performance
The predictive performance of QSAR models is paramount for their utility in drug discovery. Cross-validation is a critical step in assessing this performance. Below is a summary of quantitative data from published studies on QSAR models for different this compound derivatives, highlighting the varied targets and modeling approaches.
| QSAR Model Target | Modeling Method | Cross-Validation Metric (q²) | Coefficient of Determination (R²) | Key Findings |
| Adenosine A2A Receptor Antagonists | OCHEM Platform (unspecified machine learning methods) | 0.65 - 0.71[1] | Not Reported | The models demonstrated good predictive ability for fused this compound derivatives. |
| Adenosine A2B Receptor Antagonists | Partial Least Squares (PLS) | 0.817[2] | 0.863[2] | Topological and geometrical descriptors were significant for antagonist binding. |
| Adenosine A2B Receptor Antagonists | General Regression Neural Networks (GRNN) | Not Reported | Not Reported | Developed alongside PLS models for comparison. |
| Adenosine A2B Receptor Antagonists | Stepwise Multiple Linear Regression (MLR) | Not Reported | Not Reported | Used as a linear modeling approach. |
Experimental Protocols
Detailed and rigorous experimental protocols are the bedrock of reproducible and reliable QSAR modeling. Below are the generalized and specific methodologies employed in the development and cross-validation of QSAR models for this compound derivatives.
General QSAR Modeling Workflow
A typical QSAR modeling workflow involves several key stages, from data preparation to model validation and application.
Caption: A generalized workflow for developing and validating QSAR models.
Protocol 1: QSAR Modeling of Fused this compound Derivatives as Adenosine A2A Receptor Antagonists
This protocol is based on the study that utilized the Online Chemical Modeling Environment (OCHEM) platform.
-
Data Set: A series of fused this compound derivatives with experimentally determined inhibitory activity against the adenosine A2A receptor was compiled.
-
Molecular Descriptors: A large and diverse set of molecular descriptors was calculated using the integrated tools within the OCHEM platform. The specific descriptors used in the final models were selected based on the platform's automated feature selection algorithms.
-
Model Development: Predictive QSAR models were generated using various machine learning methods available in OCHEM.
-
Cross-Validation: The predictive ability of the regression models was assessed using a cross-validation procedure, yielding a coefficient of determination (q²) in the range of 0.65-0.71.[1] The exact type of cross-validation (e.g., k-fold) was not specified but is a standard procedure in OCHEM.
-
External Validation: The models were further validated using an independent test set.
Protocol 2: Linear and Nonlinear QSAR Modeling of 1,3,8-substituted-9-deazaxanthines as Adenosine A2B Receptor Antagonists
This study employed a comparative approach using multiple modeling techniques.
-
Data Set: A dataset of 74 1,3,8-substituted-9-deazaxanthine derivatives with known antagonist activity at the A2B adenosine receptor was used.
-
Molecular Descriptors: A variety of topological and geometrical descriptors were calculated to represent the structural features of the molecules.
-
Model Development: Three different methods were used to build the QSAR models:
-
Stepwise Multiple Linear Regression (MLR): A linear regression method.
-
Partial Least Squares (PLS): A regression method suitable for data with many, potentially collinear variables.
-
General Regression Neural Networks (GRNN): A nonlinear, neural network-based approach.
-
-
Cross-Validation: The internal stability and predictive ability of the models were evaluated using cross-validation. For the PLS model, this resulted in a Q² of 0.817.[2]
-
External Validation: The performance of the developed models was tested on an external set of compounds.
Mandatory Visualization
Signaling Pathway of this compound as a Thymidine Phosphorylase Inhibitor
This compound has been identified as a potent inhibitor of thymidine phosphorylase (TPase), an enzyme implicated in angiogenesis.[3][4] The inhibition of TPase by this compound disrupts a key pathway in the formation of new blood vessels, which is a critical process in tumor growth.
Caption: Inhibition of the thymidine phosphorylase angiogenic pathway by this compound.
Logical Relationship of QSAR Cross-Validation
Cross-validation is a fundamental process for assessing the generalizability of a QSAR model and preventing overfitting. The k-fold cross-validation method is a widely used technique.
Caption: The logical workflow of k-fold cross-validation in QSAR modeling.
References
- 1. Online chemical modeling environment (OCHEM): web platform for data storage, model development and publishing of chemical information - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linear and nonlinear QSAR modeling of 1,3,8-substituted-9-deazaxanthines as potential selective A2BAR antagonists | Scilit [scilit.com]
- 3. A QSAR Study of Human Thymidine Phosphorylase Inhibitors with SMILES-Based Descriptors [scite.ai]
- 4. This compound, a novel prototype inhibitor of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Embrace: A Comparative Guide to the Binding of 7-Deazaxanthine with Target Enzymes
For researchers, scientists, and professionals in drug development, understanding the precise interaction between a compound and its target is paramount. This guide provides a comprehensive comparison of the binding of 7-Deazaxanthine to its key enzyme targets, Thymidine Phosphorylase and Xanthine Oxidase. We delve into the available experimental data, detail the methodologies for confirming these interactions, and present a comparative analysis with alternative inhibitors.
This compound, a purine analogue, has garnered significant interest for its inhibitory effects on crucial enzymes involved in nucleotide metabolism and pathological processes. This guide offers an objective look at its performance, supported by experimental evidence, to aid in research and development efforts.
Comparative Analysis of Inhibitory Potency
The inhibitory activity of this compound and its alternatives against Thymidine Phosphorylase and Xanthine Oxidase is summarized below. These values provide a quantitative measure of their efficacy.
Thymidine Phosphorylase (TPase) Inhibitors
| Inhibitor | IC50 (µM) | K_i_ (µM) | Inhibition Type |
| This compound | 40 - 41[1][2] | - | Competitive[3] |
| Tipiracil (TPI) | - | 0.017[4] | Competitive[4] |
| 5-Fluorouracil (5-FU) | - | - | Competitive[5] |
| 6-Amino-5-bromouracil | - | - | Not specified |
Xanthine Oxidase (XO) Inhibitors
| Inhibitor | IC50 (µM) | K_i_ (µM) | Inhibition Type |
| This compound | Not Reported | Not Reported | Strong Inhibitor |
| Allopurinol | 2.588 - 13.03 | - | Competitive[7] |
| Quercetin | - | - | Competitive[8] |
| Febuxostat | - | - | Non-competitive |
| Myricetin | - | - | Competitive |
Deciphering the Binding Interactions: A Look at the Active Sites
Understanding how this compound and other inhibitors interact with the amino acid residues within the enzyme's active site is crucial for rational drug design.
Thymidine Phosphorylase (TPase) Binding Site
Molecular docking studies suggest that this compound binds to the active site of Thymidine Phosphorylase, specifically within the thymidine binding pocket[3]. The pyrimidine-like core of this compound is believed to form key interactions with residues responsible for recognizing the natural substrate, thymidine. The binding is characterized by hydrogen bonds and hydrophobic interactions.
In contrast, the highly potent inhibitor Tipiracil (TPI) has been co-crystallized with human TPase, revealing detailed atomic interactions within the active site. This structural information serves as a valuable template for designing novel TPase inhibitors.
Xanthine Oxidase (XO) Binding Site
The active site of Xanthine Oxidase contains a molybdenum cofactor (Moco) that is essential for its catalytic activity. Inhibitors of XO typically interact with key residues in close proximity to this cofactor. For instance, the flavonoid inhibitor Quercetin has been shown to bind in a pocket flanked by Phe914 and Phe1009, forming hydrogen bonds with the catalytically important residues Arg880 and Glu802[8]. While the precise interactions of this compound within the XO active site have not been elucidated through co-crystallization, it is expected to bind in a similar region to competitively inhibit the enzyme.
Experimental Protocols for Binding Confirmation
The following are detailed methodologies for key experiments to determine the inhibitory activity and binding characteristics of compounds like this compound.
Thymidine Phosphorylase (TPase) Inhibition Assay
This spectrophotometric assay measures the conversion of thymidine to thymine, which results in a decrease in absorbance at 290 nm.
Materials:
-
Recombinant E. coli or human Thymidine Phosphorylase
-
Thymidine (substrate)
-
This compound or other test inhibitors
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, the TP enzyme, and the test inhibitor at various concentrations.
-
Pre-incubate the mixture at 25°C for 10 minutes.
-
Initiate the reaction by adding the thymidine substrate.
-
Monitor the decrease in absorbance at 290 nm over time using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against the inhibitor concentration.
-
To determine the mode of inhibition (e.g., competitive), perform kinetic studies by measuring the reaction rates at different substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk plots.
Xanthine Oxidase (XO) Inhibition Assay
This assay measures the formation of uric acid from the oxidation of xanthine by monitoring the increase in absorbance at 295 nm.
Materials:
-
Xanthine Oxidase from bovine milk
-
Xanthine (substrate)
-
This compound or other test inhibitors
-
Potassium phosphate buffer (pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, the XO enzyme, and the test inhibitor at various concentrations.
-
Pre-incubate the mixture at 25°C for 15 minutes.
-
Initiate the reaction by adding the xanthine substrate.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding hydrochloric acid.
-
Measure the absorbance at 295 nm to quantify the amount of uric acid formed.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Kinetic studies can be performed similarly to the TPase assay to determine the inhibition type.
Visualizing the Pathways and Processes
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental workflows.
Caption: Experimental workflow for determining enzyme inhibition.
Caption: Simplified signaling pathways involving TPase and XO.
References
- 1. researchgate.net [researchgate.net]
- 2. Thymidine phosphorylase and prostrate cancer cell proliferation inhibitory activities of synthetic 4-hydroxybenzohydrazides: In vitro, kinetic, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methylated 7-deazahypoxanthines as regiochemical probes of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
Reproducibility of 7-Deazaxanthine's Antiproliferative Effects: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antiproliferative effects of 7-Deazaxanthine and its more potent derivatives, alongside alternative compounds. We will delve into the available experimental data, highlight issues of reproducibility, and provide detailed experimental context.
While this compound itself has demonstrated limited direct antiproliferative activity, its chemical scaffold has given rise to a class of highly potent anticancer compounds known as 7-deazahypoxanthines. This guide will focus on comparing the parent compound with its more active analogs and another well-established antiproliferative agent, Combretastatin A-4.
Comparative Analysis of Antiproliferative Activity
The antiproliferative potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for this compound, its derivatives, and Combretastatin A-4 across various cancer cell lines.
| Compound/Analog | Cancer Cell Line | IC50 Value | Assay Type | Reference |
| This compound | - | No significant antiproliferative activity reported | - | [1] |
| E. coli (as Thymidine Phosphorylase inhibitor) | 41.0 ± 1.63 µM | Spectrophotometric | [2] | |
| 7-Deazahypoxanthine Analog 1 | HeLa | Potent nanomolar activity | MTT Assay | [2] |
| 7-Deazahypoxanthine Analog with C2-alkynyl substituent | Colon Cancer Cell Lines | Double to single-digit nanomolar | Not Specified | [3] |
| Combretastatin A-4 | 518A2 | 1.8 nM | MTT Assay | [4] |
| HT-29 | 4.2 µM | SRB Assay | [4] | |
| MCF-7 | 1.43 µg/mL | Not Specified | [5] | |
| MDA-MB-231 | 3.25 µg/mL | Not Specified | [5] | |
| MDA-MB-453 | 4.93 µg/mL | Not Specified | [5] | |
| HeLa | 95.90 µM | Not Specified | [6] | |
| JAR | 88.89 µM | Not Specified | [6] | |
| 4-hydroxybenzohydrazides | PC3 | 6.5 to 10.5 µM | Not Specified | [2] |
Note on Reproducibility: A significant challenge in the development of potent antiproliferative agents is ensuring the reproducibility of experimental results. For instance, some potent 7-deazahypoxanthine analogs have demonstrated poor reproducibility in assays, which has been attributed to their low aqueous solubility[1]. This highlights the importance of standardized experimental conditions and careful consideration of a compound's physicochemical properties when evaluating its biological activity.
Mechanism of Action: A Tale of Two Pathways
The antiproliferative effects of this compound derivatives and Combretastatin A-4, while both potent, are mediated through different primary mechanisms.
This compound and its derivatives have a dual mechanism of action. The parent compound, this compound, is a known inhibitor of thymidine phosphorylase (TP) [2]. TP is an enzyme that plays a role in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. By inhibiting TP, this compound can indirectly exert anti-cancer effects by cutting off the tumor's blood supply.
On the other hand, the more potent 7-deazahypoxanthine analogs primarily act as microtubule-targeting agents . They bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis[2][3].
Combretastatin A-4 is a classic example of a microtubule inhibitor. It also binds to the colchicine site of β-tubulin, leading to a potent disruption of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent apoptosis[4][5].
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language.
Caption: Signaling pathways of this compound and its derivatives/Combretastatin A-4.
Caption: General experimental workflow for assessing antiproliferative effects.
Experimental Protocols
The following are generalized protocols for the MTT and Sulforhodamine B (SRB) assays, which are commonly used to assess cell viability and proliferation.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the binding of the dye to cellular proteins.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with the test compounds for the desired duration.
-
Cell Fixation: Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 515 nm.
-
Data Analysis: Calculate the IC50 values from the dose-response curves.
References
- 1. In vitro antiproliferative activity of 4-substituted 2-(2-hydroxyphenyl)thiazolines on murine leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Effects of 5-Aza-2'-Deoxycytidine and Valproic Acid on Apoptosis Induction and Cell Growth Inhibition in Colon Cancer HT 29 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 7-Deazaxanthine and Other Adenosine A2A Receptor Antagonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 7-Deazaxanthine and its derivatives with other prominent adenosine A2A receptor antagonists. The information is supported by experimental data to aid in the selection of appropriate compounds for research and development.
The adenosine A2A receptor, a G protein-coupled receptor, has emerged as a significant target for therapeutic intervention in a range of neurological disorders, most notably Parkinson's disease. Antagonists of this receptor have shown promise in modulating neuronal function and offering a non-dopaminergic treatment strategy. This guide focuses on a comparative analysis of this compound and its analogs against other well-established A2A receptor antagonists, including istradefylline, preladenant, tozadenant, and ZM241385.
Adenosine A2A Receptor Signaling Pathway
The adenosine A2A receptor is primarily coupled to the Gs alpha subunit of G proteins. Upon activation by adenosine, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, influencing neurotransmitter release and gene expression. In the striatum, A2A receptors are highly co-localized with dopamine D2 receptors on medium spiny neurons of the indirect pathway. Activation of A2A receptors antagonizes the function of D2 receptors, and thus, A2A receptor antagonists can potentiate dopaminergic signaling.
Figure 1: Adenosine A2A Receptor Signaling Pathway.
Comparative Analysis of Binding Affinity and Selectivity
The efficacy of an A2A receptor antagonist is determined by its binding affinity (Ki) for the receptor and its selectivity over other adenosine receptor subtypes (A1, A2B, A3). The following table summarizes the available quantitative data for this compound derivatives and other key antagonists. It is important to note that the data for 7-deaza-9-phenylhypoxanthine is from a study that may not have included direct comparisons with the newer antagonists under identical experimental conditions.
| Compound | A2A Receptor Ki (nM) | A1 Receptor Ki (nM) | Selectivity (A1/A2A) | Reference |
| 7-Deaza-9-phenylhypoxanthine | 200 | 900 | 4.5 | [1] |
| Istradefylline (KW-6002) | 2.2 | 150 | ~68 | [2] |
| Preladenant (SCH 420814) | 1.1 | >1000 | >909 | [3] |
| Tozadenant (SYN115) | 11.5 (human), 6 (rhesus) | - | - | [3] |
| ZM241385 | 0.5 - 2 | 1000 - 2500 | ~2000 - 5000 | [3] |
Note: Ki values can vary between different studies and experimental conditions. The selectivity is calculated as the ratio of Ki for the A1 receptor to the Ki for the A2A receptor. A higher ratio indicates greater selectivity for the A2A receptor.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of antagonist performance. Below are representative methodologies for key in vitro assays.
Radioligand Binding Assay for Adenosine A2A Receptor
This assay is used to determine the binding affinity (Ki) of a test compound for the A2A receptor.
Objective: To measure the displacement of a radiolabeled A2A receptor antagonist by a non-labeled test compound.
Materials:
-
Membrane preparations from cells expressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]ZM241385 or another suitable high-affinity A2A antagonist.
-
Test compounds (e.g., this compound derivatives, istradefylline).
-
Non-specific binding control: A high concentration of a non-labeled A2A antagonist (e.g., 10 µM ZM241385).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand at a final concentration of ~1 nM, and 50 µL of the test compound at various concentrations.
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of the non-specific binding control.
-
Initiate the binding reaction by adding 50 µL of the membrane preparation (typically 5-10 µg of protein per well).
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Workflow for a Radioligand Binding Assay.
Functional cAMP Assay
This assay measures the ability of an antagonist to inhibit the agonist-induced production of cAMP, providing a functional measure of its potency.
Objective: To determine the functional potency (IC50) of a test compound by measuring its ability to block agonist-stimulated cAMP accumulation.
Materials:
-
Cells stably expressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells).
-
A2A receptor agonist (e.g., CGS-21680 or NECA).
-
Test compounds (e.g., this compound derivatives, istradefylline).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation.
-
Cell culture medium and supplements.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
96- or 384-well cell culture plates.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
The next day, replace the culture medium with a stimulation buffer containing a PDE inhibitor and incubate for 15-30 minutes at 37°C.
-
Add the test compounds at various concentrations to the wells and pre-incubate for 15-30 minutes.
-
Stimulate the cells by adding the A2A receptor agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubate the plate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Plot the cAMP concentration against the log concentration of the test compound and determine the IC50 value using non-linear regression.
In Vivo Efficacy in a Parkinson's Disease Model
The therapeutic potential of A2A receptor antagonists is often evaluated in animal models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA)-lesioned rat model.
Objective: To assess the ability of a test compound to reverse motor deficits in a rat model of Parkinson's disease.
Model: Unilateral 6-OHDA lesion in the medial forebrain bundle of rats, which leads to a loss of dopaminergic neurons on one side of the brain.
Procedure:
-
Induce the lesion by stereotaxic injection of 6-OHDA.
-
Allow the animals to recover for at least two weeks.
-
Administer the test compound (e.g., orally or intraperitoneally).
-
Subsequently, administer a dopamine agonist (e.g., apomorphine or L-DOPA) to induce rotational behavior.
-
Record the number of contralateral (away from the lesioned side) rotations over a period of 60-120 minutes.
-
An effective A2A antagonist will potentiate the effect of the dopamine agonist, leading to an increase in the number of contralateral rotations compared to the vehicle-treated control group.
Conclusion
While this compound and its derivatives have been explored as adenosine receptor antagonists, the available data suggests that they exhibit lower affinity and selectivity for the A2A receptor compared to newer, more optimized antagonists like istradefylline and preladenant. Istradefylline, an approved drug for Parkinson's disease, and preladenant, a widely used research tool, demonstrate nanomolar to sub-nanomolar potency and high selectivity for the A2A receptor.
For researchers investigating the therapeutic potential of A2A receptor antagonism, the choice of compound will depend on the specific research question. While 7-deaza-9-phenylhypoxanthine may serve as a lead compound for further optimization, established antagonists like istradefylline and ZM241385 offer potent and selective tools for in vitro and in vivo studies. The experimental protocols provided in this guide offer a standardized framework for the comparative evaluation of novel and existing A2A receptor antagonists.
References
- 1. 7-Deaza-9-phenyladenines. A new class of adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Activity Studies of Istradefylline Derivatives Based on Adenine as A2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity of 7-Deazapurine-Based Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for advancing potent and safe therapeutics. This guide provides a comparative analysis of the selectivity of kinase inhibitors built on the 7-deazapurine scaffold, a privileged structure in kinase inhibitor design. While the user's initial query mentioned "7-Deazaxanthine," this compound is primarily recognized as an inhibitor of thymidine phosphorylase. However, the structurally related 7-deazapurine core is a versatile foundation for potent kinase inhibitors. This guide focuses on two promising series of 7-deazapurine derivatives: 7-deazapurine-isatin hybrids and 7-substituted 7-deaza-4′-thioadenosine derivatives.
Comparative Selectivity of 7-Deazapurine-Based Kinase Inhibitors
The following table summarizes the available quantitative data on the inhibitory activity of two representative compounds from the 7-deazapurine-isatin hybrid and 7-substituted 7-deaza-4′-thioadenosine series. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates greater potency.
| Kinase Target | 7-Deazapurine-Isatin Hybrid (Compound 5) IC50 (nM) | 7-substituted 7-deaza-4′-thioadenosine (Compound 1g) % Inhibition @ 1µM |
| EGFR | 83 | - |
| HER2 | 138 | - |
| VEGFR2 | 76 | - |
| CDK2 | 183 | - |
| TRKA | - | >80% |
| DYRK1B | - | >80% |
| CSNK1D (CK1δ) | - | >80% |
Data for the 7-Deazapurine-Isatin Hybrid (Compound 5) is derived from a study by Alanazi et al. (2023). Data for the 7-substituted 7-deaza-4′-thioadenosine (Compound 1g) is based on a kinome scan mentioned by Yoo et al. (2021), with specific highly inhibited kinases highlighted.
Experimental Protocols
The determination of kinase inhibitor selectivity is crucial for preclinical drug development. A variety of biochemical and cellular assays are employed to profile inhibitors against a broad panel of kinases. Below is a detailed methodology for a commonly used in vitro kinase binding assay.
LanthaScreen® Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a widely used platform for quantifying kinase-inhibitor interactions.
Principle: The assay measures the binding and displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) to a kinase of interest. The kinase is labeled with a europium (Eu) anti-tag antibody. When the tracer and antibody-labeled kinase are in close proximity, a high degree of FRET occurs between the Eu donor and the Alexa Fluor™ 647 acceptor. A test compound that binds to the kinase's ATP site will compete with the tracer, leading to a decrease in the FRET signal.
Materials:
-
Eu-labeled anti-tag antibody
-
Kinase tracer specific to the kinase of interest
-
Purified, tagged kinase
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds serially diluted in DMSO
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements (e.g., excitation at 340 nm, emission at 615 nm and 665 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 3X solution of the test compound by diluting the DMSO stock in assay buffer.
-
Prepare a 3X mixture of the kinase and Eu-labeled antibody in assay buffer.
-
Prepare a 3X solution of the kinase tracer in assay buffer.
-
-
Assay Assembly:
-
Add 5 µL of the 3X test compound solution to the wells of a 384-well plate. Include a DMSO-only control for no inhibition and a known potent inhibitor as a positive control.
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Add 5 µL of the 3X tracer solution to all wells.
-
-
Incubation and Measurement:
-
Mix the plate gently and incubate at room temperature for at least 1 hour, protected from light.
-
Read the plate on a TR-FRET-enabled plate reader, measuring the emission at 615 nm (Europium emission) and 665 nm (Alexa Fluor™ 647 emission).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Normalize the data using the no-inhibition (DMSO) and maximum inhibition (positive control) wells.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a key signaling pathway targeted by 7-deazapurine-based inhibitors and a typical experimental workflow for evaluating their selectivity.
Caption: EGFR Signaling Pathway targeted by 7-deazapurine-isatin hybrids.
Caption: Experimental workflow for evaluating kinase inhibitor selectivity.
A Comparative Analysis of 7-Deazapurine Nucleosides as Anticancer Agents
An Objective Guide for Researchers and Drug Development Professionals
The quest for more effective and selective cancer therapeutics has led to the extensive investigation of nucleoside analogues. Among these, 7-deazapurine nucleosides, a class of compounds where the N7 atom of the purine ring is replaced by a carbon, have emerged as a promising scaffold for the development of potent anticancer agents.[1][2] This substitution alters the electronic properties of the purine system and provides a site for further chemical modification, often leading to enhanced biological activity.[1][2] This guide provides a comparative study of key 7-deazapurine nucleosides, presenting their mechanisms of action, anticancer activity with supporting experimental data, and detailed experimental protocols.
Naturally occurring 7-deazapurine nucleosides such as Tubercidin, Toyocamycin, and Sangivamycin have long been recognized for their significant cytotoxic effects.[3] More recently, synthetic derivatives, including 7-hetaryl-7-deazaadenosines, have shown remarkable potency and selectivity against various cancer cell lines.[1][4]
Comparative Anticancer Activity
The anticancer efficacy of 7-deazapurine nucleosides is typically evaluated by their ability to inhibit the proliferation of cancer cells, often expressed as the half-maximal inhibitory concentration (IC50). The following tables summarize the in vitro cytotoxic activity of prominent 7-deazapurine nucleosides against a panel of human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Toyocamycin | YB5 | Colon Cancer | ~250 (induces GFP reactivation) | [5] |
| HCT116 | Colon Cancer | Dose-dependent viability reduction | [5] | |
| 451-Lu-BR | Metastatic Melanoma | Dose- and time-dependent proliferation arrest | [5] | |
| HeLa | Cervical Cancer | IC50 of 0.079 µM for suppression of tunicamycin-increased EDEM mRNA | [6] | |
| Sangivamycin | MCF7/ADR | Adriamycin-resistant Breast Cancer | Induces massive apoptotic cell death | [7] |
| Multiple Myeloma (MM) cells | Multiple Myeloma | Submicromolar concentrations induce apoptosis | [8][9] | |
| Tubercidin | SCLC cell lines | Small-Cell Lung Cancer | Prominent anti-SCLC activities in vitro | [10] |
| 7-(2-Thienyl)-7-deazaadenosine (AB61) | Various cancer cell lines | Various | Nanomolar cytotoxic activities | [3] |
| Compound | Enzyme/Process | IC50/Effect | Reference |
| Toyocamycin | CDK9 | 79 nM | [5][11] |
| Other CDKs | 0.67 - 15 µM | [5][11] | |
| IRE1α-induced XBP1 mRNA cleavage | Inhibits | [6][12] | |
| Sangivamycin-like molecule 6 (SLM6) | CDK9 | Direct inhibition | [8][9] |
| 7-hetaryl-7-deazaadenosines | Adenosine kinases | Potent inhibitors | [1][4] |
Mechanisms of Action: A Multifaceted Approach
The anticancer effects of 7-deazapurine nucleosides are attributed to a variety of mechanisms, often involving intracellular phosphorylation as a key activation step.[1][3][4]
1. Incorporation into Nucleic Acids: Many 7-deazapurine nucleosides, after being converted to their triphosphate forms, are incorporated into both DNA and RNA.[1][3][13] This incorporation disrupts nucleic acid function, leading to DNA damage and inhibition of protein synthesis.[1][4] For instance, 7-hetaryl-7-deazaadenosines are known to be incorporated into both RNA and DNA, causing inhibition of proteosynthesis and DNA damage.[1][4]
2. Enzyme Inhibition: These nucleosides can also act as inhibitors of key enzymes involved in cellular proliferation and survival.
-
Cyclin-Dependent Kinase 9 (CDK9) Inhibition: Toyocamycin and Sangivamycin-like molecules have been identified as potent inhibitors of CDK9.[5][8][9][11] CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb), which regulates the elongation phase of transcription by RNA polymerase II. Inhibition of CDK9 leads to the transcriptional repression of anti-apoptotic proteins and oncogenes like MYC.[8]
-
Protein Kinase C (PKC) Inhibition: Sangivamycin is a known inhibitor of PKC, an enzyme family involved in various signal transduction pathways that regulate cell growth, differentiation, and apoptosis.[7]
-
Adenosine Kinase Inhibition: Many 7-deazaadenosine derivatives are potent inhibitors of adenosine kinases, which are involved in the salvage pathway of purine nucleotide biosynthesis.[1][4]
3. Induction of Apoptosis: By disrupting essential cellular processes, 7-deazapurine nucleosides effectively induce programmed cell death (apoptosis) in cancer cells. For example, Sangivamycin induces apoptosis in adriamycin-resistant breast cancer cells through a mechanism involving PKCδ and JNK activation.[7]
4. Endoplasmic Reticulum (ER) Stress Modulation: Toyocamycin has been shown to selectively inhibit the IRE1α-XBP1 pathway of the unfolded protein response (UPR), which is a key survival pathway for multiple myeloma cells.[6][12]
Visualizing the Mechanisms
To better understand the complex interactions and pathways affected by these compounds, the following diagrams illustrate key mechanisms of action and experimental workflows.
Caption: Mechanism of action for Toyocamycin.
Caption: Apoptotic pathway induced by Sangivamycin.
Caption: General experimental workflow for evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols frequently employed in the study of 7-deazapurine nucleosides.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability and proliferation.
-
Principle: The assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the 7-deazapurine nucleoside analogues for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: The culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.
-
Kinase Inhibition Assay
These assays are used to determine the inhibitory activity of the compounds against specific protein kinases, such as CDK9.
-
Principle: In vitro kinase assays typically measure the transfer of a phosphate group from ATP to a substrate (a peptide or protein) by the kinase. Inhibition is quantified by a decrease in substrate phosphorylation.
-
Protocol Outline (Example for CDK9):
-
Reaction Setup: The assay is performed in a multi-well plate. Each well contains the purified CDK9/cyclin T1 enzyme, a specific peptide substrate, and ATP (often radiolabeled [γ-³²P]ATP or a fluorescent ATP analog).
-
Compound Addition: The 7-deazapurine nucleoside is added at various concentrations.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow the kinase reaction to proceed.
-
Reaction Termination: The reaction is stopped, often by adding a solution that denatures the enzyme (e.g., a high concentration of EDTA or acid).
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by capturing the substrate on a filter membrane and measuring radioactivity with a scintillation counter. For non-radioactive methods, techniques like fluorescence polarization or specific antibody-based detection (e.g., ELISA) are used.
-
IC50 Calculation: The percentage of kinase activity is plotted against the inhibitor concentration to calculate the IC50 value.
-
Western Blot Analysis for Cellular Pathway Modulation
Western blotting is used to detect specific proteins in a cell lysate, allowing researchers to observe changes in protein expression or phosphorylation status upon treatment with a compound.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
-
Protocol Outline:
-
Cell Lysis: Treated and untreated cells are harvested and lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using an assay like the Bradford or BCA assay to ensure equal loading.
-
Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel (SDS-PAGE) and separated by size using an electric current.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-phospho-c-Jun, anti-PARP). After washing, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (chemiluminescence or colorimetric). The signal is captured using an imaging system.
-
Analysis: The intensity of the protein bands is quantified to compare expression levels between different treatment conditions. A loading control (e.g., β-actin or GAPDH) is used to normalize the data.
-
Conclusion and Future Directions
7-deazapurine nucleosides represent a versatile and potent class of anticancer agents with diverse mechanisms of action. Naturally occurring compounds like Toyocamycin and Sangivamycin, along with rationally designed synthetic analogues, have demonstrated significant efficacy against a range of cancers, including drug-resistant phenotypes. Their ability to interfere with fundamental cellular processes such as transcription, DNA integrity, and protein synthesis, often through multiple pathways, makes them compelling candidates for further development.
Future research should focus on optimizing the therapeutic index of these compounds to minimize off-target toxicity, a known limitation for some nucleoside analogues. The development of novel derivatives with improved selectivity for cancer cells, for example, through targeted delivery systems or by exploiting cancer-specific metabolic pathways, holds great promise. Furthermore, exploring combination therapies, where 7-deazapurine nucleosides are used alongside other anticancer drugs, could lead to synergistic effects and overcome resistance mechanisms. The ongoing investigation into this privileged chemical scaffold is likely to yield the next generation of effective cancer chemotherapeutics.
References
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The nucleoside analog sangivamycin induces apoptotic cell death in breast carcinoma MCF7/adriamycin-resistant cells via protein kinase Cdelta and JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sangivamycin-like molecule 6 exhibits potent anti-multiple myeloma activity through inhibition of cyclin-dependent kinase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sangivamycin-Like Molecule 6 (SLM6) exhibits potent anti-multiple myeloma activity through inhibition of cyclin-dependent kinase-9 (CDK9) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of natural compounds tubercidin and lycorine HCl against small-cell lung cancer and BCAT1 as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective CDK9 Inhibition by Natural Compound Toyocamycin in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing [inis.iaea.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 7-Deazaxanthine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 7-Deazaxanthine, a compound used in scientific research. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure safety and compliance with regulations.
This compound is classified as a hazardous substance, harmful if swallowed and an irritant to the skin, eyes, and respiratory tract.[1][2] Proper handling and disposal are crucial to mitigate potential risks to personnel and the environment. Disposal must always be carried out in accordance with local, state, and federal regulations.[1]
Hazard Classification and Safety Summary
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) classifies this compound with the following hazards:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed[1][2] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation[1] |
Personnel handling this compound should wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][3] Work should be conducted in a well-ventilated area to avoid inhalation of dust or fumes.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound waste. This is a general guide and must be adapted to comply with the specific requirements of your institution's Environmental Health and Safety (EHS) office.
1. Waste Identification and Segregation:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, properly labeled hazardous waste container.[4][5] The container must be compatible with the chemical and have a tightly sealing lid.[6] Do not mix with other waste streams unless explicitly permitted by your EHS department.[5][7]
-
Liquid Waste: Collect solutions containing this compound in a designated, leak-proof hazardous waste container.[4] Segregate aqueous waste from organic solvent waste.[4][6] The container must be clearly labeled with the contents, including the concentration of this compound and any solvents used.
-
Sharps Waste: Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
2. Container Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[8]
-
Store waste containers in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.[7]
-
Ensure secondary containment is used for liquid waste containers to prevent spills.[8][9]
-
Keep waste containers closed at all times except when adding waste.[4][6]
3. Disposal of Empty Containers:
-
A container that held this compound is not considered empty until it has been triple-rinsed with a suitable solvent.[4][8]
-
The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous liquid waste.[4][10]
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, but labels must be defaced or removed.[8] Consult your institution's guidelines for specific procedures.
4. Scheduling Waste Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.[7][10][11]
-
Follow all institutional procedures for waste pickup, including any required paperwork or online forms.
Emergency Procedures for Spills
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate the affected area.
-
Notify: Alert your supervisor and the institutional EHS department.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: If it is safe to do so, prevent the spread of the spill using absorbent materials.
-
Clean-up: Spill clean-up should only be performed by trained personnel wearing appropriate PPE. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[1] For solid spills, carefully sweep or vacuum the material and place it in a sealed container. Avoid generating dust.[3]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | C6H5N3O2 | CID 11819216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. acewaste.com.au [acewaste.com.au]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. nems.nih.gov [nems.nih.gov]
Personal protective equipment for handling 7-Deazaxanthine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 7-Deazaxanthine, a purine derivative with antiangiogenic properties.[1][2] Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and GHS Classification
This compound is classified with several hazards that necessitate careful handling.[3][4] All personnel must be familiar with the following GHS classifications and associated pictograms before working with this compound.
| Hazard Class | GHS Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
|
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
|
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |
|
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to mitigate the risks of exposure. The following table outlines the required PPE for handling this compound.
| Body Area | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact.[5] |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles and a face shield | Eye and face protection is crucial to prevent splashes.[6][7] A face shield should be worn when there is a significant risk of splashing. |
| Body | Laboratory coat or chemical-resistant apron | A fully buttoned lab coat should be worn at all times. For tasks with a higher risk of spills, a chemical-resistant apron over the lab coat is advised.[8] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or glove box to prevent inhalation of dust particles.[9] The type of respirator should be selected based on a risk assessment. |
| Feet | Closed-toe shoes | Shoes must fully cover the feet to protect from spills.[10] |
Operational Plan: Step-by-Step Handling Procedures
Follow these steps to ensure the safe handling of this compound from receipt to use.
-
Receiving and Storage :
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] Recommended long-term storage is between 10°C and 25°C.[2] For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[11]
-
Keep away from strong oxidizing agents.[7]
-
-
Preparation for Use :
-
Weighing and Aliquoting :
-
This compound is a powder, so care must be taken to avoid creating dust.[1]
-
Perform all weighing and aliquoting within a chemical fume hood or other ventilated enclosure.
-
Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
-
Dissolving and Solution Preparation :
-
Add the solvent to the powdered this compound slowly to avoid splashing.
-
If heating is required, use a controlled heating source like a water bath and ensure adequate ventilation.
-
-
Experimental Use :
-
Always wear the appropriate PPE as outlined above.
-
Handle all solutions containing this compound with the same care as the solid form.
-
Avoid eating, drinking, or smoking in the laboratory.[3]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste :
-
Collect all unused this compound powder and any materials heavily contaminated with the solid (e.g., weighing paper, contaminated gloves) in a designated, labeled hazardous waste container.
-
-
Liquid Waste :
-
Collect all solutions containing this compound in a labeled hazardous waste container. Do not pour down the drain.
-
-
Contaminated Labware :
-
Decontaminate glassware by rinsing with an appropriate solvent. Collect the rinsate as hazardous liquid waste.
-
Dispose of single-use plastics and other lightly contaminated materials in the designated solid waste container.
-
-
Disposal Procedures :
-
All waste must be disposed of in accordance with local, state, and federal regulations.[5] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal.
-
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound | 39929-79-8 | FD11329 | Biosynth [biosynth.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | C6H5N3O2 | CID 11819216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. realsafety.org [realsafety.org]
- 7. fishersci.com [fishersci.com]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. hazmatschool.com [hazmatschool.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. sams-solutions.com [sams-solutions.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
